molecular formula C57H106N4NaO13PS B15620427 DSPE-PEG-Biotin, MW 2000

DSPE-PEG-Biotin, MW 2000

Numéro de catalogue: B15620427
Poids moléculaire: 1141.5 g/mol
Clé InChI: VSCPRYIKQUJVIR-RHZNNNBESA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DSPE-PEG-Biotin, MW 2000 is a useful research compound. Its molecular formula is C57H106N4NaO13PS and its molecular weight is 1141.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C57H106N4NaO13PS

Poids moléculaire

1141.5 g/mol

Nom IUPAC

sodium 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-2-oxoethoxy]ethoxy]ethyl]pentanimidate

InChI

InChI=1S/C57H107N4O13PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-54(64)71-45-49(74-55(65)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-73-75(67,68)72-42-40-59-53(63)47-70-44-43-69-41-39-58-52(62)36-34-33-35-51-56-50(48-76-51)60-57(66)61-56;/h49-51,56H,3-48H2,1-2H3,(H,58,62)(H,59,63)(H,67,68)(H2,60,61,66);/q;+1/p-1/t49-,50+,51+,56+;/m1./s1

Clé InChI

VSCPRYIKQUJVIR-RHZNNNBESA-M

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to DSPE-PEG(2000)-Biotin: Structure, Properties, and Applications in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)-2000] (DSPE-PEG(2000)-Biotin), a critical component in the development of advanced drug delivery systems. Its unique amphiphilic structure, combining a lipid anchor, a biocompatible PEG spacer, and a high-affinity biotin (B1667282) ligand, enables the formulation of long-circulating nanocarriers with specific targeting capabilities. This document details its chemical structure and physicochemical properties, provides established experimental protocols for its use, and illustrates key workflows for its application in targeted drug delivery.

Chemical Structure and Core Properties

DSPE-PEG(2000)-Biotin is a phospholipid conjugate that self-assembles in aqueous solutions to form micelles or can be incorporated into the lipid bilayer of liposomes. The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) moiety serves as a hydrophobic anchor, embedding the molecule within the lipid core of a nanoparticle. The polyethylene (B3416737) glycol (PEG) linker, with an average molecular weight of 2000 Daltons, is a hydrophilic polymer that creates a steric barrier on the surface of the nanocarrier. This "stealth" characteristic reduces recognition by the reticuloendothelial system, thereby prolonging circulation time in the bloodstream.[1][2] The terminal biotin group provides a versatile handle for targeted delivery through its strong and specific interaction with avidin (B1170675) or streptavidin.[3]

Below is a simplified representation of the DSPE-PEG(2000)-Biotin structure:

G DSPE DSPE (Hydrophobic Anchor) PEG PEG(2000) (Hydrophilic Spacer) DSPE->PEG Phosphoethanolamine Linker Biotin Biotin (Targeting Ligand) PEG->Biotin Amide Bond

Caption: Simplified structure of DSPE-PEG(2000)-Biotin.

Physicochemical Properties

The following tables summarize the key quantitative properties of DSPE-PEG(2000)-Biotin, compiled from various commercial suppliers and scientific literature.

Table 1: General Properties of DSPE-PEG(2000)-Biotin

PropertyValueReferences
Chemical Name 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)-2000][3]
Molecular Formula C₅₄H₁₀₀N₄O₁₂PS·(C₂H₄O)n (n ≈ 45)[3]
Average Molecular Weight ~2900 - 3017 g/mol [4]
Appearance White to off-white powder
Purity ≥90% (typically >95%)
Storage Temperature -20°C[3]

Table 2: Solubility of DSPE-PEG(2000)-Biotin

SolventSolubilityReferences
Chloroform (B151607) Soluble (e.g., up to 10 mg/mL)[3]
Ethanol Soluble (e.g., up to 10 mg/mL)[3]
Chloroform:Methanol (85:15) Soluble (e.g., at 5 mg/mL)[4]
DMSO Soluble (e.g., at 5 mg/mL)[4]
Water Forms micelles above CMC

Table 3: Micellar and Liposomal Properties

PropertyValueNotesReferences
Critical Micelle Concentration (CMC) ~1 x 10⁻⁶ MIn aqueous solution[5]
Liposome (B1194612) Stability Increased with higher molar ratios of DSPE-PEGThe PEG layer provides steric stabilization, reducing aggregation and leakage.[2][6][6]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of DSPE-PEG(2000)-Biotin-containing liposomes.

Preparation of Biotinylated Liposomes by Thin-Film Hydration

This protocol describes the formation of small unilamellar vesicles (SUVs) incorporating DSPE-PEG(2000)-Biotin.

Materials:

  • Primary phospholipid (e.g., DSPC or POPC)

  • Cholesterol

  • DSPE-PEG(2000)-Biotin

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Drug for encapsulation (optional)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids in the organic solvent in a round-bottom flask. A common molar ratio is Phospholipid:Cholesterol:DSPE-PEG(2000)-Biotin of 55:40:5.[7]

    • For drug-loaded liposomes containing a lipophilic drug, add the drug to the lipid solution.[8]

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the primary lipid (e.g., 60-65°C for DSPC). This will form a thin, uniform lipid film on the flask wall.

    • Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.[8]

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer by vortexing or gentle shaking at a temperature above the lipid phase transition temperature. For hydrophilic drug encapsulation, the drug should be dissolved in the hydration buffer.

    • The hydration process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain uniformly sized liposomes, the MLV suspension is extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • This process is typically repeated for an odd number of passes (e.g., 11-21 times) to ensure a narrow size distribution.

  • Purification:

    • Remove unencapsulated drug and other small molecules by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction cluster_3 Purification a Dissolve Lipids in Organic Solvent b Rotary Evaporation a->b c Vacuum Drying b->c d Add Aqueous Buffer c->d e Vortex/Shake d->e f Extrusion e->f g Size Exclusion Chromatography/Dialysis f->g

Caption: Workflow for liposome preparation via thin-film hydration.

Characterization of Biotinylated Liposomes

1. Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the liposome suspension in the hydration buffer to an appropriate concentration. Measure the hydrodynamic diameter (size) and polydispersity index (PDI) to assess the size distribution. The zeta potential can also be measured to determine the surface charge of the liposomes.

2. Drug Encapsulation Efficiency and Loading Capacity:

  • Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Separate the unencapsulated (free) drug from the liposomes using methods like dialysis, size exclusion chromatography, or ultracentrifugation.

    • Quantify the amount of free drug.

    • Disrupt the liposomes using a detergent (e.g., Triton X-100) or an organic solvent to release the encapsulated drug.

    • Quantify the total amount of drug.

    • Calculate the Encapsulation Efficiency (EE%) and Loading Capacity (LC%) using the following formulas:

      • EE% = (Total Drug - Free Drug) / Total Drug * 100

      • LC% = (Total Drug - Free Drug) / Total Lipid Weight * 100

3. In Vitro Drug Release:

  • Method: Dialysis Method

  • Procedure:

    • Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with gentle stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

    • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Plot the cumulative percentage of drug released versus time to obtain the release profile.[9]

Application in Targeted Drug Delivery

The biotin moiety on the surface of the liposomes allows for a highly specific and strong interaction with streptavidin, which can be conjugated to a targeting ligand, such as an antibody. This "sandwich" approach enables the targeted delivery of the liposomal cargo to specific cells or tissues.[10][11]

Workflow for Antibody-Targeted Liposome Delivery

This workflow illustrates the principle of using DSPE-PEG(2000)-Biotin for targeted drug delivery.

G cluster_0 Preparation cluster_1 Complex Formation cluster_2 Targeting Liposome Biotinylated Liposome (with DSPE-PEG-Biotin) Liposome_SA Liposome-Streptavidin Complex Liposome->Liposome_SA Incubation Streptavidin Streptavidin Streptavidin->Liposome_SA Antibody Biotinylated Targeting Antibody Targeted_Liposome Targeted Liposome Antibody->Targeted_Liposome Liposome_SA->Targeted_Liposome Incubation Binding Binding to Cell Receptor Targeted_Liposome->Binding Cell Target Cell (with specific receptor) Cell->Binding Internalization Internalization and Drug Release Binding->Internalization

References

The Architecture of Stealth: A Technical Guide to DSPE-PEG-Biotin Micelle Self-Assembly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mechanism governing the self-assembly of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)] (DSPE-PEG-Biotin) into micelles. We delve into the physicochemical principles, provide detailed experimental protocols for their formulation and characterization, and present quantitative data to inform their application in advanced drug delivery systems.

Core Principles of DSPE-PEG-Biotin Self-Assembly

The spontaneous formation of micelles by DSPE-PEG-Biotin in an aqueous environment is a thermodynamically driven process, governed by the amphiphilic nature of the molecule. This process can be understood by examining the distinct roles of its three key components:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This lipid component consists of a polar phosphatidylethanolamine (B1630911) head group and two long, saturated 18-carbon acyl chains (stearoyl chains). These long hydrocarbon chains are intensely hydrophobic and represent the primary driving force for self-assembly. In an aqueous solution, these tails seek to minimize their contact with water molecules, a phenomenon known as the hydrophobic effect.

  • PEG (Polyethylene Glycol): The PEG chain is a highly flexible, hydrophilic polymer. It is covalently linked to the DSPE head group. In the micellar structure, the PEG chains form a dense, hydrated corona on the exterior. This "PEGylation" provides a steric barrier, or "stealth" characteristic, which reduces recognition by the mononuclear phagocyte system, thereby prolonging systemic circulation time.[1] The length of the PEG chain can influence micelle size and stability.[2]

  • Biotin (B1667282): Biotin (Vitamin H) is conjugated to the distal end of the PEG chain. Positioned on the outermost surface of the micelle, it serves as a targeting ligand. Biotin has a high affinity for biotin receptors (like the sodium-dependent multivitamin transporter), which are often overexpressed on the surface of various cancer cells.[3] This allows for receptor-mediated endocytosis, facilitating targeted drug delivery to specific cell populations.[3]

The self-assembly process is initiated when the concentration of DSPE-PEG-Biotin in an aqueous solution surpasses its Critical Micelle Concentration (CMC) . Below the CMC, the molecules exist primarily as unimers. Above the CMC, the hydrophobic DSPE tails spontaneously aggregate to form a stable core, effectively shielded from the aqueous environment. The hydrophilic PEG-Biotin chains then form the protective outer corona, resulting in a core-shell micellar structure.[4] The CMC is a critical parameter, as a low CMC value contributes to the stability of the micelles upon dilution in the bloodstream.[4]

cluster_0 Aqueous Environment cluster_1 Micelle Structure unimer DSPE-PEG-Biotin Monomers micelle Self-Assembled Micelle unimer->micelle [Concentration] > CMC micelle->unimer [Concentration] < CMC (Dissociation) core Hydrophobic Core (DSPE tails) micelle->core corona Hydrophilic Corona (PEG chains) micelle->corona biotin Targeting Ligand (Biotin) micelle->biotin

Caption: DSPE-PEG-Biotin Self-Assembly Mechanism.

Quantitative Data Summary

The physicochemical properties of DSPE-PEG micelles are crucial for their performance as nanocarriers. The following table summarizes key quantitative data from various studies. Note that values can vary based on the specific PEG length, formulation method, and analytical conditions.

ParameterDSPE-PEG2000DSPE-PEG with other componentsKey Observations & References
Critical Micelle Concentration (CMC) ~1-20 µM1.8 x 10⁻⁵ mol/L (for DSPE-PEG2000-DTPA)The CMC is significantly lower in buffered saline compared to pure water.[5][6] A low CMC indicates high stability upon dilution.[4]
Hydrodynamic Diameter (Size) ~8-20 nm9.6 ± 0.6 nm (DSPE-PEG2000-DTPA); 50-150 nm (with Soluplus)Size is dependent on solvent, lipid concentration, and the presence of other components.[2][5][7]
Polydispersity Index (PDI) Typically < 0.20.112 (1:1 DSPE-PEG2000/Soluplus)A low PDI indicates a narrow size distribution and a homogenous population of micelles.[7]
Zeta Potential Near-neutral (~ -2.7 mV)-13.7 mV (1:1 DSPE-PEG2000/Soluplus) to -38.0 mVThe PEG corona shields the negative charge of the phosphate (B84403) group, resulting in a near-neutral surface charge which helps in evading opsonization.[2][7]
Aggregation Number (Nagg) ~90 (in saline)-The number of monomers per micelle is influenced by the ionic strength of the medium.[5]

Experimental Protocols

Detailed methodologies are essential for the reproducible formulation and characterization of DSPE-PEG-Biotin micelles.

Micelle Formulation: Thin-Film Hydration Method

This is a widely used method for preparing drug-loaded micelles.[8]

Materials:

  • DSPE-PEG-Biotin

  • (Optional) Hydrophobic drug

  • Organic solvent (e.g., Chloroform, Methanol, or a 2:1 mixture)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Syringe filters (0.22 µm)

Procedure:

  • Dissolution: Accurately weigh and dissolve DSPE-PEG-Biotin and the hydrophobic drug (if applicable) in the organic solvent within a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 60°C) until a thin, uniform lipid film forms on the flask's inner surface.[8]

  • Drying: Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the pre-warmed (e.g., 60°C, above the lipid's phase transition temperature) aqueous buffer to the flask.[9]

  • Micelle Formation: Gently agitate the flask in the warm water bath for 30-60 minutes. The solution should transition from a milky suspension to a clear or translucent appearance, indicating micelle formation.[9]

  • Sterilization & Sizing: Allow the solution to cool to room temperature. For a more uniform size distribution and sterilization, filter the micellar solution through a 0.22 µm syringe filter.[8][9] Store the final formulation at 4°C.

start Start dissolve 1. Dissolve DSPE-PEG-Biotin (& Drug) in Organic Solvent start->dissolve evaporate 2. Form Thin Film via Rotary Evaporation dissolve->evaporate dry 3. Dry Film Under High Vacuum evaporate->dry hydrate 4. Hydrate Film with Pre-warmed Aqueous Buffer dry->hydrate agitate 5. Agitate to Form Micelle Solution hydrate->agitate filter 6. Cool and Filter (0.22 µm Syringe Filter) agitate->filter end End: Micelle Solution filter->end

Caption: Experimental Workflow for Thin-Film Hydration.
Characterization Protocols

DLS measures the hydrodynamic diameter of particles in suspension by analyzing fluctuations in scattered light intensity caused by Brownian motion.[4][10]

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano).

Procedure:

  • Sample Preparation: Dilute the micelle solution with the same buffer used for hydration to an appropriate concentration (e.g., 0.5-1.0 mg/mL) to prevent multiple scattering effects.[9]

  • Instrument Setup: Set the measurement temperature (e.g., 25°C) and allow the sample to equilibrate in the instrument. Input the viscosity and refractive index of the dispersant (buffer).[11]

  • Measurement: Perform the measurement according to the instrument's software protocol. Typically, this involves multiple runs for statistical accuracy.

  • Data Analysis: The instrument software calculates the Z-average diameter (mean hydrodynamic size), Polydispersity Index (PDI), and size distribution. For Zeta Potential, a separate measurement is performed using an appropriate cell, applying an electric field to measure particle mobility.

This method relies on the sensitivity of the fluorescent probe pyrene (B120774) to the polarity of its microenvironment. Pyrene partitions into the hydrophobic micelle core as micelles form.[1]

Instrument: Fluorescence Spectrophotometer.

Procedure:

  • Stock Solutions: Prepare a stock solution of pyrene in a volatile organic solvent like acetone. Prepare a series of DSPE-PEG-Biotin solutions in the aqueous buffer, spanning a wide concentration range around the expected CMC (e.g., 10⁻⁷ to 10⁻³ M).

  • Sample Preparation: Add a small aliquot of the pyrene stock solution to each DSPE-PEG-Biotin dilution. The final pyrene concentration should be very low (~0.5 µM).[1]

  • Solvent Evaporation: Gently evaporate the organic solvent, leaving the pyrene and lipid conjugate in the aqueous buffer.

  • Equilibration: Incubate the samples overnight at room temperature in the dark to ensure the equilibrium partitioning of pyrene.[9]

  • Fluorescence Measurement: Excite the samples at ~334 nm and record the emission spectra.[12]

  • CMC Determination: Plot the ratio of the fluorescence intensities of the third peak (~383 nm, I₃) to the first peak (~372 nm, I₁) against the logarithm of the DSPE-PEG-Biotin concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the onset of micelle formation.[12]

Mechanism of Action: Biotin-Receptor Mediated Endocytosis

The therapeutic efficacy of DSPE-PEG-Biotin micelles often relies on their targeted uptake by cells. The biotin ligand facilitates this process through receptor-mediated endocytosis, a well-characterized pathway for internalizing specific macromolecules.[13]

The process is as follows:

  • Binding: The biotin on the micelle surface binds with high affinity to its receptor (e.g., sodium-dependent multivitamin transporter) on the cell's plasma membrane.

  • Invagination: This binding event triggers the recruitment of adaptor proteins and clathrin to the cytosolic side of the membrane. The polymerization of clathrin into a lattice structure deforms the membrane, forming a clathrin-coated pit.[13][14] While clathrin-mediated endocytosis is a major route, caveolae-dependent pathways have also been implicated.[3]

  • Vesicle Formation: The protein dynamin constricts and pinches off the neck of the pit, releasing a clathrin-coated vesicle containing the micelle into the cytoplasm.[13]

  • Uncoating and Fusion: The clathrin coat rapidly disassembles, and the resulting vesicle fuses with an early endosome.

  • Endosomal Trafficking: The acidic environment of the late endosome can facilitate the release of the encapsulated drug from the micelle. The cargo is then released into the cytoplasm to exert its therapeutic effect, while the receptors may be recycled back to the cell surface.

cluster_0 cluster_1 Plasma Membrane cluster_2 micelle DSPE-PEG-Biotin Micelle receptor Biotin Receptor micelle->receptor 1. Binding pit Clathrin-Coated Pit receptor->pit 2. Invagination (Clathrin Recruitment) vesicle Clathrin-Coated Vesicle pit->vesicle 3. Vesicle Formation (Dynamin Pinch-off) endosome Early Endosome vesicle->endosome 4. Uncoating & Fusion release Drug Release endosome->release 5. Acidification & Cargo Release

Caption: Biotin-Receptor Mediated Endocytosis Pathway.

References

Physical Characteristics of Biotinylated DSPE-PEG Lipids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core physical characteristics of biotinylated DSPE-PEG lipids, tailored for researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental protocols for characterization, and visualizations of key processes.

Introduction to Biotinylated DSPE-PEG Lipids

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a phospholipid frequently utilized in the formulation of liposomes for drug delivery applications. Conjugation with polyethylene (B3416737) glycol (PEG) imparts "stealth" characteristics to these liposomes, enabling them to evade the mononuclear phagocyte system and prolonging their circulation time in the bloodstream. The addition of a biotin (B1667282) molecule to the distal end of the PEG chain allows for specific targeting through the high-affinity interaction with streptavidin and avidin. This targeted approach is instrumental in enhancing the delivery of therapeutic agents to specific cells or tissues. DSPE-PEG-Biotin is a linear heterobifunctional PEGylation reagent that combines the DSPE phospholipid with a biotin group.[1] This reagent is key in creating PEGylated liposomes or micelles.[1] The DSPE component facilitates integration into the lipid bilayer and improves drug solubility, while the PEG moiety provides stealth characteristics, extending circulation half-life and reducing non-specific protein binding.[1] The biotin group enables non-covalent binding to targeting molecules like antibodies and proteins, making it highly effective for targeted drug delivery.[1]

Quantitative Physical Characteristics

The physical properties of biotinylated DSPE-PEG lipids are crucial for the formulation of stable and effective drug delivery systems. The following table summarizes key quantitative data for the commonly used DSPE-PEG2000-Biotin. It is important to note that while some of these values are for the non-biotinylated DSPE-PEG2000, the addition of the small biotin molecule is not expected to significantly alter these fundamental physical characteristics.

PropertyValueNotes
Molecular Weight (MW) ~2900 - 3016.78 g/mol The molecular weight is an average due to the polydispersity of the PEG chain.[2][3]
Purity ≥90% to >99%Purity is typically determined by methods such as HPLC or TLC.[3][4]
Solubility Soluble in ethanol (B145695), DMSO, chloroform (B151607), and chloroform:methanol mixtures.[2][3][5]Soluble in ethanol and chloroform at concentrations up to 10 mg/ml.
Critical Micelle Concentration (CMC) ~1 x 10⁻⁶ M (in buffer)The CMC is the concentration at which the lipids self-assemble into micelles.[6] In pure water, the CMC is approximately 10-20 µM, which is about ten times higher than in a buffered saline solution (0.5-1.0 µM).[7]
Phase Transition Temperature (Tm) 12.8°CThis is the temperature at which the lipid chains transition from a gel-like to a fluid-like state.[6] This transition is reversible upon cooling at 11.1°C.[6]
Hydrodynamic Diameter of Micelles 10.7 - 16.0 nmThe size of the micelles formed by DSPE-PEG2000 is consistent with small, spheroidal aggregates.[6] The hydrodynamic diameter can be influenced by temperature.[6]

Experimental Protocols

Accurate characterization of biotinylated DSPE-PEG lipids and the nanostructures they form is essential for quality control and predicting in vivo behavior. The following are detailed methodologies for key experiments.

Preparation of Biotinylated Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating DSPE-PEG-Biotin using the thin-film hydration method, a common technique for liposome (B1194612) formulation.

Materials:

  • Primary lipid (e.g., HSPC)

  • Cholesterol

  • DSPE-PEG2000

  • DSPE-PEG2000-Biotin

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve the desired molar ratio of lipids (e.g., HSPC/Cholesterol/DSPE-PEG(2000)/DSPE-PEG(2000)-Biotin at a 57/38/4/1 molar ratio) in chloroform in a round-bottom flask.[8]

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the desired aqueous buffer by gentle rotation. This process leads to the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder an odd number of times (e.g., 11 times) to ensure homogeneity.

  • Storage: Store the prepared liposomes at 4°C.

Determination of Hydrodynamic Size by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a suspension.[9]

Materials:

  • Liposome suspension

  • Appropriate buffer for dilution

  • DLS instrument and cuvettes

Procedure:

  • Sample Preparation: Dilute the liposome suspension with the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

  • Measurement: Transfer the diluted sample to a clean cuvette and place it in the DLS instrument.

  • Data Acquisition: Allow the sample to equilibrate to the desired temperature (e.g., 25°C) and then initiate the measurement according to the instrument's software.

  • Analysis: The instrument software will calculate the average hydrodynamic diameter and the polydispersity index (PDI), which indicates the width of the size distribution.

Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[10] It is used to determine the phase transition temperature of lipids.[11]

Materials:

  • Concentrated liposome suspension (4-10 wt%)

  • DSC instrument with appropriate sample pans

Procedure:

  • Sample Preparation: Concentrate the liposome suspension using a centrifugal filter.[6]

  • Loading: Accurately weigh and hermetically seal a specific amount of the concentrated liposome suspension into an aluminum DSC pan. An empty pan is used as a reference.

  • Measurement: Place the sample and reference pans in the DSC instrument. Heat the samples at a constant rate (e.g., 2°C/min) over a defined temperature range that encompasses the expected transition temperature.

  • Analysis: The phase transition will appear as an endothermic peak in the DSC thermogram. The peak maximum corresponds to the transition temperature (Tm).

Biotin-Streptavidin Binding Assay

This assay confirms the surface accessibility and functionality of the biotin groups on the prepared liposomes.

Materials:

  • Biotinylated liposomes

  • Streptavidin-coated magnetic beads or streptavidin-coated ELISA plate

  • Fluorescently labeled streptavidin (e.g., streptavidin-FITC) or a secondary detection system

  • Buffer (e.g., PBS)

  • Plate reader or flow cytometer

Procedure:

  • Immobilization: Incubate streptavidin-coated magnetic beads or an ELISA plate with the biotinylated liposome suspension.[12] The biotin on the liposomes will bind to the immobilized streptavidin.

  • Washing: Wash the beads or plate with buffer to remove any unbound liposomes.

  • Detection:

    • Direct Detection: Add a solution of fluorescently labeled streptavidin. This will bind to any remaining accessible biotin on the liposome surface.

    • Indirect Detection: If a non-labeled primary antibody against a liposomal component is used, a fluorescently labeled secondary antibody can be used for detection.

  • Quantification: Measure the fluorescence signal using a plate reader or flow cytometer. A significant increase in fluorescence compared to a negative control (non-biotinylated liposomes) confirms the successful incorporation and functionality of the DSPE-PEG-Biotin.

Visualizations

The following diagrams illustrate key concepts and workflows related to biotinylated DSPE-PEG lipids.

Liposome_Preparation_Workflow cluster_0 Step 1: Lipid Mixture Preparation cluster_1 Step 2: Film Formation cluster_2 Step 3: Hydration & Sizing Lipids DSPE-PEG-Biotin & Other Lipids Mixture Lipid Solution Lipids->Mixture Solvent Organic Solvent (e.g., Chloroform) Solvent->Mixture Evaporation Rotary Evaporation Mixture->Evaporation Film Thin Lipid Film Evaporation->Film Hydration Hydration with Aqueous Buffer Film->Hydration MLV Multilamellar Vesicles (MLVs) Hydration->MLV Extrusion Extrusion MLV->Extrusion SUV Unilamellar Vesicles (SUVs) Extrusion->SUV

Caption: Workflow for the preparation of biotinylated liposomes.

Biotin_Streptavidin_Binding cluster_liposome Biotinylated Liposome Surface cluster_streptavidin Streptavidin Biotin Biotin Binding High-Affinity Non-Covalent Bond Biotin->Binding Streptavidin Streptavidin Streptavidin->Binding

Caption: Principle of biotin-streptavidin interaction for targeting.

Targeted_Delivery_Concept Liposome Biotinylated Liposome (with encapsulated drug) Complex Targeted Liposome Complex Liposome->Complex Streptavidin_Ligand Streptavidin-Conjugated Targeting Ligand (e.g., Antibody) Streptavidin_Ligand->Complex Binding Specific Binding Complex->Binding Cell Target Cell (with specific receptor) Cell->Binding Internalization Cellular Uptake & Drug Release Binding->Internalization

Caption: Conceptual diagram of targeted drug delivery.

References

An In-depth Technical Guide to the Critical Micelle Concentration of DSPE-PEG2000-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)-2000] (DSPE-PEG2000-Biotin). This document outlines the significance of CMC in the formulation of micelles for drug delivery, details the experimental protocols for its determination, and illustrates its application in targeted therapeutic strategies.

Introduction to DSPE-PEG2000-Biotin and its Critical Micelle Concentration

DSPE-PEG2000-Biotin is a functionalized phospholipid widely employed in the field of drug delivery.[1] Its amphiphilic nature, comprising a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain functionalized with biotin (B1667282), enables the self-assembly of these molecules into micelles in aqueous solutions.[2] These micelles serve as effective nanocarriers for hydrophobic drugs, enhancing their solubility and bioavailability.

The Critical Micelle Concentration (CMC) is a fundamental characteristic of any amphiphilic molecule. It is defined as the concentration at which individual molecules (unimers) begin to associate and form micelles. Below the CMC, DSPE-PEG2000-Biotin exists predominantly as monomers in solution. As the concentration increases to and surpasses the CMC, the formation of micelles becomes thermodynamically favorable.

Understanding the CMC of DSPE-PEG2000-Biotin is paramount for several reasons:

  • Formulation Stability: A low CMC is indicative of greater micelle stability upon dilution in physiological fluids.

  • Drug Loading: The CMC influences the drug loading capacity of the micelles.

  • Predictive Behavior: Knowledge of the CMC allows for the prediction of the behavior of the formulation in vitro and in vivo.

Quantitative Data on Critical Micelle Concentration

The table below summarizes the reported CMC values for DSPE-PEG with varying PEG chain lengths.

CompoundPEG Chain LengthCritical Micelle Concentration (CMC)Reference
DSPE-PEG20002000~ 1 µM (1 x 10⁻⁶ M)[3]
DSPE-PEG200020000.5 - 1.5 µM[4]
DSPE-PEG300030000.5 - 1.0 mM[4]
DSPE-PEG500050001.0 - 1.5 mM[4]

Experimental Protocol: CMC Determination by Pyrene (B120774) Fluorescence Spectroscopy

The CMC of DSPE-PEG2000-Biotin can be reliably determined using a fluorescence-based method with pyrene as a hydrophobic probe. Pyrene exhibits a fluorescence emission spectrum that is sensitive to the polarity of its microenvironment. In an aqueous solution, the ratio of the intensity of the first and third vibrational peaks (I1/I3) is high. When micelles form, pyrene partitions into their hydrophobic core, leading to a decrease in the I1/I3 ratio. The CMC is determined from the inflection point of a plot of the I1/I3 ratio against the logarithm of the lipid concentration.

Materials:

  • DSPE-PEG2000-Biotin

  • Pyrene

  • Acetone (B3395972) (or other suitable organic solvent for pyrene)

  • Phosphate-buffered saline (PBS) or other relevant aqueous buffer

  • Volumetric flasks and pipettes

  • Fluorometer

Procedure:

  • Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in acetone at a concentration of approximately 0.2 mM.

  • Preparation of DSPE-PEG2000-Biotin Solutions:

    • Prepare a stock solution of DSPE-PEG2000-Biotin in the desired aqueous buffer at a concentration well above the expected CMC (e.g., 1 mM).

    • Perform a series of dilutions of the stock solution to obtain a range of concentrations spanning the expected CMC.

  • Sample Preparation:

    • To a series of glass vials, add a small aliquot of the pyrene stock solution.

    • Evaporate the acetone completely under a gentle stream of nitrogen or by leaving it in a fume hood. This will leave a thin film of pyrene at the bottom of the vials.

    • Add the prepared DSPE-PEG2000-Biotin solutions (and a buffer-only control) to the vials, ensuring the final pyrene concentration is very low (e.g., 0.5 µM).[5]

    • Vortex the vials to ensure the dissolution of the pyrene into the lipid solutions.

    • Allow the samples to equilibrate, typically for several hours or overnight at a controlled temperature, protected from light.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to approximately 334 nm.

    • Record the emission spectra from 350 nm to 450 nm.

    • From the emission spectra, determine the fluorescence intensities of the first vibrational peak (I1, around 372 nm) and the third vibrational peak (I3, around 383 nm).

  • Data Analysis:

    • Calculate the I1/I3 ratio for each DSPE-PEG2000-Biotin concentration.

    • Plot the I1/I3 ratio as a function of the logarithm of the DSPE-PEG2000-Biotin concentration.

    • The CMC is determined from the point of inflection of the resulting sigmoidal curve. This can be calculated by fitting the data to a suitable model or by finding the intersection of the tangents to the two linear portions of the curve.

G Workflow for CMC Determination using Pyrene Fluorescence Assay cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_pyrene Prepare Pyrene Stock Solution add_pyrene Aliquot Pyrene and Evaporate Solvent prep_pyrene->add_pyrene prep_lipid Prepare Serial Dilutions of DSPE-PEG2000-Biotin add_lipid Add Lipid Solutions to Pyrene Film prep_lipid->add_lipid add_pyrene->add_lipid equilibrate Equilibrate Samples add_lipid->equilibrate excite Excite at ~334 nm equilibrate->excite record Record Emission Spectrum (350-450 nm) excite->record extract Extract Intensities of I1 and I3 Peaks record->extract calculate_ratio Calculate I1/I3 Ratio extract->calculate_ratio plot Plot I1/I3 vs. log[Concentration] calculate_ratio->plot determine_cmc Determine CMC from Inflection Point plot->determine_cmc

Caption: Experimental workflow for determining the CMC of DSPE-PEG2000-Biotin.

Application in Targeted Drug Delivery

The biotin moiety of DSPE-PEG2000-Biotin serves as a targeting ligand, enabling the specific delivery of drug-loaded micelles to cells or tissues that overexpress biotin receptors or to sites that have been pre-targeted with avidin (B1170675) or streptavidin.[6] This targeting strategy enhances the therapeutic efficacy of the encapsulated drug while minimizing off-target side effects.

The high affinity of the biotin-avidin (or streptavidin) interaction is a cornerstone of this targeting approach. This interaction is rapid, specific, and stable, making it ideal for in vivo applications.

G Targeted Drug Delivery using DSPE-PEG2000-Biotin Micelles lipid DSPE-PEG2000-Biotin micelle Drug-Loaded Micelle lipid->micelle drug Hydrophobic Drug drug->micelle micelle_circulating Circulating Micelle (with Biotin exposed) binding High-Affinity Binding micelle_circulating->binding streptavidin Streptavidin/Avidin (Targeting Moiety) streptavidin->binding target_cell Target Cell (e.g., Cancer Cell) internalization Internalization and Drug Release target_cell->internalization binding->target_cell

Caption: Conceptual diagram of targeted drug delivery using DSPE-PEG2000-Biotin micelles.

Conclusion

DSPE-PEG2000-Biotin is a valuable tool in the development of advanced drug delivery systems. A thorough understanding of its critical micelle concentration is essential for the rational design and optimization of stable and effective micellar formulations. The experimental protocol detailed herein provides a reliable method for determining this crucial parameter. The unique targeting capabilities afforded by the biotin ligand position DSPE-PEG2000-Biotin as a key component in the future of targeted nanomedicine.

References

Navigating the Solubility of DSPE-PEG-Biotin in Chloroform and Ethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)] (DSPE-PEG-Biotin) in two common organic solvents: chloroform (B151607) and ethanol. Understanding the solubility of this critical reagent is paramount for its effective application in drug delivery, bioconjugation, and targeted molecular interactions. DSPE-PEG-Biotin is a versatile, heterobifunctional molecule that combines the lipid bilayer integration properties of DSPE with the stealth and biocompatibility of polyethylene (B3416737) glycol (PEG), and the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin.[1][2][3] This unique structure enables its use in creating PEGylated liposomes and micelles for targeted drug delivery.[2][3]

Quantitative Solubility Data

The solubility of DSPE-PEG-Biotin can vary depending on the molecular weight of the PEG chain. The following table summarizes the available quantitative data for DSPE-PEG-Biotin in chloroform and ethanol.

CompoundSolventSolubility
DSPE-PEG 2000 BiotinChloroformSoluble to 10 mg/mL
DSPE-PEG 2000 BiotinEthanolSoluble to 10 mg/mL
DSPE-PEG(2000)-BiotinEthanol≥10 mg/mL[4]
DSPE-PEG(2000) BiotinChloroform:Methanol (85:15)5 mg/mL[5]
DSPE-PEG(2000) BiotinEthanol5 mg/mL[5]
DSPE PEG Biotin (general)ChloroformSoluble[1][2][6]

It is important to note that for lipid PEGs, solubility in alcohols may be enhanced.[2]

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility of DSPE-PEG-Biotin are not extensively published in the provided search results, a general methodology can be outlined. Additionally, proper handling and storage are crucial for obtaining reliable and reproducible results.

General Protocol for Solubility Determination

This protocol describes a common method for determining the solubility of a compound like DSPE-PEG-Biotin.

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of DSPE-PEG-Biotin powder.

    • Add a known volume of the desired solvent (chloroform or ethanol) to a vial containing the powder.

    • Vortex or sonicate the mixture to facilitate dissolution. The use of an ultrasonic bath may be necessary.[7]

  • Observation and Quantification:

    • Visually inspect the solution for any undissolved particles. A clear solution indicates that the compound is soluble at that concentration.

    • To determine the saturation point, gradually add more DSPE-PEG-Biotin to the solution until a precipitate is observed that does not dissolve upon further mixing.

    • Alternatively, prepare a series of solutions with increasing concentrations of DSPE-PEG-Biotin and identify the highest concentration at which the compound remains fully dissolved.

  • Important Considerations:

    • For in vivo experiments, a common practice involves dissolving the compound in a primary solvent like DMSO to create a concentrated stock solution, which is then further diluted with co-solvents such as PEG300, Tween-80, and saline.[7]

    • It is recommended to prepare fresh solutions immediately before use to avoid degradation.[1]

Handling and Storage

Proper handling and storage of DSPE-PEG-Biotin are essential to maintain its integrity and ensure accurate experimental outcomes.

  • Storage: DSPE-PEG-Biotin should be stored at -20°C in a dry, desiccated environment.[1]

  • Handling:

    • The compound is hygroscopic, so it should be handled in a low-humidity environment.[5]

    • Avoid frequent freeze-thaw cycles of stock solutions.[1]

    • Always use freshly opened solvents to minimize the impact of moisture, especially with hygroscopic solvents like DMSO.[7]

Visualizations: Workflows and Interactions

To better illustrate the processes involved with DSPE-PEG-Biotin, the following diagrams have been generated using the DOT language.

G start Start: Weigh DSPE-PEG-Biotin add_solvent Add Known Volume of Solvent (Chloroform or Ethanol) start->add_solvent dissolve Facilitate Dissolution (Vortex/Sonicate) add_solvent->dissolve observe Visually Inspect for Undissolved Particles dissolve->observe clear_solution Decision: Is the Solution Clear? observe->clear_solution soluble Conclusion: Soluble at this Concentration clear_solution->soluble Yes not_soluble Conclusion: Not Soluble or Saturated clear_solution->not_soluble No add_more Incrementally Add More Solute soluble->add_more add_more->dissolve

Caption: Experimental workflow for determining the solubility of DSPE-PEG-Biotin.

G cluster_liposome Drug Delivery Vehicle cluster_target Target Cell liposome Liposome or Micelle (with incorporated DSPE-PEG-Biotin) streptavidin Streptavidin-conjugated Targeting Ligand liposome->streptavidin Biotin binds to drug Encapsulated Drug drug->liposome encapsulated in cell Target Cell Receptor streptavidin->cell Ligand binds to

Caption: Targeted drug delivery mechanism utilizing DSPE-PEG-Biotin.

References

role of PEG 2000 spacer arm in streptavidin binding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the PEG 2000 Spacer Arm in Streptavidin Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

The exceptionally strong and specific non-covalent interaction between biotin (B1667282) and streptavidin is a cornerstone of modern biotechnology. The functionalization of molecules with biotin allows for their detection, purification, and targeting with streptavidin conjugates. However, steric hindrance can often limit the efficiency of this interaction, particularly when large biomolecules are involved. This technical guide provides a comprehensive overview of the role of the Poly(ethylene glycol) 2000 (PEG 2000) spacer arm in mitigating these challenges. We will delve into the physicochemical properties of PEG 2000 that enhance binding, present quantitative data on binding kinetics, provide detailed experimental protocols for characterization, and visualize key concepts and workflows.

The Challenge of Steric Hindrance in Streptavidin Binding

Streptavidin is a tetrameric protein with four high-affinity binding sites for biotin. These binding pockets are located deep within the protein structure. When biotin is directly attached to a large molecule, such as an antibody, protein, or nanoparticle, the sheer size of the molecule can physically obstruct the biotin from accessing the binding pocket of streptavidin. This phenomenon, known as steric hindrance, can significantly reduce the efficiency and sensitivity of biotin-streptavidin based assays and applications.[1]

The Multifaceted Role of the PEG 2000 Spacer Arm

A PEG 2000 spacer arm is a flexible, hydrophilic polymer chain with an average molecular weight of 2000 Da. Its incorporation between biotin and the molecule of interest addresses the issue of steric hindrance and offers several additional advantages:

  • Increased Accessibility: The long, flexible PEG chain acts as a linker, effectively extending the biotin moiety away from the surface of the conjugated molecule. This increased reach allows the biotin to more easily access the deep binding pockets of streptavidin, leading to a more efficient and stable interaction.

  • Reduced Non-Specific Binding: PEG is a highly hydrophilic and biocompatible polymer.[2] Its presence helps to prevent non-specific binding of the biotinylated molecule to other surfaces or proteins, thereby reducing background noise and improving the signal-to-noise ratio in assays.

  • Enhanced Solubility: The hydrophilic nature of the PEG spacer can improve the solubility of hydrophobic molecules, making them easier to work with in aqueous buffers.

  • Improved Pharmacokinetics: In therapeutic applications, PEGylation is a well-established strategy to increase the in vivo circulation half-life of drugs and reduce their immunogenicity.

Quantitative Analysis of the PEG 2000 Spacer's Impact

The inclusion of a PEG 2000 spacer arm has a measurable effect on the binding kinetics of the biotin-streptavidin interaction. The following table summarizes representative quantitative data from the literature.

ParameterBiotin (No Spacer)Biotin-PEG 2000 SpacerSignificance of Change
Dissociation Constant (Kd) ~10-14 - 10-15 M[3][4][5]~10-14 - 10-15 M[6][7]The fundamental high affinity is maintained.
Association Rate Constant (ka or kon) ~1 x 107 M-1s-1[8]Can be up to 2-fold higherFaster binding due to increased flexibility and accessibility.
Dissociation Rate Constant (kd or koff) ~1 x 10-4 s-1Can be up to 10-fold lower[9]More stable complex formation with reduced dissociation.
Binding Capacity (on surfaces) LowerHigherMore efficient capture of biotinylated molecules.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants of a biotinylated analyte to a streptavidin-functionalized sensor surface.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 sensor chip)

  • Streptavidin

  • Biotinylated analyte (with and without PEG 2000 spacer)

  • Amine coupling kit (EDC, NHS)

  • Activation buffer (e.g., 0.1 M MES, pH 6.0)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Blocking solution (e.g., 1 M Ethanolamine-HCl, pH 8.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Procedure:

  • Sensor Surface Preparation:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC and NHS for 7 minutes.

  • Streptavidin Immobilization:

    • Inject a solution of streptavidin (e.g., 50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (typically 2000-3000 Response Units).

    • Inject the blocking solution to deactivate any remaining active esters.

  • Kinetic Analysis:

    • Inject a series of concentrations of the biotinylated analyte (e.g., 0.1 nM to 100 nM) in running buffer over the streptavidin surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase for a defined period (e.g., 180 seconds).

    • Switch to running buffer and monitor the dissociation phase (e.g., 600 seconds).

  • Surface Regeneration:

    • Inject the regeneration solution to remove the bound analyte.

    • Repeat the kinetic analysis for the biotinylated analyte with the PEG 2000 spacer.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Specificity and Signal Enhancement

ELISA is a plate-based assay used to detect and quantify a target molecule.

Objective: To compare the signal intensity of a biotinylated detection antibody with and without a PEG 2000 spacer.

Materials:

  • 96-well microplate

  • Capture antibody

  • Antigen

  • Biotinylated detection antibody (with and without PEG 2000 spacer)

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating:

    • Coat the wells of the microplate with the capture antibody (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[10]

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Block the remaining protein-binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.[11]

  • Antigen Incubation:

    • Wash the plate.

    • Add the antigen solution and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add the biotinylated detection antibody (with or without PEG 2000 spacer) and incubate for 1-2 hours at room temperature.[11]

  • Streptavidin-HRP Incubation:

    • Wash the plate.

    • Add the streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.

  • Signal Development:

    • Wash the plate.

    • Add the TMB substrate solution and incubate in the dark until a color change is observed.

    • Add the stop solution to quench the reaction.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a plate reader.

    • Compare the signal intensities obtained with and without the PEG 2000 spacer.

Visualizations of Concepts and Workflows

Overcoming Steric Hindrance

cluster_0 Without PEG Spacer cluster_1 With PEG 2000 Spacer LargeMolecule1 Large Biomolecule Biotin1 Biotin LargeMolecule1->Biotin1 Streptavidin1 Streptavidin Biotin1->Streptavidin1 Steric Hindrance LargeMolecule2 Large Biomolecule PEG PEG 2000 LargeMolecule2->PEG Biotin2 Biotin PEG->Biotin2 Streptavidin2 Streptavidin Biotin2->Streptavidin2 Efficient Binding

Caption: PEG 2000 spacer overcomes steric hindrance for efficient binding.

Targeted Drug Delivery Workflow

Start Biotin-PEG-Drug Conjugate Synthesis Systemic Systemic Administration Start->Systemic Targeting Target Cell Recognition (via Biotin Receptor) Systemic->Targeting Internalization Receptor-Mediated Endocytosis Targeting->Internalization Release Drug Release Inside Cell Internalization->Release Effect Therapeutic Effect Release->Effect

Caption: Workflow for targeted drug delivery using a Biotin-PEG conjugate.[2][12]

Conclusion

The use of a PEG 2000 spacer arm is a critical design consideration in the development of robust and sensitive biotin-streptavidin-based applications. By providing a flexible, hydrophilic linker, the PEG spacer effectively overcomes steric hindrance, reduces non-specific binding, and can enhance the kinetics of the interaction. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to effectively characterize and implement PEGylated biotin reagents in their work, ultimately leading to more reliable and reproducible results in a wide range of scientific and therapeutic endeavors.

References

The Function of DSPE Anchors in Lipid Nanoparticle Formulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their success in mRNA-based COVID-19 vaccines. The efficacy, stability, and in vivo fate of these nanoparticles are critically dependent on their composition. A key component is the PEGylated lipid, which consists of a hydrophilic polyethylene (B3416737) glycol (PEG) chain linked to a hydrophobic lipid anchor. This guide provides an in-depth technical examination of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) as a lipid anchor. We will explore its fundamental role in LNP stability, its impact on pharmacokinetics through the "stealth" effect, the critical influence of its acyl chain length compared to other lipid anchors, and its utility as a functionalizable component for targeted drug delivery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the DSPE anchor's function in modern LNP formulations.

The Core Architecture of a Lipid Nanoparticle

Modern lipid nanoparticles are typically composed of four essential lipid components, each serving a distinct but synergistic function to ensure the effective encapsulation and delivery of a therapeutic payload, such as mRNA or siRNA.[1][2][3][4][5]

  • Ionizable Cationic Lipids: These are the cornerstone of nucleic acid delivery. At a low pH during formulation, they are positively charged, facilitating the encapsulation of negatively charged nucleic acids.[4][6] At physiological pH (around 7.4), they become neutral, reducing toxicity.[6] Upon entering the cell's endosome, the acidic environment again protonates the lipid, which helps disrupt the endosomal membrane and release the payload into the cytoplasm.[2][4]

  • Helper Phospholipids: Often a saturated phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), these lipids are structural components that contribute to the formation and stability of the lipid bilayer.[3][4]

  • Cholesterol: As a crucial structural component, cholesterol modulates the fluidity and integrity of the LNP membrane.[1][2] It enhances particle stability and can improve the efficiency of nucleic acid delivery by ensuring the nanoparticle remains compact.[1]

  • PEGylated Lipids (e.g., DSPE-PEG): These lipids, composed of a lipid anchor and a PEG chain, reside on the surface of the LNP. They are critical for controlling particle size during formation and providing colloidal stability.[1][7] Most importantly, they create a "stealth" shield that prolongs the nanoparticle's circulation time in the bloodstream.[8][9][10]

LNP_Structure Schematic representation of the core components of a lipid nanoparticle. cluster_LNP Lipid Nanoparticle (LNP) Core Structure cluster_Shell Lipid Shell Core Nucleic Acid Payload (e.g., mRNA, siRNA) + Ionizable Lipids Helper Helper Lipid (e.g., DSPC) Chol Cholesterol PEG_Lipid DSPE Anchor PEG Chain

Caption: Core components of a typical lipid nanoparticle.

The DSPE-PEG Conjugate: A Key Modulator of LNP Behavior

The DSPE-PEG molecule is an amphiphilic conjugate that combines the hydrophobic DSPE lipid with a hydrophilic PEG polymer chain.[10][11]

  • The DSPE Anchor: DSPE is a phospholipid characterized by two saturated 18-carbon acyl chains (stearoyl chains).[12] This saturation results in straight, tightly packing lipid tails, which imparts rigidity and high stability to the lipid bilayer of the nanoparticle.[11] This strong anchoring ability is crucial for retaining the PEG chain on the LNP surface, especially during systemic circulation.[12]

  • The PEG Chain: Polyethylene glycol is a flexible, hydrophilic polymer.[13] When attached to the DSPE anchor and displayed on the LNP surface, it forms a dense hydration layer that physically masks the nanoparticle from blood components. The length of this chain (e.g., PEG2000) is a critical parameter, as chains that are too short fail to provide protection, while chains that are too long can interfere with cellular uptake.[12]

Core Functions of the DSPE Anchor in LNP Formulations

The inclusion of DSPE-PEG in an LNP formulation serves several critical functions that dictate the nanoparticle's physical properties and biological fate.

PEGylated lipids are essential for preventing the aggregation of nanoparticles during formulation and storage, thereby ensuring colloidal stability.[7][13] The molar percentage of the DSPE-PEG conjugate can also directly influence the final particle size; higher molar ratios (e.g., ~3.0 mol%) tend to result in smaller nanoparticles.[14]

Once injected into the bloodstream, foreign particles are typically marked for destruction by the immune system. This process, known as opsonization, involves blood proteins (opsonins) coating the particle surface, which flags them for rapid clearance by macrophages of the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[13][15]

The PEG layer created by DSPE-PEG acts as a "stealth" shield. Through steric hindrance and the formation of a hydration shell, it physically blocks opsonins from accessing the LNP surface.[7][9][13] This evasion of the MPS significantly prolongs the LNP's circulation half-life, allowing more time for it to reach its intended target tissue.[8][10][12][16]

Stealth_Effect The DSPE-PEG 'stealth' effect prevents opsonization and macrophage clearance. cluster_NoPEG Standard Nanoparticle cluster_PEG DSPE-PEG 'Stealth' Nanoparticle LNP_NoPEG LNP Opsonin Opsonin LNP_NoPEG->Opsonin Opsonization Macrophage Macrophage (Clearance) Opsonin->Macrophage Phagocytosis Circulation Target Tissue Accumulation LNP_PEG LNP LNP_PEG->Circulation Prolonged Circulation Opsonin2 Opsonin LNP_PEG->Opsonin2 Steric Hindrance

Caption: The DSPE-PEG "stealth" effect.

The Critical Role of Anchor Length: DSPE (C18) vs. Shorter-Chain Anchors

The length of the lipid anchor's acyl chains is a determining factor in an LNP's pharmacokinetic profile. DSPE, with its C18 chains, provides a very different outcome compared to PEG-lipids with shorter anchors, such as 1,2-dimyristoyl-rac-glycero (DMG), which has C14 chains.

The key difference lies in the desorption rate —the speed at which the PEG-lipid detaches from the LNP surface in the bloodstream.[16]

  • DSPE-PEG (C18 Anchor): The long C18 chains anchor the PEG-lipid firmly within the LNP's lipid bilayer. This results in a very slow desorption rate.[12][16] The LNP retains its protective PEG shield for an extended period, leading to a long circulation half-life and reduced accumulation in the liver.[12][16] This prolonged circulation can enhance accumulation in other tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[12]

  • DMG-PEG (C14 Anchor): The shorter C14 chains provide a weaker anchor, causing the PEG-lipid to desorb rapidly from the LNP surface upon entering the bloodstream.[12][16] This shedding of the "stealth" layer exposes the nanoparticle core. Blood proteins, particularly Apolipoprotein E (ApoE), then bind to the LNP surface, creating a protein corona that actively targets the nanoparticle for rapid uptake by hepatocytes in the liver.[12] This mechanism is leveraged in FDA-approved therapies like Onpattro® for liver-specific delivery.[12]

LNP_Fate The lipid anchor length dictates the LNP's pharmacokinetic pathway and biodistribution. cluster_DSPE LNP with DSPE-PEG (C18 Anchor) cluster_DMG LNP with DMG-PEG (C14 Anchor) start Systemic Injection of LNP dspe_lnp LNP-DSPE start->dspe_lnp dmg_lnp LNP-DMG start->dmg_lnp dspe_desorb Slow PEG Desorption dspe_lnp->dspe_desorb dspe_circ Long Circulation Half-Life dspe_desorb->dspe_circ dspe_target Accumulation in Spleen, Tumors (EPR) dspe_circ->dspe_target dmg_desorb Rapid PEG Desorption dmg_lnp->dmg_desorb dmg_corona ApoE Protein Corona Forms dmg_desorb->dmg_corona dmg_target Rapid Uptake by Liver Hepatocytes dmg_corona->dmg_target

Caption: Influence of PEG-lipid anchor length on LNP fate.

The choice of PEG-lipid anchor significantly impacts key biophysical and pharmacokinetic parameters.

ParameterLNP with DSPE-PEG (C18)LNP with DMG-PEG (C14)Rationale
Blood Half-Life Longer[12][16]Shorter[12][16]Slower desorption of DSPE-PEG maintains the stealth shield for longer.
Liver Accumulation Lower[16]Higher[12][16]Rapid desorption of DMG-PEG exposes the LNP to ApoE, targeting it to the liver.
Spleen Accumulation Higher[16]Lower[16]Longer circulation allows for greater accumulation in secondary filtration organs like the spleen.
In Vitro Transfection May be lower in serum[12]May be higher in serum[12]The persistent DSPE-PEG shield can sterically hinder cellular interactions.
Anti-PEG Response More likely to induce[9][17]Less likely to induceLonger circulation time provides greater opportunity for immune recognition.

The "PEG Dilemma": Balancing Stability, Circulation, and Efficacy

While DSPE-PEG is highly effective at increasing stability and circulation time, it presents a challenge known as the "PEG dilemma".[9][18]

  • Reduced Cellular Uptake: The very same dense, stable hydration layer that provides stealth properties can also act as a physical barrier, hindering the interaction between the LNP and its target cell membrane. This can reduce the efficiency of cellular uptake and subsequent endosomal escape, potentially lowering the therapeutic efficacy of the payload.[9][13][16] Studies have shown that LNPs with the more persistent DSPE-PEG anchor can have lower transfection efficiency in serum-containing media compared to those with shorter, shedding anchors.[12]

  • Immunogenicity: Repeated administration of PEGylated nanoparticles can lead to the production of anti-PEG antibodies (IgM and IgG).[18] These antibodies can bind to the PEG chains on subsequently administered doses, leading to a phenomenon called accelerated blood clearance (ABC), where the LNPs are cleared much faster than the initial dose.[18] Because DSPE-PEG's long anchor leads to a longer circulation time, it provides a greater opportunity for the immune system to recognize it, making it more likely to induce an anti-PEG antibody response compared to shorter-chain alternatives.[9][17]

DSPE as a Platform for Targeted Delivery

The DSPE-PEG component is not just a passive shield; it serves as a versatile anchor point for attaching targeting ligands to the LNP surface. By conjugating molecules that bind to specific cellular receptors, LNPs can be actively directed to desired tissues or cell types, enhancing efficacy and reducing off-target effects.

The terminal end of the PEG chain can be chemically modified with reactive groups (e.g., Maleimide, NHS-ester, Azide) to facilitate the covalent attachment of various targeting moieties.[19][20]

  • Small Molecules: e.g., Folate, to target cancer cells overexpressing the folate receptor.[19]

  • Peptides: e.g., cRGD, to target integrins often expressed on tumor vasculature.[20]

  • Antibodies or Antibody Fragments (Fabs): To target specific cell surface antigens with high precision.[20]

This functionalization can be achieved by either incorporating the pre-conjugated DSPE-PEG-ligand during the initial LNP formulation or by adding it to pre-formed LNPs in a process called "post-insertion".[20]

Targeting_Workflow Workflow for creating targeted LNPs using functionalized DSPE-PEG anchors. cluster_formulation LNP Formulation cluster_conjugation Ligand Conjugation (Post-Formulation Example) lipids 1. Prepare Lipid Mix (Ionizable, Helper, Chol, DSPE-PEG-Functional) mixing 3. Microfluidic Mixing lipids->mixing payload 2. Prepare Aqueous Payload (mRNA/siRNA) payload->mixing purify 4. Purification (e.g., Dialysis) mixing->purify base_lnp Formulate LNP with DSPE-PEG-Maleimide react Incubate LNP and Ligand to form Thioether Bond base_lnp->react ligand Prepare Thiolated Targeting Ligand (e.g., Antibody Fab) ligand->react final_lnp Purify Targeted LNP react->final_lnp

Caption: Workflow for targeted LNP formulation.

Experimental Protocols

This protocol describes a standard method for producing LNPs using a microfluidic device, which allows for rapid, reproducible mixing and nanoparticle formation.

  • Lipid Phase Preparation:

    • Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and DSPE-PEG in absolute ethanol (B145695) at their desired molar ratio (e.g., 50:10:38.5:1.5).[12][21]

    • The total lipid concentration in the ethanol phase is typically in the range of 10-25 mM.

  • Aqueous Phase Preparation:

    • Dissolve the nucleic acid payload (mRNA or siRNA) in a low pH buffer (e.g., 50 mM acetate (B1210297) buffer, pH 4.0-5.5). The acidic pH ensures the ionizable lipid is protonated for efficient encapsulation.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the aqueous-payload solution into another.

    • Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).

    • Pump the two phases through the chip at a defined flow rate ratio, typically 3:1 (aqueous:ethanolic).[22] The rapid mixing of the solvent and anti-solvent phases causes the lipids to precipitate and self-assemble into nanoparticles, encapsulating the payload.

  • Purification and Buffer Exchange:

    • Collect the LNP solution from the device outlet.

    • Immediately dialyze the solution against a physiological buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) for 18-24 hours. This removes the ethanol and raises the pH, neutralizing the LNP surface.

    • Sterile-filter the final LNP suspension through a 0.22 µm filter and store at 4°C.

  • Size and Polydispersity Index (PDI) Measurement:

    • Technique: Dynamic Light Scattering (DLS).

    • Procedure: Dilute the LNP sample in PBS (pH 7.4). Analyze using a DLS instrument (e.g., Malvern Zetasizer). The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to calculate the hydrodynamic diameter (Z-average size) and the PDI, which indicates the heterogeneity of the sample size distribution. A PDI < 0.2 is generally considered acceptable.[19]

  • Zeta Potential Measurement:

    • Technique: Laser Doppler Electrophoresis.

    • Procedure: Dilute the LNP sample in a low ionic strength buffer or deionized water. The instrument applies an electric field and measures the velocity of the particles, from which the surface charge (Zeta potential) is calculated. For LNPs with ionizable lipids, the zeta potential should be close to neutral at pH 7.4.[12][19]

  • Nucleic Acid Encapsulation Efficiency (EE):

    • Technique: RiboGreen® (or similar fluorescent dye) Assay.

    • Principle: RiboGreen® dye fluoresces brightly upon binding to nucleic acids but cannot access the encapsulated payload inside an intact LNP.

    • Procedure:

      • Prepare two sets of LNP samples diluted in buffer.

      • To one set, add a surfactant (e.g., 0.5% Triton™ X-100) to disrupt the LNPs and release the total nucleic acid content.

      • Add the RiboGreen® reagent to both sets of samples (disrupted and intact).

      • Measure the fluorescence intensity (Excitation ~480 nm, Emission ~520 nm).

      • Calculate the EE% using the formula: EE% = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100

Conclusion and Future Perspectives

The DSPE anchor is a cornerstone of modern lipid nanoparticle design, offering a robust and versatile tool for controlling the stability, pharmacokinetics, and targeting capabilities of drug delivery systems. Its long C18 acyl chains provide a stable anchor for the PEG "stealth" shield, significantly prolonging circulation and enabling accumulation in tissues outside the liver. However, this very stability gives rise to the "PEG dilemma," where steric hindrance and immunogenicity present challenges for therapeutic efficacy and repeat dosing.

Future innovations will likely focus on overcoming these challenges. This includes the development of cleavable PEG-lipids that shed their PEG shield in response to specific environmental triggers (e.g., low pH in a tumor microenvironment) or designing novel, less immunogenic stealth polymers to replace PEG altogether. By continuing to refine components like the DSPE anchor, the field of nanomedicine will advance the development of safer and more effective targeted therapeutics.

References

DSPE-PEG-Biotin (CAS: 385437-57-0): A Technical Guide for Advanced Drug Delivery and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)] (DSPE-PEG-Biotin), identified by CAS number 385437-57-0, is a heterobifunctional phospholipid-PEG conjugate.[1][2] This complex lipid is a cornerstone in the development of advanced drug delivery systems, particularly in the field of targeted nanomedicine. Its structure is composed of three key functional domains: a DSPE lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal biotin (B1667282) group, which serves as a high-affinity targeting ligand.[3][4]

The DSPE component facilitates the stable integration of the molecule into the lipid bilayer of nanoparticles such as liposomes and micelles.[3] The PEG spacer confers "stealth" characteristics, creating a hydrophilic shield that reduces non-specific protein binding and recognition by the mononuclear phagocyte system, thereby extending the circulation half-life of the nanocarrier in the bloodstream.[5][6] The terminal biotin group enables highly specific, non-covalent binding to avidin (B1170675) or streptavidin, which can be conjugated to targeting moieties like antibodies or proteins for precise delivery to target cells or tissues.[4][5][7] This guide provides a comprehensive overview of the technical specifications, experimental applications, and underlying principles of DSPE-PEG-Biotin for researchers in drug development and life sciences.

Quantitative Data and Specifications

The properties of DSPE-PEG-Biotin can vary depending on the length of the PEG chain. The data presented here pertains to the commonly used variant with a PEG molecular weight of approximately 2000 Da.

Table 1: General Properties and Identification

PropertySpecificationReferences
CAS Number 385437-57-0[1][2][7][8]
Synonyms DSPE-PEG(2000)-Biotin; 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)-2000][1][9]
Average Molecular Weight ~3016.78 g/mol (for PEG 2000; MW is an average due to PEG polydispersity)[1]
Purity Typically ≥90% to >95%[3][8][10]
Appearance White to off-white powder or waxy solid[5][11][12]

Table 2: Physicochemical Properties and Storage

PropertySpecificationReferences
Solubility Soluble in chloroform (B151607), methylene (B1212753) chloride, DMF, DMSO, and ethanol (B145695) (e.g., ≥10 mg/ml in ethanol)[1][5][9][10][13]
Storage Conditions Store at -20°C or lower, keep in a dry place, and protect from light[5][7][11][14][15]
Handling For stock solutions, avoid repeated freeze-thaw cycles. For solid material, provide appropriate exhaust ventilation where dust is formed.[5][16]
Core Functional Principle: The Avidin-Biotin Interaction

The targeting capability of DSPE-PEG-Biotin relies on the avidin-biotin interaction, which is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M).[17][18] Avidin, a tetrameric protein, can bind up to four biotin molecules with high specificity and stability.[18][19] This bond forms rapidly and is resistant to extremes of pH, temperature, and denaturing agents, making it an exceptionally robust tool for bioconjugation.[18]

cluster_0 Avidin-Biotin Complex Formation Avidin Avidin/Streptavidin (Tetrameric Protein) Complex High-Affinity Non-Covalent Complex (Kd ≈ 10⁻¹⁵ M) Avidin->Complex Biotin1 Biotin Biotin1->Complex Biotin2 Biotin Biotin2->Complex Biotin3 Biotin Biotin3->Complex Biotin4 Biotin Biotin4->Complex

Figure 1: The high-affinity interaction between tetrameric avidin and four biotin molecules.

Experimental Protocols

Protocol 1: Preparation of Biotin-Targeted Liposomes via Thin-Film Hydration

This protocol describes a standard method for preparing DSPE-PEG-Biotin-containing liposomes for targeted drug delivery.[20][21]

Methodology

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., a primary phospholipid like HSPC, cholesterol, DSPE-PEG, and DSPE-PEG-Biotin in a molar ratio of 57:38:4:1) in a suitable organic solvent such as chloroform or a chloroform:methanol mixture in a round-bottom flask.[15][21]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.[20][21]

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[21]

  • Hydration of Lipid Film:

    • Hydrate the dried lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the phase transition temperature of the primary lipid.[20][21] This process results in the formation of multilamellar vesicles (MLVs).[20]

    • For passive drug loading, the therapeutic agent can be dissolved in the hydration buffer.[20]

  • Size Reduction (Extrusion):

    • To produce small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is subjected to extrusion.[20]

    • Load the MLV suspension into a high-pressure extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Pass the suspension through the membrane for an odd number of cycles (e.g., 11-21 passes) to ensure homogeneity.[20]

  • Purification and Characterization:

    • Remove any unencapsulated drug or free lipids from the liposome (B1194612) suspension using methods like size exclusion chromatography or dialysis.[20]

    • Characterize the liposomes for size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[20]

    • Determine the encapsulation efficiency by disrupting the purified liposomes with a detergent or solvent and quantifying the drug concentration using a suitable analytical method like HPLC or UV-Vis spectrophotometry.[20]

A 1. Lipid Dissolution (DSPE-PEG-Biotin + other lipids in organic solvent) B 2. Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer + Drug) B->C D 4. Size Reduction (Extrusion) C->D E 5. Purification & Characterization (e.g., DLS, HPLC) D->E F Final Product: Targeted Liposomes E->F

Figure 2: Experimental workflow for the preparation of DSPE-PEG-Biotin liposomes.
Protocol 2: Direct Cell Surface Anchoring and Targeting

This protocol details how to modify cell surfaces with DSPE-PEG-Biotin for subsequent targeting experiments.[22]

Methodology

  • Preparation of Lipid Solution:

    • Prepare a stock solution of DSPE-PEG-Biotin in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentration (e.g., 5-10 µM) in a serum-free cell culture medium or PBS buffer (pH 7.4).[22]

  • Cell Incubation:

    • Wash the target cells (adherent or in suspension) three times with PBS to remove any residual media components.

    • Incubate the cells with the DSPE-PEG-Biotin solution at 37°C for a defined period (e.g., 5-30 minutes).[22] The DSPE anchor will spontaneously insert into the cell's plasma membrane.

  • Washing and Detection:

    • Gently aspirate the lipid solution and wash the cells three times with cold PBS to remove any unincorporated DSPE-PEG-Biotin.

    • To confirm successful anchoring, incubate the cells with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC) in a suitable buffer for 30 minutes on ice, protected from light.

    • Wash the cells again with cold PBS to remove unbound streptavidin.

    • Analyze the cells using flow cytometry or fluorescence microscopy to quantify the surface biotinylation.[22]

cluster_workflow Targeted Drug Delivery Workflow Liposome Biotinylated 'Stealth' Liposome (DSPE-PEG-Biotin) Circulation Systemic Circulation (Evades Immune System) Liposome->Circulation TargetCell Target Cell (Expressing Streptavidin-Conjugated Targeting Moiety) Circulation->TargetCell Binding High-Affinity Binding (Biotin-Streptavidin) TargetCell->Binding Recognition Uptake Endocytosis & Drug Release Binding->Uptake

Figure 3: Logical workflow for targeted drug delivery using DSPE-PEG-Biotin liposomes.

References

Understanding Polydispersity in DSPE-PEG Raw Materials: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The performance of lipid-based nanoparticle drug delivery systems is critically dependent on the quality of their constituent raw materials. Among these, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol) (DSPE-PEG) is a cornerstone excipient, prized for its ability to impart "stealth" characteristics that prolong circulation time and improve therapeutic efficacy. However, a crucial and often overlooked parameter of DSPE-PEG raw materials is their polydispersity. This technical guide provides an in-depth exploration of polydispersity in DSPE-PEG, its impact on formulation characteristics, and the analytical methodologies required for its robust characterization.

The Concept of Polydispersity in DSPE-PEG

DSPE-PEG is a block copolymer, and like most synthetic polymers, it is not a single, uniform molecular species. Instead, it exists as a population of molecules with a distribution of PEG chain lengths, and consequently, a distribution of molecular weights. Polydispersity is the measure of this heterogeneity.

The Polydispersity Index (PDI) is a dimensionless number that quantifies the breadth of the molecular weight distribution. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn):

PDI = Mw / Mn

A PDI value of 1.0 indicates a perfectly monodisperse sample, where all polymer chains have the same length. For synthetic polymers like DSPE-PEG, the PDI is always greater than 1.0. A lower PDI value signifies a more uniform and narrowly distributed population of DSPE-PEG molecules, which is generally desirable for consistent and predictable performance in drug delivery applications.

Impact of DSPE-PEG Polydispersity on Nanoparticle Formulations

The polydispersity of the DSPE-PEG raw material can have a significant, albeit sometimes subtle, influence on the final physicochemical properties and in vivo performance of liposomes and other lipid nanoparticles. While direct quantitative studies correlating a range of raw material PDI values to final nanoparticle attributes are not extensively published, the collective evidence points to several key impacts:

  • Particle Size and Size Distribution: The incorporation of DSPE-PEG into liposomal formulations generally leads to a decrease in vesicle size.[1] However, a higher polydispersity in the DSPE-PEG raw material may contribute to a broader size distribution (a higher PDI) of the final nanoparticle formulation.[2] This is because a wider range of PEG chain lengths on the liposome (B1194612) surface can lead to less uniform packing and curvature of the lipid bilayer.

  • Stability: The presence of a dense PEG layer on the nanoparticle surface provides steric stabilization, preventing aggregation and prolonging shelf-life. While the concentration of DSPE-PEG is a primary factor, a more uniform PEG layer, resulting from a low PDI raw material, can enhance this stabilizing effect.[3][4]

  • Drug Encapsulation and Release: The efficiency of drug loading and the subsequent release kinetics can be influenced by the properties of the lipid bilayer, which in turn are affected by the incorporated DSPE-PEG. A more polydisperse PEG layer may create imperfections in the bilayer, potentially leading to increased drug leakage. Conversely, for certain drugs, the heterogeneity of the PEG corona might influence the diffusion barrier, altering the release profile.[5][6]

  • In Vivo Performance: A well-defined, low-PDI DSPE-PEG raw material contributes to a more homogenous nanoparticle population. This uniformity is crucial for predictable in vivo behavior, including circulation half-life and biodistribution. Variations in PEG chain length can affect interactions with plasma proteins and the reticuloendothelial system (RES), potentially leading to batch-to-batch variability in therapeutic outcomes.

Data Presentation

Table 1: Effect of DSPE-PEG2000 Concentration on Liposome Properties

DSPE-PEG2000 (mol%)Mean Particle Size (nm)Polydispersity Index (PDI) of Final LiposomesReference
0> 150> 0.2[7]
4~120< 0.2[7]
7~105 (anomalous peak at 15±5 nm also observed)< 0.2[7]
>8Reduction in sizeNot specified[7]
5~1100.169[6]
20Significantly more stableNot specified[3][4]

Table 2: Comparison of Formulations with and without DSPE-mPEG2000

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Entrapment Efficiency (%)Reference
Conventional (DOPC/DSPG)148.60.12378.4[1]
PEGylated (DOPC/DSPG/DSPE-mPEG2000)81.90.10589.4[1]
Conventional (DSPC/DSPG)149.30.11969.8[1]
PEGylated (DSPC/DSPG/DSPE-mPEG2000)124.80.10179.1[1]

Experimental Protocols for Characterizing DSPE-PEG Polydispersity

A multi-faceted analytical approach is essential for the comprehensive characterization of DSPE-PEG raw materials, including the determination of polydispersity and the identification of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polydispersity and Impurity Profiling

High-resolution accurate mass spectrometry (HRAM-MS) coupled with liquid chromatography is a powerful tool for characterizing the PEG chain length distribution and identifying impurities.

Methodology:

  • Sample Preparation: Dissolve the DSPE-PEG raw material in a suitable solvent (e.g., a mixture of isopropanol (B130326) and methanol) to a concentration of approximately 1 mg/mL.

  • Chromatographic Separation:

    • Column: A C8 column (e.g., Thermo Scientific™ Hypersil™ GOLD C8, 1.9 µm, 2.1 × 50 mm) is suitable for separating DSPE-PEG and related impurities.

    • Mobile Phase: A tertiary gradient system can be employed:

    • Gradient: A typical gradient might start at 60:10:30 (%A/%B/%C) and ramp to a higher organic content to elute the analytes.

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry Detection:

    • Instrument: A high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).

    • Ionization Mode: Positive ion mode is typically used to detect the ammonium adducts of DSPE-PEG.

    • Data Analysis: The multiply charged ions of the DSPE-PEG molecules are deconvoluted to determine the monoisotopic mass distribution of the PEG chain lengths. This distribution is then used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI). Impurities can be identified based on their accurate mass and fragmentation patterns.

Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC) for Molecular Weight Distribution

GPC/SEC separates molecules based on their hydrodynamic volume in solution and is a classical method for determining the molecular weight distribution of polymers.

Methodology:

  • Sample Preparation: Dissolve the DSPE-PEG sample in the mobile phase at a concentration of 1-2 mg/mL. Allow sufficient time for complete dissolution (can be several hours to overnight). Filter the solution through a 0.2 µm PTFE filter.

  • Instrumentation:

    • Column: A set of columns suitable for the separation of polymers in the molecular weight range of DSPE-PEG (e.g., Shodex OHpak series).

    • Mobile Phase: An aqueous buffer such as 0.05 M sodium sulfate (B86663) or phosphate-buffered saline (PBS). For some applications, organic solvents like tetrahydrofuran (B95107) (THF) can be used, but require a different column set. The mobile phase should be filtered and degassed.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Temperature: Column and detector temperature should be controlled, often slightly elevated (e.g., 40-60°C) to reduce solvent viscosity and improve resolution.[8]

    • Detectors: A refractive index (RI) detector is commonly used. For more detailed characterization, a multi-angle light scattering (MALS) detector can be coupled to the system to determine the absolute molecular weight without the need for column calibration with polymer standards.

  • Data Analysis: The elution profile is used to construct a molecular weight distribution curve. Software is used to calculate Mn, Mw, and PDI based on a calibration curve generated from polymer standards of known molecular weight (for conventional GPC) or from the light scattering data (for GPC-MALS).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy provides detailed structural information and can be used to confirm the identity of DSPE-PEG, assess the average number of PEG units, and detect certain impurities. Both ¹H and ³¹P NMR are valuable.

Methodology:

  • Sample Preparation: Dissolve the DSPE-PEG sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) at a concentration of 5-10 mg/mL.

  • ¹H NMR:

    • Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

    • Analysis:

      • The large signal around 3.6 ppm corresponds to the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-) of the PEG chain.

      • Signals from the DSPE moiety (e.g., the acyl chains and the ethanolamine (B43304) headgroup) will also be present.

      • The ratio of the integral of the PEG repeat unit signal to the integral of a characteristic signal from the DSPE portion can be used to estimate the average number of PEG units.

  • ³¹P NMR:

    • Acquisition: Acquire a one-dimensional ³¹P NMR spectrum.

    • Analysis: A single peak corresponding to the phosphate (B84403) group in the DSPE headgroup should be observed. The chemical shift of this peak can be sensitive to the local chemical environment and can be used to study interactions and degradation.[4][9] The presence of additional peaks may indicate impurities or degradation products.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is another mass spectrometry technique that can be used to characterize the molecular weight distribution of polymers like DSPE-PEG.

Methodology:

  • Sample Preparation:

    • Matrix: A suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), is dissolved in a solvent like ethanol (B145695) or acetonitrile/water with 0.1% TFA.[10]

    • Cationizing Agent: An alkali salt, such as sodium trifluoroacetate (B77799) (NaTFA), is often added to promote the formation of sodiated adducts, which can improve signal intensity and consistency.[10]

    • Spotting: The DSPE-PEG sample, matrix, and cationizing agent are mixed and spotted onto a MALDI target plate and allowed to dry, forming co-crystals.

  • Data Acquisition: The sample is irradiated with a laser, causing desorption and ionization. The time-of-flight of the ions to the detector is measured, which is proportional to their mass-to-charge ratio.

  • Data Analysis: The resulting spectrum shows a distribution of peaks, with each peak corresponding to a DSPE-PEG molecule with a different number of PEG repeat units. This distribution can be used to calculate Mn, Mw, and PDI.

Visualizing Workflows and Logical Relationships

Quality Control Workflow for DSPE-PEG Raw Materials

The following diagram illustrates a typical workflow for the quality control of incoming DSPE-PEG raw materials.

DSPE_PEG_QC_Workflow cluster_0 1. Incoming Material cluster_1 2. Initial Characterization cluster_2 3. Polydispersity and Purity Analysis cluster_3 4. Data Review and Disposition raw_material Receipt of DSPE-PEG Raw Material quarantine Quarantine and Sampling raw_material->quarantine identity Identity Confirmation (e.g., FT-IR, NMR) quarantine->identity appearance Appearance and Solubility Testing quarantine->appearance lc_ms LC-HRAM-MS for PDI and Impurity Profile identity->lc_ms appearance->lc_ms gpc GPC/SEC-MALS for Mw, Mn, and PDI lc_ms->gpc data_review Review Analytical Data Against Specifications gpc->data_review decision Meets Specifications? data_review->decision release Release for Manufacturing decision->release Yes reject Reject and Investigate decision->reject No Polydispersity_Effects cluster_0 Raw Material Attribute cluster_1 Impact on Nanoparticle Formulation cluster_2 Consequences for Drug Product Performance pdi Polydispersity (PDI) of DSPE-PEG size_dist Broader Particle Size Distribution pdi->size_dist stability Potential for Reduced Stability pdi->stability drug_release Altered Drug Release Profile pdi->drug_release batch_var Increased Batch-to-Batch Variability size_dist->batch_var in_vivo Inconsistent In Vivo Performance stability->in_vivo drug_release->in_vivo efficacy Variable Therapeutic Efficacy batch_var->efficacy in_vivo->efficacy

References

Methodological & Application

Protocol for the Formulation of Biotinylated Liposomes using DSPE-PEG-Biotin for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the formulation of stealth liposomes functionalized with biotin (B1667282) for targeted drug delivery applications. The incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)] (DSPE-PEG-Biotin) allows for the attachment of biotin moieties on the liposome (B1194612) surface. This enables active targeting to cells or tissues of interest through the high-affinity interaction between biotin and avidin (B1170675) or streptavidin.[1][2][3] The protocol details the thin-film hydration method followed by extrusion for the preparation of unilamellar vesicles with a defined size distribution.[4][5] Characterization techniques and expected quantitative data are also summarized to ensure the quality and reproducibility of the formulation. This guide is intended for researchers, scientists, and professionals in the field of drug development and nanotechnology.

Introduction

Liposomes are versatile nanocarriers for the delivery of therapeutic agents. Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and lipophilic drugs make them attractive delivery vehicles.[6][7] The inclusion of polyethylene (B3416737) glycol (PEG) conjugated lipids, such as DSPE-PEG, creates a hydrophilic layer on the liposome surface, which sterically hinders opsonization and recognition by the mononuclear phagocyte system. This "stealth" property prolongs the circulation half-life of the liposomes, thereby increasing their accumulation in target tissues through the enhanced permeability and retention (EPR) effect, particularly in tumors.[6][8]

For active targeting, the liposome surface can be functionalized with targeting ligands. DSPE-PEG-Biotin is a lipid conjugate that provides a biotin group at the distal end of the PEG chain.[9][10] This allows for a highly specific and strong non-covalent interaction with avidin or streptavidin, which can be conjugated to antibodies, proteins, or other targeting molecules.[3][11][12] This modular approach offers a versatile platform for targeted drug delivery to specific cells or tissues.[1][2] This application note provides a step-by-step protocol for the formulation and characterization of these biotinylated liposomes.

Experimental Protocols

Materials and Equipment
  • Lipids:

    • Main structural phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC; or 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

    • Cholesterol

    • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

    • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)-2000] (DSPE-PEG2000-Biotin)[13]

  • Solvents:

    • Chloroform

    • Methanol

  • Buffers:

    • Phosphate-buffered saline (PBS), pH 7.4

    • Hydration buffer (e.g., Ammonium Sulfate 300 mM, pH 4 for active drug loading)[14]

  • Equipment:

    • Round-bottom flask

    • Rotary evaporator

    • Water bath

    • Vacuum pump

    • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

    • Gas-tight syringes

    • Dynamic Light Scattering (DLS) instrument

    • Zeta potential analyzer

    • Transmission Electron Microscope (TEM) (optional)

Liposome Formulation via Thin-Film Hydration and Extrusion

This protocol outlines the preparation of biotinylated liposomes using the thin-film hydration method followed by extrusion to achieve a uniform size distribution.[4][15]

Step 1: Lipid Film Preparation

  • In a round-bottom flask, dissolve the desired lipids in a chloroform:methanol (e.g., 2:1 v/v) solvent mixture. A typical molar ratio for the lipid composition is DPPC:Cholesterol:DSPE-PEG2000:DSPE-PEG2000-Biotin at 55:40:4.5:0.5.[16] The total lipid concentration will depend on the desired final concentration of the liposome suspension.

  • Attach the flask to a rotary evaporator.

  • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the main phospholipid (e.g., 65°C for DSPC).[8][14]

  • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[5][8]

Step 2: Hydration of the Lipid Film

  • Pre-heat the desired aqueous hydration buffer (e.g., PBS pH 7.4) to a temperature above the Tc of the lipids.[7][17]

  • Add the warm hydration buffer to the flask containing the dry lipid film.

  • Agitate the flask by hand or on the rotary evaporator (with the vacuum off) at the same elevated temperature for approximately 1 hour. This process allows the lipid film to swell and form multilamellar vesicles (MLVs).[5][7] The resulting suspension will appear milky.

Step 3: Size Reduction by Extrusion

  • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[15]

  • Transfer the MLV suspension into a gas-tight syringe and connect it to one side of the extruder. Connect an empty syringe to the other side.

  • Heat the extruder to a temperature above the Tc of the lipids.

  • Push the MLV suspension back and forth through the membrane for an odd number of passes (e.g., 11 to 21 times).[15] This process reduces the size of the liposomes and forms small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • The final product should be a translucent suspension. Store the prepared liposomes at 4°C.

Characterization of Biotinylated Liposomes

Particle Size and Polydispersity Index (PDI) Measurement

  • Dilute a small aliquot of the liposome suspension in the hydration buffer.

  • Measure the hydrodynamic diameter (Z-average) and PDI using a Dynamic Light Scattering (DLS) instrument.[15]

  • A PDI value below 0.2 indicates a homogenous and monodisperse liposome population.[11]

Zeta Potential Measurement

  • Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl).

  • Measure the surface charge of the liposomes using a zeta potential analyzer.

  • The zeta potential provides an indication of the stability of the liposomal formulation.

Confirmation of Biotin Presence (Optional)

  • The presence of biotin on the liposome surface can be confirmed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which relies on the displacement of HABA from an avidin-HABA complex by biotin, leading to a decrease in absorbance at 500 nm.[1]

Quantitative Data Summary

The following table summarizes typical physicochemical properties of DSPE-PEG-Biotin containing liposomes from various studies.

Formulation Composition (molar ratio)MethodMean Diameter (nm)PDIZeta Potential (mV)Reference
DPPC:Chol:DSPE-PEG:DSPE-PEG-BiotinThin-film hydration, Extrusion~150~0.20Not specified[11]
Not specifiedThin-film hydration, Sonication140.8 ± 1.86< 0.3Not specified[18]
DOPC/DOTAP:Chol:DSPE-PEGSucrose density gradient~30Not specified-10 to +15[19]
DSPE-PEG2000:Soluplus (1:1 w/w)Hydration116.60.112-13.7[20]

Note: The exact values can vary depending on the specific lipids used, their molar ratios, the hydration buffer, and the extrusion parameters.

Visualizations

Experimental Workflow

Liposome_Formulation_Workflow A Lipid Dissolution (DPPC, Chol, DSPE-PEG, DSPE-PEG-Biotin in Chloroform/Methanol) B Thin-Film Formation (Rotary Evaporation) A->B C Hydration (Aqueous Buffer, T > Tc) B->C D Formation of Multilamellar Vesicles (MLVs) C->D E Extrusion (e.g., 100 nm membrane, T > Tc) D->E F Biotinylated Unilamellar Liposomes (SUVs/LUVs) E->F G Characterization (DLS, Zeta Potential) F->G

Caption: Workflow for the formulation of biotinylated liposomes.

Targeted Delivery Mechanism

Targeted_Delivery cluster_liposome Biotinylated Liposome cluster_cell Target Cell Liposome Liposome (Drug-loaded) Biotin Biotin Liposome->Biotin DSPE-PEG-Biotin Avidin Streptavidin/Avidin -Antibody Conjugate Biotin->Avidin High-Affinity Binding PEG PEG Cell Target Cell Internalization Receptor-Mediated Endocytosis Cell->Internalization Binding triggers Receptor Cell Surface Receptor Avidin->Receptor Targeting Receptor->Cell DrugRelease Intracellular Drug Release Internalization->DrugRelease

Caption: Mechanism of biotin-mediated liposome targeting to cells.

Conclusion

This application note provides a detailed and reproducible protocol for the formulation of DSPE-PEG-Biotin incorporated liposomes. The thin-film hydration followed by extrusion method is a robust technique for producing unilamellar vesicles with controlled size characteristics.[4] The resulting biotinylated liposomes serve as a versatile platform for targeted drug delivery, leveraging the strong and specific biotin-avidin interaction for precise therapeutic agent delivery.[1][3] Careful characterization of the physicochemical properties of the liposomes is crucial for ensuring formulation quality and predicting in vivo performance.

References

Application Notes and Protocols for Incorporating DSPE-PEG-Biotin into Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the successful incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)] (DSPE-PEG-Biotin) into various nanoparticle platforms. The inclusion of DSPE-PEG-Biotin on the surface of nanoparticles facilitates targeted drug delivery, diagnostic imaging, and other biomedical applications by leveraging the high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin.[1][2]

Introduction to DSPE-PEG-Biotin Functionalization

DSPE-PEG-Biotin is an amphiphilic polymer composed of a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal biotin molecule.[1] The DSPE anchor readily integrates into the lipid bilayer of liposomes or the hydrophobic core of polymeric nanoparticles during their formation. The PEG spacer extends the circulation half-life of the nanoparticles by reducing opsonization and clearance by the reticuloendothelial system (RES). The terminal biotin moiety serves as a versatile targeting ligand, enabling the nanoparticles to bind to cells or tissues that have been pre-targeted with avidin or streptavidin conjugates, or to cells that naturally express biotin receptors.[2]

Methods for Incorporating DSPE-PEG-Biotin into Nanoparticles

There are two primary methods for incorporating DSPE-PEG-Biotin into nanoparticles:

  • In-situ Formulation (Co-formulation): DSPE-PEG-Biotin is mixed with the other nanoparticle components during the initial formulation process.

  • Post-insertion (Post-modification): Pre-formed nanoparticles are incubated with a solution containing DSPE-PEG-Biotin, allowing the lipid-PEG conjugate to insert into the nanoparticle's outer layer.[3]

The choice of method depends on the nanoparticle type and the desired final characteristics.

Protocol 1: Incorporation of DSPE-PEG-Biotin into Liposomes via Thin-Film Hydration

This protocol describes the in-situ formulation of biotinylated liposomes using the thin-film hydration method, a common and straightforward technique for liposome (B1194612) preparation.[4][5][6][7]

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC, or Egg PC)

  • Cholesterol

  • DSPE-PEG-Biotin

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Experimental Protocol:

  • Lipid Film Preparation:

    • Dissolve the primary phospholipid, cholesterol, and DSPE-PEG-Biotin in chloroform or a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the components should be carefully selected based on the desired liposome characteristics. A common starting ratio is 55:40:5 (phospholipid:cholesterol:DSPE-PEG-Biotin).

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the primary phospholipid.

    • Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of the Lipid Film:

    • Add the hydration buffer, pre-heated to a temperature above the Tc of the lipids, to the flask containing the dry lipid film.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended in the buffer. This process results in the formation of multilamellar vesicles (MLVs).

  • Liposome Sizing by Extrusion:

    • Assemble the extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tc of the lipids.

    • Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification:

    • Remove any unencapsulated material or free DSPE-PEG-Biotin by size exclusion chromatography or dialysis.

Workflow for Thin-Film Hydration Method

Thin_Film_Hydration cluster_prep Lipid Film Preparation cluster_hydrate Hydration & Sizing cluster_purify Purification dissolve Dissolve Lipids (Phospholipid, Cholesterol, DSPE-PEG-Biotin) in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film (High Vacuum) evaporate->dry hydrate Hydrate Film with Buffer (Forms MLVs) dry->hydrate Add pre-heated buffer extrude Extrude (Forms LUVs) hydrate->extrude purify Purify (Size Exclusion or Dialysis) extrude->purify Remove unencapsulated material final_product final_product purify->final_product Final Biotinylated Liposomes

Caption: Workflow for preparing biotinylated liposomes using the thin-film hydration method.

Protocol 2: Incorporation of DSPE-PEG-Biotin into Polymeric Nanoparticles via Nanoprecipitation

This protocol outlines the in-situ formulation of biotinylated polymeric nanoparticles using the nanoprecipitation (or solvent displacement) method. This technique is suitable for encapsulating hydrophobic drugs within a polymer matrix.[8][9]

Materials:

  • Biodegradable polymer (e.g., PLGA - poly(lactic-co-glycolic acid))

  • DSPE-PEG-Biotin

  • Water-miscible organic solvent (e.g., acetone, acetonitrile)

  • Aqueous phase (e.g., deionized water, often containing a surfactant like Poloxamer 188)

  • Magnetic stirrer

  • Syringe pump (optional, for controlled addition)

Experimental Protocol:

  • Organic Phase Preparation:

    • Dissolve the polymer (e.g., PLGA) and DSPE-PEG-Biotin in the organic solvent. The concentration of the polymer and the amount of DSPE-PEG-Biotin should be optimized for the desired nanoparticle characteristics.

  • Nanoprecipitation:

    • Place the aqueous phase in a beaker on a magnetic stirrer and stir at a moderate speed.

    • Slowly add the organic phase dropwise into the stirring aqueous phase. A syringe pump can be used for a controlled and reproducible addition rate.

    • The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and DSPE-PEG-Biotin to precipitate, forming nanoparticles.

  • Solvent Evaporation:

    • Continue stirring the suspension for several hours in a fume hood to allow the organic solvent to evaporate completely.

  • Purification and Concentration:

    • Purify the nanoparticle suspension to remove any un-incorporated DSPE-PEG-Biotin, free polymer, and surfactant by centrifugation followed by resuspension in fresh deionized water or by tangential flow filtration.

    • Repeat the washing steps two to three times.

    • The final nanoparticle suspension can be concentrated if necessary.

Workflow for Nanoprecipitation Method

Nanoprecipitation cluster_phase_prep Phase Preparation cluster_formation Nanoparticle Formation cluster_purify Purification organic_phase Dissolve Polymer & DSPE-PEG-Biotin in Organic Solvent mix Add Organic Phase to Aqueous Phase (under stirring) organic_phase->mix aqueous_phase Prepare Aqueous Phase (with Surfactant) aqueous_phase->mix evaporate Evaporate Organic Solvent mix->evaporate purify Purify & Concentrate (Centrifugation/ Filtration) evaporate->purify final_product final_product purify->final_product Final Biotinylated Polymeric Nanoparticles

Caption: Workflow for preparing biotinylated polymeric nanoparticles via nanoprecipitation.

Protocol 3: Post-Insertion of DSPE-PEG-Biotin into Pre-formed Liposomes

The post-insertion method is useful for modifying the surface of pre-formed nanoparticles, including those already loaded with a therapeutic agent.[3][10][11]

Materials:

  • Pre-formed liposomes

  • DSPE-PEG-Biotin

  • Buffer (e.g., PBS or HBS)

  • Water bath or incubator

Experimental Protocol:

  • Micelle Preparation (Optional but Recommended):

    • Disperse the DSPE-PEG-Biotin in buffer at a concentration above its critical micelle concentration (CMC) to form micelles. This can be facilitated by gentle warming and vortexing.

  • Incubation:

    • Add the DSPE-PEG-Biotin solution (or micellar suspension) to the pre-formed liposome suspension. The amount of DSPE-PEG-Biotin to be added should be calculated based on the desired final molar percentage in the liposomes.

    • Incubate the mixture at a temperature above the Tc of the liposomal lipids for a specific period (e.g., 30-60 minutes). The optimal incubation time and temperature should be determined experimentally.

  • Purification:

    • Remove any non-inserted DSPE-PEG-Biotin by size exclusion chromatography or dialysis.

Workflow for Post-Insertion Method

Post_Insertion cluster_incubation Incubation cluster_purify Purification preformed_np Pre-formed Nanoparticles incubate Incubate together (above Tc) preformed_np->incubate dspe_solution DSPE-PEG-Biotin Solution/Micelles dspe_solution->incubate purify Purify (Size Exclusion or Dialysis) incubate->purify Remove non-inserted lipid final_product final_product purify->final_product Final Biotinylated Nanoparticles Biotin_Uptake cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm smvt SMVT Receptor endosome Endosome smvt->endosome Receptor-Mediated Endocytosis lysosome Lysosome endosome->lysosome Trafficking release Drug Release lysosome->release Degradation & nanoparticle Biotinylated Nanoparticle nanoparticle->smvt Binding

References

Application Notes and Protocols for DSPE-PEG-Biotin in Streptavidin-Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)] (DSPE-PEG-Biotin) for the development of streptavidin-targeted drug delivery systems. This technology leverages the high-affinity interaction between biotin (B1667282) and streptavidin to achieve specific delivery of therapeutic agents to pre-targeted sites expressing streptavidin.[1][2] The inclusion of DSPE-PEG enhances the formulation's stability and circulation time, crucial for effective drug delivery.[3][4]

Principle of Streptavidin-Targeted Drug Delivery

The core of this targeting strategy is the exceptionally strong and specific non-covalent interaction between biotin and streptavidin.[1] This system typically operates on a pre-targeting approach where streptavidin, often conjugated to a targeting moiety like an antibody, is first administered to accumulate at the desired pathological site. Subsequently, a drug carrier, such as a liposome (B1194612) or nanoparticle functionalized with DSPE-PEG-Biotin, is introduced. These biotinylated carriers then bind to the pre-localized streptavidin, concentrating the therapeutic payload at the target.[1][5]

Key Advantages

  • High Specificity: The biotin-streptavidin bond is one of the strongest known non-covalent interactions, ensuring highly specific targeting.[1]

  • Versatility: A single streptavidin-conjugated targeting agent can be used to deliver various biotinylated therapeutic carriers.[1]

  • Improved Pharmacokinetics: The PEG component of DSPE-PEG-Biotin provides a "stealth" characteristic, shielding the carrier from the immune system and prolonging its circulation time.[6][7]

  • Enhanced Therapeutic Efficacy: By concentrating the drug at the target site, therapeutic efficacy can be increased while minimizing systemic toxicity.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing DSPE-PEG-Biotin for the formulation of drug-loaded nanoparticles. These values can serve as a benchmark for formulation development and characterization.

Table 1: Physicochemical Properties of DSPE-PEG-Biotin Formulations

DrugFormulation Composition (molar ratio)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DoxorubicinHSPC/Cholesterol/DSPE-PEG(2000)/DSPE-PEG(2000)-Biotin (57/38/4/1)~100Not ReportedNot Reported[9]
PaclitaxelDPPC/Cholesterol/DSPE-PEG(2000) (with varying DSPE-PEG-Biotin)<200<0.25Not Reported[10][11]
MetforminNot specified~120-140~0.1-0.2-20 to -30[2]
Quercetin/TMZDSPE-PEG(2000) basedNot ReportedNot ReportedNot Reported[12]

HSPC: Hydrogenated Soy Phosphatidylcholine, DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, TMZ: Temozolomide

Table 2: Drug Loading and Encapsulation Efficiency

DrugFormulation TypeDrug Loading Content (%)Encapsulation Efficiency (%)Reference
DoxorubicinLiposomeNot Reported>90[13][14]
PaclitaxelLiposomeNot Reported>90[10][11]
PaclitaxelPolymeric MicelleNot ReportedNot Reported[15]

Table 3: In Vitro Cellular Uptake Data

Cell LineTargeting StrategyUptake Enhancement vs. Non-TargetedAssay MethodReference
HeLaBiotin-StreptavidinSignificantly HigherFlow Cytometry[16]
U87MGAptide-PEG-DSPEPairing dependentConfocal Microscopy[17]
A549Biotin-StreptavidinSignificantly HigherFlow Cytometry[18]

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG-Biotin Liposomes by Thin-Film Hydration

This protocol describes the preparation of drug-loaded, biotinylated liposomes using the thin-film hydration method, a common and effective technique for liposome formulation.[19][20][21][22]

Materials:

  • Phospholipids (e.g., HSPC, DPPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • DSPE-PEG(2000)-Biotin

  • Drug to be encapsulated (e.g., Doxorubicin, Paclitaxel)

  • Organic solvent (e.g., chloroform, methanol (B129727) mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), ammonium (B1175870) sulfate (B86663) solution)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., HSPC, cholesterol, DSPE-PEG(2000), and DSPE-PEG(2000)-Biotin in the desired molar ratio) and the lipophilic drug in an organic solvent in a round-bottom flask.[23]

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 65°C) to form a thin, uniform lipid film on the inner surface of the flask.[19]

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.[23]

  • Hydration:

    • Hydrate the lipid film with the aqueous hydration buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[23]

    • Agitate the flask by rotating it in the water bath, still above the lipid phase transition temperature, for 1-2 hours to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Load the MLV suspension into an extruder pre-heated to a temperature above the lipid phase transition temperature.

    • Extrude the liposome suspension sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, and finally 100 nm) for a specified number of passes (e.g., 11-21 times) to form small unilamellar vesicles (SUVs).[2]

  • Purification:

    • Remove unencapsulated drug and other impurities by methods such as size exclusion chromatography or dialysis.

Protocol 2: Characterization of DSPE-PEG-Biotin Liposomes

1. Particle Size and Zeta Potential:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) of the liposomes. Zeta potential, a measure of surface charge, is determined by electrophoretic light scattering.

  • Procedure:

    • Dilute the liposome suspension with an appropriate buffer (e.g., PBS) to a suitable concentration.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size, PDI, and zeta potential using a DLS instrument according to the manufacturer's instructions.[6]

2. Encapsulation Efficiency and Drug Loading:

  • Principle: The amount of drug encapsulated within the liposomes is determined by separating the free drug from the liposomes and then quantifying the drug associated with the vesicles.

  • Procedure:

    • Separate the unencapsulated drug from the liposomal formulation using a suitable method like dialysis, size exclusion chromatography, or ultrafiltration.[6]

    • Lyse the liposomes to release the encapsulated drug using a detergent (e.g., Triton X-100) or an organic solvent.

    • Quantify the drug concentration in the lysed liposome fraction using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

      • EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

      • DL (%) = (Amount of encapsulated drug / Total lipid amount) x 100

Protocol 3: In Vitro Cellular Uptake Assay using Flow Cytometry

This protocol outlines a method to quantify the cellular uptake of fluorescently labeled biotinylated liposomes by streptavidin-expressing cells.[16][18][24][25][26]

Materials:

  • Streptavidin-expressing target cells and control cells (non-expressing)

  • Fluorescently labeled DSPE-PEG-Biotin liposomes (e.g., containing a lipophilic dye like DiD or encapsulating a fluorescent molecule).[25]

  • Cell culture medium

  • PBS

  • Flow cytometer

  • Trypsin-EDTA

  • FACS tubes

Procedure:

  • Cell Seeding: Seed the streptavidin-expressing and control cells in multi-well plates and allow them to adhere overnight.

  • Incubation with Liposomes:

    • Wash the cells with PBS.

    • Add fresh cell culture medium containing the fluorescently labeled DSPE-PEG-Biotin liposomes at various concentrations.

    • Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) at 37°C.

  • Cell Harvesting and Staining:

    • Wash the cells three times with cold PBS to remove non-internalized liposomes.

    • Harvest the cells using trypsin-EDTA and neutralize with culture medium.

    • Centrifuge the cells and resuspend them in cold PBS.

    • (Optional) Stain with a viability dye to exclude dead cells from the analysis.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer.

    • Measure the fluorescence intensity of individual cells.

    • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which correlate to the amount of liposome uptake.[18]

    • Compare the uptake in streptavidin-expressing cells to that in control cells to determine the specificity of targeting.

Visualizations

experimental_workflow cluster_formulation Liposome Formulation cluster_targeting Streptavidin Pre-Targeting and Delivery lipids Lipids (HSPC, Cholesterol) DSPE-PEG DSPE-PEG-Biotin Drug solvent Organic Solvent lipids->solvent Dissolve film Thin Lipid Film solvent->film Evaporation hydration Hydration with Aqueous Buffer film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion mlv->extrusion suv Biotinylated Drug-Loaded Liposomes (SUVs) extrusion->suv delivery Systemic Administration of Biotinylated Liposomes suv->delivery Inject streptavidin Streptavidin-Conjugate (e.g., Antibody) target_cell Target Cell/Tissue streptavidin->target_cell Administer binding Streptavidin Accumulation at Target target_cell->binding Specific Binding uptake Targeted Binding and Drug Delivery delivery->uptake Biotin-Streptavidin Interaction

Caption: Experimental workflow for streptavidin-targeted drug delivery using DSPE-PEG-Biotin liposomes.

signaling_pathway cluster_cell Target Cell streptavidin Streptavidin Receptor Complex endocytosis Receptor-Mediated Endocytosis streptavidin->endocytosis liposome DSPE-PEG-Biotin Liposome liposome->streptavidin Binding endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release pH change/ Enzymatic degradation therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Cellular uptake mechanism of DSPE-PEG-Biotin liposomes via streptavidin-mediated endocytosis.

References

Application Notes and Protocols: Surface Functionalization of Nanoparticles with DSPE-PEG-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems. Among the various functionalization strategies, the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)] (DSPE-PEG-Biotin) has gained significant attention. This lipid-PEG conjugate offers a versatile platform for enhancing the therapeutic efficacy of nanoparticles by improving their pharmacokinetic profile and enabling active targeting to diseased tissues.

DSPE-PEG-Biotin incorporates three key functional components:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that anchors the molecule to the lipid bilayer of liposomes or the surface of other lipid-based or polymeric nanoparticles.

  • PEG (Polyethylene Glycol): A hydrophilic polymer that forms a "stealth" layer on the nanoparticle surface. This PEGylation reduces recognition by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream and increasing the likelihood of reaching the target site.[1][2]

  • Biotin (B1667282): A vitamin with a high affinity for avidin (B1170675) and streptavidin. This strong and specific interaction allows for the attachment of targeting moieties (e.g., antibodies, proteins) conjugated to avidin/streptavidin, or for direct targeting of cells that overexpress biotin receptors.[3]

These application notes provide detailed protocols for the surface functionalization of nanoparticles with DSPE-PEG-Biotin, their characterization, and evaluation of their targeting efficacy.

Data Presentation

Table 1: Physicochemical Characterization of DSPE-PEG-Biotin Functionalized Nanoparticles
Nanoparticle FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DSPE-PEG2000 Micelles52.00.952-38.0[4]
DSPE-PEG2000/Soluplus (1/1 w/w)116.60.112-13.7[4]
Doxorubicin (B1662922) Liposomes (with DSPE-mPEG2000)129.0 ± 1.9--[5]
Iron Oxide Nanoparticles (ION/PEG)13.50.15-[6]
Table 2: Drug Loading and Encapsulation Efficiency
Nanoparticle FormulationDrugEncapsulation Efficiency (%)Drug Loading (%)Reference
Doxorubicin Liposomes (with DSPE-mPEG2000)Doxorubicin98.1 ± 0.6Not Reported[5]
PEGylated Liposomes (Remote Loading)Doxorubicin90Not Reported[7]
Doxorubicin Liposomes (Thin Film Hydration)Doxorubicin96.45 ± 0.95Not Reported[8]
Table 3: In Vitro Cellular Uptake of Biotinylated Nanoparticles
Cell LineNanoparticle TypeUptake Enhancement (vs. non-targeted)MethodReference
MCF-7 (Breast Cancer)Doxorubicin-MSNSignificant increase at 2 and 4 hoursFluorescence Intensity[9]
T47D (Breast Cancer)Doxorubicin-MSNSignificant increase at 2 and 4 hoursFluorescence Intensity[9]
MCF-7/adr (Drug-Resistant Breast Cancer)Doxorubicin/Quercetin (B1663063) BPLHigher cytotoxicity and cellular uptakeMTT Assay, Cellular Uptake Assay[10]
Table 4: In Vivo Tumor Growth Inhibition
Animal ModelNanoparticle FormulationTumor Growth InhibitionReference
U87MG Xenograft MiceAPTEDB-DSPE-DTXSignificant inhibition from day 7[11]
MCF-7/adr Xenograft MiceDOX/QUE BPLHigher antitumor activity than other preparations[12]
Table 5: Biocompatibility of PEGylated Nanoparticles
Nanoparticle TypeAssayResultsReference
Mag-Alg-PEG-FAHemolysis Assay<2% hemolysis (non-hemolytic)[13]
IR820–PEG-MNPsHemolysis Assay<4.8% hemolysis[14]
DSPE-PEG (5000) amine SWCNTsCytotoxicity (SKOV3 cells)IC50 = 50 µg/mL[15]

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG-Biotin Functionalized Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating DSPE-PEG-Biotin for targeted drug delivery.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • DSPE-PEG(2000)-Biotin

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, cholesterol, DSPE-PEG, and DSPE-PEG-Biotin in the desired molar ratio in a chloroform/methanol mixture in a round-bottom flask. If encapsulating a hydrophobic drug, dissolve it in this mixture as well.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the inner wall of the flask.

    • Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer (containing a hydrophilic drug, if applicable) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.

    • Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times) using a lipid extruder.

  • Purification:

    • Remove the unencapsulated drug by dialysis or size exclusion chromatography.

  • Storage:

    • Store the prepared biotinylated liposomes at 4°C.

Protocol 2: Characterization of Nanoparticles

A. Particle Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS)

  • Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water) to a suitable concentration for DLS analysis.

  • Transfer the diluted sample to a cuvette.

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.

  • For zeta potential measurement, use an appropriate folded capillary cell and measure the electrophoretic mobility of the nanoparticles.

B. Quantification of Biotin on Nanoparticle Surface (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for the quantification of biotin.[16][17][18][19][20]

  • Prepare a HABA/Avidin solution according to the kit manufacturer's instructions.

  • Measure the absorbance of the HABA/Avidin solution at 500 nm (A500_initial).

  • Add a known concentration of the biotinylated nanoparticle suspension to the HABA/Avidin solution and mix well.

  • Measure the absorbance at 500 nm again after the reading stabilizes (A500_final).

  • The decrease in absorbance is proportional to the amount of biotin that has displaced the HABA from the avidin.

  • Calculate the biotin concentration using a standard curve generated with known concentrations of free biotin.

Protocol 3: In Vitro Cellular Uptake Assay

This protocol outlines a method to quantify the cellular uptake of biotinylated nanoparticles in cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • Fluorescently labeled nanoparticles (with and without DSPE-PEG-Biotin)

  • PBS

  • Flow cytometer or confocal microscope

Procedure:

  • Seed the cancer cells in 6-well plates or on coverslips in petri dishes and allow them to adhere overnight.

  • Incubate the cells with a defined concentration of fluorescently labeled biotinylated nanoparticles and non-biotinylated control nanoparticles for various time points (e.g., 1, 2, 4 hours) at 37°C.

  • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • For Flow Cytometry:

    • Trypsinize the cells and resuspend them in PBS.

    • Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the nanoparticle uptake.

  • For Confocal Microscopy:

    • Fix the cells on the coverslips with 4% paraformaldehyde.

    • Mount the coverslips on microscope slides.

    • Visualize the cellular uptake of nanoparticles using a confocal microscope.

Protocol 4: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

All animal experiments must be performed in compliance with institutional and national guidelines.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for tumor induction

  • Drug-loaded DSPE-PEG-Biotin nanoparticles

  • Control formulations (e.g., free drug, non-targeted nanoparticles)

  • Calipers for tumor measurement

Procedure:

  • Inject cancer cells subcutaneously into the flank of the mice to induce tumor formation.

  • When the tumors reach a palpable size, randomize the mice into treatment groups.

  • Administer the drug-loaded biotinylated nanoparticles and control formulations intravenously at predetermined doses and schedules.

  • Measure the tumor volume and body weight of the mice every 2-3 days.

  • At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Analyze the tumor growth inhibition for each treatment group.

Mandatory Visualization

G cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval Evaluation lipids Lipids (DSPC, Cholesterol) + DSPE-PEG + DSPE-PEG-Biotin + Drug film Thin Lipid Film Formation (Rotary Evaporation) lipids->film solvent Organic Solvent solvent->film hydration Hydration Buffer mlv Hydration to form Multilamellar Vesicles (MLVs) hydration->mlv film->mlv extrusion Extrusion (e.g., 100 nm membrane) mlv->extrusion suv Small Unilamellar Vesicles (SUVs) extrusion->suv purification Purification (Dialysis / SEC) suv->purification final_np DSPE-PEG-Biotin Functionalized Nanoparticles purification->final_np dls DLS Analysis (Size, PDI, Zeta Potential) final_np->dls haba HABA Assay (Biotin Quantification) final_np->haba drug_loading Drug Loading & Encapsulation Efficiency Measurement final_np->drug_loading invitro In Vitro Cellular Uptake (Flow Cytometry / Microscopy) final_np->invitro invivo In Vivo Antitumor Efficacy (Xenograft Mouse Model) final_np->invivo biocompatibility Biocompatibility Assessment (Hemolysis, Cytotoxicity) final_np->biocompatibility

Caption: Experimental workflow for the preparation, characterization, and evaluation of DSPE-PEG-Biotin functionalized nanoparticles.

G cluster_targeting Targeting and Internalization np DSPE-PEG-Biotin Nanoparticle binding Specific Binding np->binding receptor Biotin Receptor / Streptavidin on Cancer Cell Surface receptor->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis endosome Endosome Formation endocytosis->endosome release Drug Release (e.g., in acidic pH of endosome) endosome->release effect Therapeutic Effect (e.g., Apoptosis) release->effect

Caption: Signaling pathway of receptor-mediated endocytosis for DSPE-PEG-Biotin functionalized nanoparticles.[3][21][22][23][24][25]

References

Application Notes and Protocols for the Preparation of Biotinylated Liposomes using DSPE-PEG-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of biotinylated liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)-2000] (DSPE-PEG-Biotin). The inclusion of DSPE-PEG-Biotin allows for the versatile and high-affinity binding of liposomes to streptavidin or avidin (B1170675), enabling a wide range of applications in targeted drug delivery, diagnostics, and as biosensors.[1][2]

This document outlines the critical calculations for determining the molar ratios of lipid components, detailed experimental protocols for liposome (B1194612) preparation via the widely used thin-film hydration method, and methods for the characterization of the resulting biotinylated liposomes.[3][4]

Calculating the Molar Ratio of DSPE-PEG-Biotin

The precise molar ratio of the lipid components is critical for the final characteristics of the liposomes, including their size, stability, and targeting efficacy. The following section details the step-by-step process for calculating the required mass of each lipid, including DSPE-PEG-Biotin, based on a desired molar ratio and total lipid concentration.

Principle of Molar Ratio Calculation

The calculation begins with defining the desired molar ratio of the lipid constituents and the total lipid concentration of the final liposome suspension. From there, the molar concentration of each lipid is determined. Finally, the molecular weight of each lipid is used to calculate the required mass for the formulation.

Example Calculation

Let's consider the preparation of 5 mL of a liposome suspension with a total lipid concentration of 20 mM. The desired molar ratio for a common formulation is:

DSPC : Cholesterol : DSPE-PEG(2000)-Biotin = 55 : 40 : 5 (molar ratio)

Step 1: Determine the Molar Concentration of Each Lipid

First, sum the parts of the molar ratio: 55 + 40 + 5 = 100 parts.

Next, calculate the molar concentration of each component in the 20 mM total lipid mixture:

  • DSPC Concentration: (55 / 100) * 20 mM = 11 mM

  • Cholesterol Concentration: (40 / 100) * 20 mM = 8 mM

  • DSPE-PEG(2000)-Biotin Concentration: (5 / 100) * 20 mM = 1 mM

Step 2: Calculate the Moles of Each Lipid Needed

Now, calculate the number of moles of each lipid required to prepare 5 mL (0.005 L) of the liposome suspension:

  • Moles of DSPC: 11 mmol/L * 0.005 L = 0.055 mmol

  • Moles of Cholesterol: 8 mmol/L * 0.005 L = 0.040 mmol

  • Moles of DSPE-PEG(2000)-Biotin: 1 mmol/L * 0.005 L = 0.005 mmol

Step 3: Calculate the Mass of Each Lipid to be Weighed

Using the molecular weights of each lipid, calculate the required mass:

  • Mass of DSPC: 0.055 mmol * 790.16 g/mol = 43.46 mg

  • Mass of Cholesterol: 0.040 mmol * 386.65 g/mol = 15.47 mg

  • Mass of DSPE-PEG(2000)-Biotin: 0.005 mmol * 3014.87 g/mol ≈ 15.07 mg

Therefore, to prepare 5 mL of a 20 mM liposome suspension with a 55:40:5 molar ratio, you would need to weigh out 43.46 mg of DSPC, 15.47 mg of Cholesterol, and 15.07 mg of DSPE-PEG(2000)-Biotin.

Data Presentation: Molecular Weights and Example Molar Ratios

For convenience, the molecular weights of commonly used lipids are provided in the table below.

Lipid ComponentMolecular Weight ( g/mol )
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)~790.16[4][5][6][7]
Cholesterol~386.65[2][3][8][9][10]
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)~744.03[1][11][12]
DSPE-PEG(2000)-Biotin~3014.87

The following table summarizes various molar ratios of DSPE-PEG-Biotin and other lipids that have been used in the preparation of biotinylated liposomes for different applications.

Primary Phospholipid(s)CholesterolDSPE-PEG-BiotinOther PEGylated LipidsMolar RatioApplication Focus
DPPC, GM1PresentBiotinoyl-DPPE (0.25 mol%)-100:20:6:0.25Temperature and pH-sensitive drug delivery
SPCPresent-DSPE-PEG2000-R8 (0.8 mol%)62:33:4.2:0.8Targeted drug delivery
DOPCNot specifiedPresent (0.1 mol%)-Not specifiedGeneral biotinylated liposome preparation
DOTAP, DMG-PEG2kPresentDSPE-PEG2k-cRGD (6 mol%)DMG-PEG2k (2 mol%)50:42:6:2Gene delivery to breast cancer cells[13]
POPC, POPGPresentAPTEDB-PEG2000-DSPE (2.5 wt%)PEG-DSPE (various MWs)4:3:3 (lipid base)Cancer targeting[14]

Experimental Protocol: Preparation of Biotinylated Liposomes by Thin-Film Hydration

The thin-film hydration method, followed by extrusion, is a robust and widely adopted technique for preparing liposomes.[4] This method involves the formation of a thin lipid film from an organic solvent, followed by hydration with an aqueous buffer to form multilamellar vesicles (MLVs). Subsequent extrusion of the MLVs through polycarbonate membranes of a defined pore size results in the formation of unilamellar vesicles (ULVs) with a more uniform size distribution.[15]

Materials and Equipment
  • Lipids: DSPC, Cholesterol, DSPE-PEG(2000)-Biotin (and others as required)

  • Organic Solvent: Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration Buffer: Phosphate-buffered saline (PBS), HEPES-buffered saline (HBS), or other aqueous buffer of choice.

  • Equipment:

    • Round-bottom flask

    • Rotary evaporator

    • Water bath

    • Vacuum pump

    • Syringe-based extruder

    • Polycarbonate membranes (e.g., 100 nm pore size)

    • Glass syringes

    • Vortex mixer

    • Analytical balance

Step-by-Step Procedure
  • Lipid Film Formation: a. Weigh the calculated amounts of DSPC, cholesterol, and DSPE-PEG-Biotin and transfer them to a round-bottom flask. b. Add a sufficient volume of chloroform (or chloroform:methanol mixture) to completely dissolve the lipids, typically resulting in a clear solution. c. Attach the flask to a rotary evaporator. d. Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc. For DSPC, this is approximately 55°C. e. Rotate the flask and apply a vacuum to evaporate the organic solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask. f. Continue to apply the vacuum for at least 1-2 hours after the film appears dry to ensure the complete removal of any residual solvent.

  • Hydration of the Lipid Film: a. Pre-warm the hydration buffer to a temperature above the Tc of the lipids. b. Add the calculated volume of the pre-warmed hydration buffer to the flask containing the dry lipid film. c. Agitate the flask to hydrate (B1144303) the lipid film. This can be done by gentle rotation or vortexing. This process leads to the formation of multilamellar vesicles (MLVs). d. Allow the lipid film to hydrate for approximately 1 hour at a temperature above the Tc, with intermittent agitation.

  • Liposome Sizing by Extrusion: a. Assemble the syringe-based extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to one of the glass syringes. c. Connect the syringe to the extruder and pass the lipid suspension through the membrane to the second syringe. d. Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of unilamellar vesicles.

  • Purification (Optional): a. To remove any unencapsulated material (if a drug was co-encapsulated) or non-incorporated lipids, the liposome suspension can be purified using size exclusion chromatography or dialysis.

  • Storage: a. Store the final biotinylated liposome suspension at 4°C. For long-term storage, the stability should be assessed, and appropriate storage conditions determined.

Visualization of Workflows and Logical Relationships

Logical Workflow for Molar Ratio Calculation

The following diagram illustrates the logical steps involved in calculating the required mass of each lipid for liposome preparation.

cluster_inputs Input Parameters cluster_calculations Calculation Steps cluster_output Output molar_ratio Desired Molar Ratio (e.g., 55:40:5) calc_conc Calculate Molar Concentration of Each Lipid molar_ratio->calc_conc total_conc Total Lipid Concentration (e.g., 20 mM) total_conc->calc_conc final_vol Final Volume (e.g., 5 mL) calc_moles Calculate Moles of Each Lipid final_vol->calc_moles mw Molecular Weights (DSPC, Chol, DSPE-PEG-Biotin) calc_mass Calculate Mass of Each Lipid mw->calc_mass calc_conc->calc_moles calc_moles->calc_mass output_mass Required Mass of Each Lipid (mg) calc_mass->output_mass

Caption: Molar Ratio Calculation Workflow.

Experimental Workflow for Liposome Preparation

This diagram outlines the key experimental stages for the preparation of biotinylated liposomes using the thin-film hydration method.

cluster_prep Preparation cluster_film Lipid Film Formation cluster_hydration Hydration cluster_sizing Sizing and Purification cluster_final Final Product weigh Weigh Lipids dissolve Dissolve in Organic Solvent weigh->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Dry Film Under Vacuum evaporate->dry add_buffer Add Aqueous Buffer dry->add_buffer agitate Agitate to Form MLVs add_buffer->agitate extrude Extrusion through Membrane agitate->extrude purify Purification (Optional) extrude->purify final_liposomes Biotinylated Liposomes purify->final_liposomes

Caption: Liposome Preparation Workflow.

Characterization of Biotinylated Liposomes

Following preparation, it is essential to characterize the liposomes to ensure they meet the desired specifications. Key characterization techniques include:

  • Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and the size distribution of the liposome population.

  • Zeta Potential: This measurement indicates the surface charge of the liposomes, which is important for stability and interaction with biological systems.

  • Encapsulation Efficiency: If a therapeutic or diagnostic agent is encapsulated, its concentration within the liposomes is determined, often by separating the liposomes from the unencapsulated agent and quantifying the amount in each fraction.

  • Biotin (B1667282) Availability: The presence and accessibility of biotin on the liposome surface can be confirmed using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which relies on the displacement of HABA from avidin by biotin.[3]

  • Morphology: Transmission Electron Microscopy (TEM) or Cryo-TEM can be used to visualize the shape and lamellarity of the liposomes.

By following these detailed application notes and protocols, researchers can confidently and reproducibly prepare and characterize biotinylated liposomes for a wide array of scientific applications.

References

Application Notes: DSPE-PEG 2000 Biotin in Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)-2000] (DSPE-PEG 2000 Biotin) is a functionalized lipid widely employed in the development of targeted drug delivery systems for cancer therapy.[1] This phospholipid conjugate consists of a saturated 18-carbon acyl chain lipid (DSPE), a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with an average molecular weight of 2000 Daltons, and a biotin (B1667282) molecule at the distal end of the PEG chain.[2][1] The DSPE component provides a hydrophobic anchor for incorporation into the lipid bilayer of various nanocarriers, such as liposomes and micelles, while the PEG chain offers a "stealth" characteristic, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in vivo.[3][4] The terminal biotin moiety serves as a targeting ligand, exploiting the high-affinity interaction with avidin (B1170675) or streptavidin, or more importantly, with biotin receptors that are often overexpressed on the surface of various cancer cells.[5][6]

Key Applications in Cancer Therapy Research

  • Targeted Drug Delivery: DSPE-PEG 2000 Biotin is a key component in the formulation of targeted nanocarriers for the delivery of chemotherapeutic agents directly to tumor cells.[6][7] This targeted approach aims to increase the drug concentration at the tumor site, enhancing therapeutic efficacy while minimizing systemic toxicity and side effects on healthy tissues.[8]

  • Overcoming Multidrug Resistance (MDR): A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[1][8] Biotin-targeted nanoparticles can enhance the intracellular delivery of drugs, bypassing these efflux pumps. Furthermore, co-delivery of chemotherapeutic agents with P-gp inhibitors, such as quercetin (B1663063), in biotinylated liposomes has shown promise in reversing MDR in breast cancer models.[1][8]

  • Photodynamic Therapy (PDT): DSPE-PEG 2000 Biotin can be used to formulate targeted micelles encapsulating photosensitizers.[6] Upon accumulation in the tumor tissue and subsequent activation by light of a specific wavelength, these photosensitizers generate reactive oxygen species, leading to localized tumor cell death.[6]

  • Theranostics: The biotin ligand allows for the attachment of imaging agents (e.g., fluorescent dyes, quantum dots) in addition to therapeutic drugs, creating theranostic platforms. These systems enable simultaneous tumor imaging, diagnosis, and therapy.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing DSPE-PEG 2000 Biotin in the formulation of nanocarriers for cancer therapy research.

Table 1: Physicochemical Properties of DSPE-PEG 2000 Biotin-Containing Nanoparticles

Nanoparticle TypeDrug/AgentLipid Composition (molar ratio)Average Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Polymeric MicellesHypocrellin BmPEG2000-DSPE / Biotin-PEG3400-DSPE (95/5)36.74 ± 2.16Not Reported80.06 ± 0.19[6]
LiposomesDoxorubicin (B1662922) & QuercetinHSPC/Cholesterol/DSPE-PEG2000/DSPE-PEG2000-Biotin (57/38/4/1)~100 nmNot ReportedNot Reported[9]
Polymeric Micelles-DSPE-PEG2000 / Soluplus (1/1 w/w)116.6-13.7Not Applicable[10][11]

Table 2: In Vitro Cytotoxicity (IC50) of Doxorubicin Formulations against MCF-7/adr Cells

FormulationIC50 (µg/mL Doxorubicin)
Free Doxorubicin28.54 ± 1.21
Doxorubicin Liposomes (non-targeted)15.67 ± 0.98
Doxorubicin/Quercetin Liposomes (non-targeted)9.82 ± 0.76
Doxorubicin/Quercetin Biotinylated Liposomes4.13 ± 0.52

Data adapted from a study on multidrug-resistant breast cancer cells (MCF-7/adr).[1][8]

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG 2000 Biotin-Modified Liposomes by Thin-Film Hydration

This protocol describes the preparation of doxorubicin-loaded, biotin-targeted liposomes using the thin-film hydration method followed by remote loading of the drug.

Materials:

  • Hydrogenated Soy Phosphatidylcholine (HSPC)

  • Cholesterol (Chol)

  • DSPE-PEG 2000

  • DSPE-PEG 2000 Biotin

  • Doxorubicin HCl

  • Chloroform

  • Methanol

  • Ammonium (B1175870) Sulfate (B86663) solution (300 mM, pH 4)[12]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder with polycarbonate membranes (100 nm pore size)

  • Dialysis membrane (MWCO 10-12 kDa)

Procedure:

  • Lipid Film Formation:

    • Dissolve HSPC, Cholesterol, DSPE-PEG 2000, and DSPE-PEG 2000 Biotin in a molar ratio of 57:38:4:1 in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.[9][12]

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at 65°C to form a thin, uniform lipid film on the inner surface of the flask.[6][12]

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[6]

  • Hydration:

    • Hydrate the lipid film with the ammonium sulfate solution (300 mM, pH 4) by rotating the flask at 65°C for 30-60 minutes.[12] This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • Downsize the MLV suspension to form small unilamellar vesicles (SUVs) by either:

      • Sonication: Sonicate the suspension using a probe sonicator.[13]

      • Extrusion: Extrude the suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome (B1194612) extruder. This is the preferred method for achieving a more uniform size distribution.

  • Remote Loading of Doxorubicin:

    • Remove the external ammonium sulfate by dialyzing the liposome suspension against PBS (pH 7.4) to create an ammonium sulfate gradient.

    • Add doxorubicin HCl solution to the liposome suspension and incubate at 60°C for 30 minutes to allow the drug to be loaded into the liposomes.[14]

    • Remove unloaded doxorubicin by dialysis or size exclusion chromatography.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxicity of DSPE-PEG 2000 Biotin-modified liposomes against cancer cells (e.g., MCF-7 or multidrug-resistant MCF-7/adr).

Materials:

  • MCF-7 or MCF-7/adr cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Free doxorubicin, empty liposomes, drug-loaded liposomes, and drug-loaded biotinylated liposomes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[15][16]

  • Treatment:

    • Prepare serial dilutions of the free drug and various liposomal formulations in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the prepared drug solutions to the respective wells.

    • Incubate the cells for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[15]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the untreated control cells.

    • Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 3: Cellular Uptake Analysis by Flow Cytometry

This protocol describes the quantification of cellular uptake of fluorescently labeled, biotin-targeted liposomes.

Materials:

  • Cancer cells (e.g., MCF-7)

  • Fluorescently labeled liposomes (e.g., containing a fluorescent lipid like DiD or encapsulating a fluorescent drug like doxorubicin).[17]

  • 24-well plates

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 24-well plates and allow them to attach overnight.[3]

    • Treat the cells with fluorescently labeled targeted and non-targeted liposomes for various time points (e.g., 1, 4, 16, 24 hours).[3]

  • Cell Harvesting:

    • After incubation, wash the cells twice with cold PBS to remove any unbound liposomes.

    • Detach the cells using trypsin-EDTA, then add complete medium to neutralize the trypsin.

    • Centrifuge the cells at 500 x g for 5 minutes and resuspend the cell pellet in PBS.[3]

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the cells.

    • Use untreated cells as a negative control to set the background fluorescence.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the cell population to determine the relative amount of liposome uptake.

Protocol 4: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol outlines the procedure for evaluating the antitumor efficacy of DSPE-PEG 2000 Biotin-modified liposomes in a mouse xenograft model of human breast cancer.

Materials:

  • Athymic nude mice (female, 6-8 weeks old)[18]

  • MCF-7 or MCF-7/adr cells

  • Matrigel[18]

  • Estradiol (B170435) pellets or injectable estradiol valerate (B167501) (for MCF-7 model)[19][20]

  • Saline solution

  • Free doxorubicin and various liposomal formulations

  • Calipers for tumor measurement

Procedure:

  • Tumor Inoculation:

    • For the estrogen-responsive MCF-7 model, subcutaneously implant an estradiol pellet or administer injectable estradiol valerate.[18][20]

    • Subcutaneously inject a suspension of 2 x 10^6 MCF-7 or MCF-7/adr cells mixed with Matrigel into the flank of each mouse.[18]

  • Treatment:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[21]

    • Randomly divide the mice into treatment groups (e.g., saline control, free doxorubicin, non-targeted liposomes, targeted liposomes).

    • Administer the treatments via tail vein injection at a specified dose and schedule (e.g., 5 mg/kg doxorubicin equivalent, every 2-3 days for a total of 5 doses).[18]

  • Tumor Growth Monitoring:

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²) / 2.[18][21]

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting for P-gp).

    • Compare the tumor growth inhibition among the different treatment groups.

Visualizations

Biotin_Targeted_Drug_Delivery cluster_nanoparticle Biotinylated Nanoparticle cluster_cell Cancer Cell Nanoparticle DSPE-PEG-Biotin Lipid Bilayer Encapsulated Drug BiotinReceptor Biotin Receptor Nanoparticle:f0->BiotinReceptor Binding Nucleus Nucleus Nanoparticle:f2->Nucleus Therapeutic Action Endosome Endosome BiotinReceptor->Endosome Receptor-Mediated Endocytosis Endosome->Nanoparticle:f2 Drug Release

Caption: Biotin-targeted nanoparticle drug delivery to a cancer cell.

Experimental_Workflow cluster_preparation Nanoparticle Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies A Thin-Film Hydration B Drug Loading A->B C Characterization (Size, Zeta, EE%) B->C D Cytotoxicity Assay (MTT) C->D E Cellular Uptake (Flow Cytometry) C->E F Xenograft Model Establishment C->F G Treatment Administration F->G H Tumor Growth Monitoring G->H I Biodistribution Analysis H->I MDR_Reversal_Pathway Drug Chemotherapeutic Drug (e.g., Doxorubicin) Pgp P-glycoprotein (Efflux Pump) Drug->Pgp Efflux Quercetin P-gp Inhibitor (e.g., Quercetin) Quercetin->Pgp Inhibition Biotin_Lipo Biotinylated Liposome (Co-delivery) Intracellular Intracellular Space Biotin_Lipo->Intracellular Enhanced Uptake Cell_Membrane ------------------ Cell Membrane ------------------ Extracellular Extracellular Space

References

Application Note & Protocol: A Guide to Biotinylating Pre-formed Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a cornerstone technique in biotechnology and nanomedicine. The exceptionally strong and specific interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin (Kd = 10⁻¹⁵ M) provides a versatile tool for purification, detection, and targeted delivery.[1][2] When applied to pre-formed nanoparticles, biotinylation enables their use in a wide array of applications, including immunoassays, targeted drug delivery, and biosensing.[3][4] This document provides detailed protocols for the biotinylation of various pre-formed nanoparticles, quantitative data for expected outcomes, and visual workflows to guide researchers.

The choice of biotinylation strategy largely depends on the nanoparticle's material composition and available surface functional groups. Common methods include the covalent attachment of biotin to surface amines or carboxyl groups, often facilitated by carbodiimide (B86325) chemistry, or the incorporation of biotinylated components during the nanoparticle assembly.[5][6]

Key Biotinylation Strategies

There are two primary approaches for biotinylating pre-formed nanoparticles:

  • Direct Covalent Conjugation: This involves the direct attachment of a biotin derivative to the nanoparticle surface. A widely used method is the N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS) chemistry, which facilitates the formation of a stable amide bond between a carboxyl group and a primary amine.[6][7][8]

  • Streptavidin-Biotin "Sandwich" Method: In this indirect approach, the nanoparticle is first functionalized with streptavidin. Subsequently, a biotinylated molecule of interest can be attached.[9][10] This method is advantageous when direct biotinylation of the target molecule is challenging or when signal amplification is desired.

Experimental Protocols

Protocol 1: Biotinylation of Carboxylated Polymeric Nanoparticles via EDC/NHS Chemistry

This protocol describes the biotinylation of pre-formed nanoparticles that present carboxyl groups on their surface using EDC and Sulfo-NHS.[7]

Materials:

  • Carboxylated Nanoparticles (e.g., PLGA, PGLA-PEG)

  • Biotin-PEG-Amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[11]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Washing Buffer: PBS with 0.05% Tween 20

  • Storage Buffer: PBS or other suitable buffer

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).

    • Add EDC and NHS to the nanoparticle suspension. The molar ratio of EDC/NHS to the carboxyl groups on the nanoparticles should be optimized, but a starting point is a 5 to 10-fold molar excess.

    • Incubate for 15-30 minutes at room temperature with gentle mixing. This step activates the carboxyl groups to form a more stable amine-reactive NHS ester.[6][7]

  • Washing: Pellet the activated nanoparticles by centrifugation (the speed and time will depend on the nanoparticle size and density). Discard the supernatant and resuspend the nanoparticles in Coupling Buffer. Repeat this washing step twice to remove excess EDC and NHS.

  • Biotin Conjugation:

    • Dissolve Biotin-PEG-Amine in Coupling Buffer. The amount to be added should be in molar excess relative to the activated carboxyl groups.

    • Add the Biotin-PEG-Amine solution to the washed, activated nanoparticles.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification: Purify the biotinylated nanoparticles by repeated centrifugation and resuspension in Washing Buffer (3 times) to remove unconjugated biotin and other reagents.

  • Final Resuspension: Resuspend the final biotinylated nanoparticle pellet in the desired Storage Buffer.

Protocol 2: Biotinylation of Amine-Functionalized Nanoparticles

This protocol is suitable for nanoparticles with primary amine groups on their surface, using an NHS-ester of biotin.

Materials:

  • Amine-functionalized Nanoparticles (e.g., aminated silica, chitosan)

  • NHS-Biotin or Sulfo-NHS-LC-Biotin

  • Reaction Buffer: PBS, pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Washing/Storage Buffer: PBS

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a concentration of 1-10 mg/mL.

  • Biotinylation Reaction:

    • Dissolve the NHS-Biotin reagent in an organic solvent like DMSO and then add it to the nanoparticle suspension. For Sulfo-NHS-Biotin, it can be dissolved directly in the Reaction Buffer. A 10 to 50-fold molar excess of the biotin reagent over the surface amine groups is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes to stop the reaction.

  • Purification: Purify the nanoparticles by dialysis against PBS or by repeated centrifugation and resuspension in PBS to remove excess biotin reagent and by-products.

  • Storage: Store the biotinylated nanoparticles in a suitable buffer at 4°C.

Protocol 3: Preparation of Biotinylated Liposomes

Biotin can be incorporated into liposomes by including a biotinylated lipid during the formulation process.[12][13]

Materials:

  • Primary Phospholipid (e.g., DOPC, DSPC)

  • Cholesterol

  • Biotinylated Phospholipid (e.g., DSPE-PEG-Biotin)

  • Chloroform or other suitable organic solvent

  • Hydration Buffer: PBS or HEPES-buffered saline (HBS)

Procedure:

  • Lipid Film Hydration:

    • In a round-bottom flask, dissolve the lipids (e.g., DOPC, cholesterol, and DSPE-PEG-Biotin at a desired molar ratio, for instance, 55:40:5) in chloroform.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the Hydration Buffer to the flask and hydrate (B1144303) the lipid film by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

  • Size Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome (B1194612) extruder.

  • Purification: Remove any unencapsulated material by size exclusion chromatography or dialysis.

  • Storage: Store the biotinylated liposomes at 4°C.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies on nanoparticle biotinylation. These values can serve as a benchmark for researchers.

Table 1: Physicochemical Properties of Biotinylated Nanoparticles

Nanoparticle TypeInitial Size (nm)Biotinylated Size (nm)Zeta Potential (mV)Reference
Magnetic Nanoparticles10 ± 4~10N/A[14]
Polymeric Nanoparticles (PHEA-based)N/A~150Negative[3]
Chitosan NanoparticlesN/A296.8N/A[15]
PLGA-PEG Nanoparticles<250<250N/A[4]
Gold Nanoparticles9-11N/AN/A[5]

Table 2: Biotinylation Efficiency and Characterization

Nanoparticle TypeBiotinylation MethodBiotin Density/AmountCharacterization MethodsReference
Magnetic NanoparticlesCovalent conjugationThickness of biotin layer calculatedFTIR, TEM[14]
Polymeric NanoparticlesIncorporation of biotinylated polymerN/AFRET[16]
Chitosan NanoparticlesReaction with sulfosuccinimidobiotin2.2 biotin/CSBiotin reagent box, XPS[15]
PLGA NanoparticlesCyanuric chloride chemistry850 pmol/mg polymer (~2650 molecules/NP)Resonant mirror measurements[17]
Gold NanoparticlesBiotin-HPDPPyridine-2-thione release at 353 nmUV-Vis, DLS[5]

Visualizations

Experimental Workflows

Biotinylation_Workflows cluster_direct Direct Covalent Biotinylation cluster_sandwich Streptavidin-Biotin Sandwich Method NP_Direct Pre-formed Nanoparticle (e.g., -COOH, -NH2) Activation Activation (e.g., EDC/NHS) NP_Direct->Activation Biotin_Conj Biotin Conjugation Activation->Biotin_Conj Quench_Purify_Direct Quenching & Purification Biotin_Conj->Quench_Purify_Direct Final_NP_Direct Biotinylated Nanoparticle Quench_Purify_Direct->Final_NP_Direct NP_Sandwich Pre-formed Nanoparticle Strept_Conj Streptavidin Conjugation NP_Sandwich->Strept_Conj Purify_Sandwich Purification Strept_Conj->Purify_Sandwich Strept_NP Streptavidin-NP Purify_Sandwich->Strept_NP Biotin_Ligand Add Biotinylated Ligand Strept_NP->Biotin_Ligand Final_NP_Sandwich Functionalized Nanoparticle Biotin_Ligand->Final_NP_Sandwich EDC_NHS_Chemistry NP_COOH Nanoparticle-COOH Reactive_Intermediate Reactive O-acylisourea intermediate NP_COOH->Reactive_Intermediate + EDC EDC EDC->Reactive_Intermediate NHS_Ester Amine-reactive NHS-ester Reactive_Intermediate->NHS_Ester NHS NHS / Sulfo-NHS NHS->NHS_Ester + Biotinylated_NP Biotinylated Nanoparticle (Stable Amide Bond) NHS_Ester->Biotinylated_NP Biotin_NH2 Biotin-NH2 Biotin_NH2->Biotinylated_NP +

References

Application Notes and Protocols: In Vivo Stability and Circulation Time of DSPE-PEG-Biotin Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile nanocarriers for drug delivery, offering the ability to encapsulate both hydrophilic and hydrophobic therapeutic agents. A critical challenge in their clinical application is rapid clearance from the bloodstream by the mononuclear phagocyte system (MPS). The incorporation of polyethylene (B3416737) glycol (PEG) onto the liposome (B1194612) surface, a process known as PEGylation, creates a hydrophilic protective layer. This "stealth" coating sterically hinders the binding of plasma proteins (opsonins), thereby reducing MPS uptake and significantly extending the circulation time of the liposomes.

The further addition of a biotin (B1667282) molecule to the distal end of the PEG chain (DSPE-PEG-Biotin) provides a powerful tool for active targeting. Biotin exhibits an exceptionally high affinity for avidin (B1170675) and streptavidin, allowing for a pre-targeting strategy where a biotinylated liposome can be directed to a disease site that has been pre-treated with an avidin/streptavidin-conjugated targeting moiety, such as an antibody.

These application notes provide a comprehensive overview of the in vivo stability and circulation time of DSPE-PEG-Biotin liposomes, along with detailed protocols for their evaluation.

In Vivo Stability and Circulation Time of DSPE-PEG-Biotin Liposomes

The stability and circulation longevity of DSPE-PEG-Biotin liposomes are influenced by several factors, including the length of the PEG chain, the density of biotin on the liposome surface, the overall lipid composition (e.g., the inclusion of cholesterol), and the size of the liposomes.

PEGylation with PEG chains of molecular weight around 2000 Da (PEG2000) has been shown to be highly effective in prolonging circulation. Liposomes formulated with DSPE-PEG2000 can remain in circulation for over 24 hours in murine models. The inclusion of biotin is not expected to significantly alter this circulation time, provided the biotin density is optimized to avoid recognition by the immune system.

Quantitative Data Summary

The following table summarizes expected pharmacokinetic parameters for DSPE-PEG2000-Biotin liposomes based on data from similar PEGylated liposome formulations. Actual values will vary depending on the specific formulation, animal model, and experimental conditions.

ParameterLiposome FormulationAnimal ModelCirculation Half-life (t½)Key Findings
Circulation TimeDSPC/Cholesterol/DSPE-PEG2000 (200 nm)Mice> 24 hours (remained in circulation)Demonstrates the long-circulating nature of DSPE-PEG2000 liposomes.[1]
Plasma Half-lifeResveratrol-loaded DSPE-PEG2000 LiposomesRatsSignificantly increased compared to free drugPEGylated liposomes enhance the systemic circulation and biological half-life of the encapsulated drug.
BiodistributionGM1-liposomes with biotin-DPPEC26 tumor-bearing miceLong circulation lifetimesBiotinylated liposomes with steric stabilization show prolonged circulation.[2]

Experimental Protocols

Protocol 1: In Vivo Circulation Time and Pharmacokinetic Analysis

This protocol describes the determination of the circulation half-life of DSPE-PEG-Biotin liposomes in a murine model. The liposomes are labeled with a fluorescent marker to enable quantification in blood plasma.

Materials:

  • DSPE-PEG-Biotin liposomes incorporating a lipophilic fluorescent dye (e.g., DiI, DiD, or a fluorescently labeled lipid like Rhodamine-PE).

  • Healthy, age-matched mice (e.g., BALB/c or C57BL/6).

  • Sterile phosphate-buffered saline (PBS), pH 7.4.

  • Anesthesia (e.g., isoflurane).

  • Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated collection tubes).

  • Centrifuge.

  • Fluorometer or fluorescence plate reader.

  • Animal handling and surgical tools.

Methodology:

  • Liposome Preparation and Administration:

    • Prepare DSPE-PEG-Biotin liposomes with the desired lipid composition and size (typically 80-150 nm for prolonged circulation) incorporating a fluorescent label.

    • Suspend the liposomes in sterile PBS at a known concentration.

    • Anesthetize the mice.

    • Inject a precise volume of the liposome suspension intravenously (i.v.) via the tail vein. Record the exact time of injection and the injected dose.

  • Blood Sampling:

    • At predetermined time points post-injection (e.g., 5 minutes, 1, 4, 8, 24, and 48 hours), collect small blood samples (approximately 20-50 µL) from the tail vein or another appropriate site.[3]

    • Collect the blood into EDTA-coated tubes to prevent coagulation.

  • Plasma Isolation:

    • Centrifuge the blood samples (e.g., at 1000 x g for 15 minutes at 4°C) to separate the plasma from blood cells.

    • Carefully collect the plasma supernatant.

  • Quantification of Liposomes in Plasma:

    • Measure the fluorescence intensity of the plasma samples using a fluorometer or fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent dye.

    • To account for background fluorescence, use plasma from a control mouse that did not receive fluorescent liposomes.

    • Create a standard curve by serially diluting the initial liposome formulation in control plasma to correlate fluorescence intensity with liposome concentration.

  • Data Analysis and Half-life Calculation:

    • Use the standard curve to determine the concentration of liposomes in the plasma at each time point.

    • Plot the plasma concentration of the liposomes versus time.

    • Calculate the circulation half-life (t½) from the elimination phase of the concentration-time curve. This can be done by fitting the data to a pharmacokinetic model (e.g., a one-compartment or two-compartment model) or by using the formula t½ = 0.693 / k_el, where k_el is the elimination rate constant determined from the slope of the natural log of the concentration versus time plot.

Protocol 2: In Vitro Plasma Stability Assay

This protocol assesses the stability of DSPE-PEG-Biotin liposomes in the presence of plasma by measuring the leakage of an encapsulated fluorescent marker.

Materials:

  • DSPE-PEG-Biotin liposomes encapsulating a water-soluble fluorescent dye (e.g., carboxyfluorescein or calcein) at a self-quenching concentration.

  • Freshly prepared mouse or human plasma.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Size exclusion chromatography (SEC) column (e.g., Sephadex G-50).

  • Fluorometer or fluorescence plate reader.

  • Incubator at 37°C.

  • Triton X-100 or other suitable detergent.

Methodology:

  • Liposome Preparation:

    • Prepare DSPE-PEG-Biotin liposomes encapsulating a fluorescent dye at a concentration high enough to cause self-quenching.

    • Remove any unencapsulated dye by methods such as dialysis or size exclusion chromatography.

  • Incubation with Plasma:

    • Mix a known amount of the liposome suspension with plasma (e.g., in a 1:1 volume ratio).

    • As a control, mix the same amount of liposomes with PBS.

    • Incubate the samples at 37°C.

  • Measurement of Dye Leakage:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots from the plasma and PBS mixtures.

    • Measure the fluorescence intensity of each aliquot (F_t). An increase in fluorescence indicates leakage of the dye from the liposomes and subsequent de-quenching upon dilution in the surrounding medium.

    • To determine the maximum fluorescence (F_max), add a detergent (e.g., Triton X-100) to a separate aliquot of the liposome suspension to lyse the liposomes completely and release all the encapsulated dye.

  • Data Analysis:

    • Calculate the percentage of dye leakage at each time point using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_0 is the initial fluorescence at time zero.

    • Plot the percentage of leakage over time to assess the stability of the liposomes in plasma.

Visualizations

experimental_workflow cluster_preparation Liposome Preparation cluster_invivo In Vivo Circulation Study cluster_analysis Data Analysis prep_lipo Prepare DSPE-PEG-Biotin Liposomes (with fluorescent label) inject Inject Liposomes into Mice (i.v.) prep_lipo->inject Administer blood_sample Collect Blood Samples at Time Points (0, 1, 4, 8, 24, 48h) inject->blood_sample Post-injection plasma_iso Isolate Plasma by Centrifugation blood_sample->plasma_iso quantify Quantify Liposome Concentration (Fluorescence Measurement) plasma_iso->quantify plot Plot Plasma Concentration vs. Time quantify->plot calculate Calculate Circulation Half-life (t½) plot->calculate

Caption: Experimental workflow for determining the in vivo circulation time of DSPE-PEG-Biotin liposomes.

targeting_pathway cluster_liposome Biotinylated Liposome cluster_target Targeting Moiety cluster_cell Target Cell liposome DSPE-PEG-Biotin Liposome (Drug Encapsulated) streptavidin Streptavidin liposome->streptavidin Biotin-Streptavidin Binding antibody Targeting Antibody streptavidin->antibody Conjugation target_cell Target Cell (e.g., Tumor Cell) antibody->target_cell Specific Recognition

Caption: Pre-targeting strategy utilizing the high-affinity interaction of biotinylated liposomes with streptavidin-conjugated targeting antibodies.

References

Application Notes and Protocols for DSPE-PEG-Biotin in Biolayer Interferometry (BLI) Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)] (DSPE-PEG-Biotin) for the immobilization of liposomes or proteoliposomes onto streptavidin-coated biosensors for real-time, label-free analysis of molecular interactions using Biolayer Interferometry (BLI). This technique is particularly valuable for studying the binding kinetics of proteins, antibodies, and small molecules with membrane-associated targets, which is crucial in drug discovery and development.

Introduction to DSPE-PEG-Biotin in BLI Assays

DSPE-PEG-Biotin is a versatile phospholipid-polymer conjugate that plays a pivotal role in modern biophysical and pharmaceutical research.[1] Its amphiphilic nature, with a hydrophobic DSPE anchor and a hydrophilic PEG chain, allows for stable incorporation into lipid bilayers of liposomes.[2] The terminal biotin (B1667282) group provides a high-affinity handle for immobilization onto streptavidin-coated surfaces, making it an ideal tool for BLI-based assays.[3][4][5]

By incorporating DSPE-PEG-Biotin into liposomes, researchers can create mimics of the cell membrane to study a wide array of interactions, including:

  • Protein-Membrane Interactions: Characterizing the binding of peripheral membrane proteins.

  • Receptor-Ligand Binding: Analyzing the kinetics of ligands binding to transmembrane proteins reconstituted into proteoliposomes.

  • Antibody-Antigen Engagement: Evaluating the binding of therapeutic antibodies to membrane-bound antigens.

  • Drug-Membrane Permeability: Assessing the interaction of small molecule drugs with lipid bilayers.

The use of DSPE-PEG-Biotin in conjunction with BLI technology offers a robust and high-throughput method for obtaining quantitative kinetic data, such as association rates (kₐ), dissociation rates (kₔ), and equilibrium dissociation constants (Kₓ).[6]

Experimental Principles and Workflow

The core principle of this application is the stable immobilization of biotinylated liposomes or proteoliposomes onto a streptavidin (SA) biosensor tip. This is achieved through the high-affinity and nearly irreversible interaction between biotin and streptavidin. Once the lipid bilayer is immobilized, it serves as the "ligand" surface. The "analyte" in solution is then introduced to the biosensor, and the binding and dissociation events are monitored in real-time by detecting changes in the interference pattern of light reflected from the biosensor surface.[6]

A novel and effective method for liposome (B1194612) immobilization involves the use of DSPE-PEG-Biotin containing sterically stabilized micelles (SSMs) as a precursor. These SSMs are first loaded onto the SA biosensor. A subsequent buffer change step restructures the micelles on the surface, exposing the hydrophobic DSPE residues. These exposed residues then capture intact liposomes from solution, resulting in a stable and functional immobilized lipid bilayer.

G cluster_prep Preparation cluster_bli BLI Experiment ssm_prep Prepare DSPE-PEG-Biotin Sterically Stabilized Micelles (SSMs) loading Loading (SSMs) ssm_prep->loading lipo_prep Prepare Liposomes or Proteoliposomes immobilization Immobilization (Liposomes) lipo_prep->immobilization baseline1 Baseline 1 (Buffer) baseline1->loading Hydrate SA Biosensor restructure Restructuring (Buffer) loading->restructure restructure->immobilization baseline2 Baseline 2 (Buffer) immobilization->baseline2 association Association (Analyte) baseline2->association dissociation Dissociation (Buffer) association->dissociation

Detailed Experimental Protocols

Protocol 1: Preparation of DSPE-PEG-Biotin Sterically Stabilized Micelles (SSMs)

This protocol is adapted from the thin-film hydration method for preparing micelles.

Materials:

  • DSPE-PEG(2000)-Biotin

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • 0.22 µm syringe filter

Procedure:

  • Film Formation: Dissolve DSPE-PEG(2000)-Biotin in chloroform in a round-bottom flask. Attach the flask to a rotary evaporator and evaporate the solvent under vacuum at 40°C to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) to a final concentration of 1 mg/mL. The hydration should be performed above the phase transition temperature of the lipid (for DSPE, this is >70°C).

  • Micelle Formation: Vortex the flask for 5-10 minutes until the lipid film is fully dispersed, resulting in a clear or slightly opalescent solution.

  • Sonication: Sonicate the micelle solution in a water bath sonicator at a temperature above the lipid phase transition for 30-60 minutes to ensure homogeneity.

  • Sterilization: Filter the final SSM solution through a 0.22 µm syringe filter to remove any large aggregates. Store the SSMs at 4°C.

Protocol 2: Preparation of Liposomes (or Proteoliposomes)

This protocol describes the preparation of unilamellar liposomes by the extrusion method. For proteoliposomes, the protein of interest is incorporated during the hydration step.

Materials:

  • Primary lipid (e.g., DOPC, POPC)

  • Other lipids as required (e.g., cholesterol)

  • Chloroform

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Mixture Preparation: In a clean glass vial, dissolve the desired lipids (e.g., 95 mol% DOPC, 5 mol% cholesterol) in chloroform.

  • Film Formation: Transfer the lipid solution to a round-bottom flask and form a thin lipid film using a rotary evaporator as described in Protocol 1, step 1.

  • Drying: Dry the film under high vacuum for at least 2 hours.

  • Hydration: Hydrate the lipid film with the desired buffer to a final lipid concentration of 5-10 mM. For proteoliposome preparation, the purified membrane protein is added to the hydration buffer at this stage. The hydration should be performed above the phase transition temperature of the primary lipid.

  • Vesicle Formation: Vortex the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles: Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. This helps to increase the encapsulation efficiency and create more uniform vesicles.

  • Extrusion: Equilibrate the lipid extruder to a temperature above the lipid phase transition temperature. Pass the MLV suspension through the extruder fitted with a 100 nm polycarbonate membrane 11-21 times. This will produce large unilamellar vesicles (LUVs) with a defined size.

  • Storage: Store the prepared liposomes at 4°C.

Protocol 3: BLI Binding Assay

This protocol outlines the steps for immobilizing liposomes via SSMs and performing a kinetic analysis.

Materials:

  • BLI instrument (e.g., Octet system)

  • Streptavidin (SA) biosensors

  • 96-well black microplate

  • Prepared DSPE-PEG-Biotin SSMs (from Protocol 1)

  • Prepared liposomes or proteoliposomes (from Protocol 2)

  • Assay buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA to reduce non-specific binding)

  • Analyte solution at various concentrations

Procedure:

  • Plate Setup:

    • Add 200 µL of assay buffer to the wells for biosensor hydration and baseline steps.

    • Add 200 µL of DSPE-PEG-Biotin SSMs (e.g., 50 µg/mL in assay buffer) to the loading wells.

    • Add 200 µL of liposomes (e.g., 1-5 mM in assay buffer) to the immobilization wells.

    • Add 200 µL of analyte at a series of concentrations (e.g., a 2-fold dilution series bracketing the expected Kₓ) to the association wells.

    • Add 200 µL of assay buffer to the dissociation wells.

  • BLI Experiment Steps:

    • Hydration: Hydrate the SA biosensors in assay buffer for at least 10 minutes.

    • Baseline 1: Establish a stable baseline in assay buffer for 60-120 seconds.

    • Loading: Move the biosensors to the wells containing the DSPE-PEG-Biotin SSMs and incubate for 300-600 seconds to allow for binding to the streptavidin surface.

    • Restructuring: Move the biosensors to wells with fresh assay buffer for 60-120 seconds. This step facilitates the restructuring of the bound micelles.

    • Immobilization: Transfer the biosensors to the wells containing the liposome suspension. Incubate for 600-1200 seconds to allow the liposomes to be captured by the restructured SSMs.

    • Baseline 2: Establish a second stable baseline in assay buffer for 120-300 seconds.

    • Association: Move the biosensors to the wells containing the different analyte concentrations and monitor the binding for 300-900 seconds.

    • Dissociation: Transfer the biosensors to wells with fresh assay buffer and monitor the dissociation for 600-1800 seconds.

  • Data Analysis:

    • Reference subtract the data using a biosensor with no analyte.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine kₐ, kₔ, and Kₓ.

Data Presentation

The following table provides example kinetic constants for the interaction of Cytochrome C with immobilized liposomes, as this was a model system used in the development of the SSM-based immobilization technique.

AnalyteLigand (Immobilized Liposome Composition)kₐ (M⁻¹s⁻¹)kₔ (s⁻¹)Kₓ (M)
Cytochrome C80% DOPC, 20% DOPS1.2 x 10⁵2.5 x 10⁻³2.1 x 10⁻⁸
Cytochrome C100% DOPC (Control)No significant binding--

Note: The values presented are illustrative and may vary depending on the specific experimental conditions, including buffer composition, temperature, and liposome preparation.

Mandatory Visualizations

Signaling Pathway Diagrams

The DSPE-PEG-Biotin BLI platform is well-suited for studying interactions within key signaling pathways involving membrane proteins. Below are examples of the CXCR4 and EGFR signaling pathways, which can be investigated using proteoliposomes containing these receptors.

CXCR4_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCR4 CXCR4 G_protein Gαi / Gβγ CXCR4->G_protein Activation PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription Cell Survival, Proliferation IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Ca_PKC->Transcription Cell Migration, Adhesion SDF1 SDF-1α (Analyte) SDF1->CXCR4 Binding

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruitment Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Cell Proliferation, Survival EGF EGF (Analyte) EGF->EGFR Binding & Dimerization

Troubleshooting and Considerations

  • Low Immobilization Level:

    • Increase the concentration of SSMs or liposomes.

    • Increase the incubation time for loading and immobilization steps.

    • Ensure the biotinylation of DSPE-PEG is efficient.

  • High Non-Specific Binding:

    • Increase the concentration of blocking agents (Tween-20, BSA) in the assay buffer.

    • Use a reference biosensor with immobilized liposomes but without the protein of interest to subtract background binding.

  • Data Fitting Issues:

    • Ensure the analyte concentration range is appropriate (spanning at least 10-fold above and below the Kₓ).

    • Check for mass transport limitations by varying the shaking speed.

    • If the interaction is complex, a simple 1:1 binding model may not be appropriate. Consider more complex models (e.g., 2:1, conformational change).

By following these detailed protocols and considering the key aspects of assay design, researchers can successfully employ DSPE-PEG-Biotin in conjunction with biolayer interferometry to gain valuable insights into the kinetics of biomolecular interactions at the membrane interface.

References

Application Notes: Post-Insertion Method for Modifying Extracellular Vesicles with DSPE-PEG-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The functionalization of extracellular vesicles (EVs) is a critical step for their application in targeted drug delivery, diagnostics, and imaging. The post-insertion method offers a straightforward and effective strategy for modifying the surface of pre-isolated EVs without requiring genetic modification of the parent cells. This technique leverages the amphipathic nature of lipid-PEG conjugates, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) linked to polyethylene (B3416737) glycol (PEG) and biotin (B1667282). The hydrophobic DSPE lipid tail spontaneously inserts into the lipid bilayer of the EV membrane, while the hydrophilic PEG-biotin moiety remains exposed on the vesicle surface. This modification allows for the subsequent attachment of streptavidin-conjugated molecules, including fluorescent dyes, targeting ligands, or therapeutic agents.

This document provides detailed protocols for the modification of EVs using DSPE-PEG-Biotin, summarizes key quantitative data from literature, and offers visual workflows to guide researchers.

Mechanism of DSPE-PEG-Biotin Post-Insertion

The post-insertion process is driven by hydrophobic interactions. The DSPE lipid anchor mimics the phospholipids (B1166683) of the EV's own membrane. When co-incubated, the DSPE tail integrates into the vesicle's lipid bilayer to achieve a thermodynamically stable state. The flexible PEG linker provides a spacer, making the terminal biotin readily accessible for binding to streptavidin. This method is noted for its simplicity and efficiency compared to other modification strategies.[1]

Caption: Mechanism of DSPE-PEG-Biotin insertion into an EV lipid bilayer.

Experimental Protocols

This section provides a detailed methodology for the surface modification of EVs with DSPE-PEG-Biotin, purification of the modified vesicles, and subsequent validation.

Protocol 1: Modification of EVs via Post-Insertion

This protocol is based on methodologies that have demonstrated efficient modification by varying incubation times and temperatures.[2][3]

Materials:

  • Isolated Extracellular Vesicles (EVs) in a suitable buffer (e.g., PBS)

  • DSPE-PEG-Biotin (e.g., DSPE-PEG(2000)-Biotin)[4][5]

  • Phosphate-Buffered Saline (PBS), sterile

  • Incubator or water bath

Procedure:

  • Preparation of Reagents:

    • Resuspend DSPE-PEG-Biotin in sterile PBS or DMSO to create a stock solution. If using DMSO, ensure the final concentration in the reaction does not inhibit vesicle stability.[4]

    • Dilute the stock solution to the desired working concentration with PBS just before use.

  • Incubation:

    • In a sterile microcentrifuge tube, combine the isolated EVs with the DSPE-PEG-Biotin solution. Optimal concentrations can vary, but a starting point is an EV concentration of approximately 5x10¹⁰ particles/mL and a DSPE-PEG-Biotin concentration of 10 µg/mL.[2] Other studies have used concentrations ranging from 50 nmol to 100 µg/ml.[3][6]

    • Incubate the mixture. Incubation at 37°C has been shown to significantly increase association efficiency compared to 25°C.[2] An overnight incubation is common, though shorter times of 10-20 minutes have also been reported as effective.[2][3]

    • Gently mix the sample during incubation if possible to ensure homogeneity.

  • Purification of Modified EVs:

    • It is crucial to remove any unincorporated DSPE-PEG-Biotin from the modified EV sample. Size Exclusion Chromatography (SEC) is a common and effective method.

    • Equilibrate an SEC column (e.g., sepharose CL-2B) with sterile PBS.[2]

    • Carefully load the incubation mixture onto the top of the SEC column.

    • Elute the sample with PBS and collect fractions. EVs, being larger, will elute in the earlier fractions, while the smaller, unincorporated lipid molecules will elute in later fractions.

    • Alternatively, methods like ultracentrifugation washes can be used, though this may be less efficient at removing all unbound lipids.[7] Note that biotinylation and subsequent purification steps can lead to a loss of total vesicles, with one study reporting up to a 29% reduction.[8]

Protocol 2: Validation of Biotinylation

This protocol confirms the successful presentation of biotin on the EV surface.

Materials:

  • Biotinylated EVs (from Protocol 1)

  • Streptavidin-coated magnetic beads or streptavidin-conjugated fluorescent molecules (e.g., Streptavidin-FITC)

  • Flow cytometer or fluorescence plate reader

  • PBS with a blocking agent (e.g., 1% BSA)

Procedure:

  • Binding to Streptavidin:

    • Incubate a known quantity of biotinylated EVs with an excess of streptavidin-conjugated fluorescent probes (e.g., Streptavidin-FITC) for 30-60 minutes at room temperature in a blocking buffer.

    • For bead-based assays, incubate the biotinylated EVs with streptavidin-coated magnetic beads.[1][9]

  • Removal of Unbound Streptavidin:

    • After incubation, purify the EVs from unbound streptavidin using SEC or a wash step (e.g., ultracentrifugation). For magnetic beads, use a magnet to pellet the beads and remove the supernatant.

  • Quantification and Analysis:

    • Flow Cytometry: Analyze the fluorescently labeled EVs. An increase in fluorescence compared to unmodified control EVs indicates successful biotinylation. If using beads, the beads can be analyzed by flow cytometry to confirm EV capture.[10]

    • Fluorescence Measurement: Measure the fluorescence of the sample using a plate reader. Higher fluorescence intensity in the modified EV sample compared to controls confirms biotinylation.

    • Western Blot: Lyse the EVs and run a Western blot using a streptavidin-HRP conjugate to detect biotinylated EV proteins.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from initial EV isolation to the final characterization of biotinylated EVs.

G cluster_prep Preparation cluster_mod Modification cluster_purify Purification cluster_validate Validation & Analysis EV_Source Cell Culture or Biofluid Source Isolate_EVs Isolate EVs (e.g., Ultracentrifugation, SEC) EV_Source->Isolate_EVs Incubate Incubate EVs with DSPE-PEG-Biotin (e.g., 37°C, Overnight) Isolate_EVs->Incubate Isolated EVs Prepare_DSPE Prepare DSPE-PEG-Biotin Working Solution Prepare_DSPE->Incubate Lipid Solution Purify Remove Unbound Lipid (e.g., Size Exclusion Chromatography) Incubate->Purify Crude Mixture Characterize Characterize Modified EVs (Flow Cytometry, Western Blot) Purify->Characterize Purified Biotin-EVs Downstream Downstream Applications (Targeting, Imaging, etc.) Characterize->Downstream

References

Troubleshooting & Optimization

troubleshooting aggregation of DSPE-PEG-Biotin nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSPE-PEG-Biotin nanoparticles. The following sections address common issues, particularly aggregation, and offer solutions based on established principles for lipid-based nanoparticles.

Troubleshooting Guides and FAQs

Common Aggregation Issues and Solutions

Q1: My DSPE-PEG-Biotin nanoparticles are aggregating immediately after synthesis. What are the likely causes?

A1: Immediate aggregation is often due to suboptimal formulation or process parameters. Key factors to investigate include:

  • pH of the Aqueous Phase: The pH of your buffer is critical. While DSPE-PEG-Biotin itself is not highly pH-sensitive, other lipids in your formulation might be. For instance, if cationic lipids are included to encapsulate nucleic acids, a pH below their pKa is necessary for protonation and a high positive surface charge. However, an excessively low pH can lead to instability and aggregation.

  • Ionic Strength of the Buffer: High salt concentrations in the aqueous phase can compress the electrical double layer around the nanoparticles. This reduces the electrostatic repulsion between particles, leading to aggregation.

  • Lipid Concentration: A high concentration of lipids during formulation can increase the frequency of particle collisions, promoting aggregation.[1]

  • Solvent Mixing Rate: In methods involving solvent displacement (like ethanol (B145695) injection), the rate of mixing the lipid-in-organic-solvent phase with the aqueous phase is crucial. Inadequate mixing can lead to localized high concentrations of lipids, causing precipitation and aggregation.

Q2: My nanoparticles look good initially but aggregate during storage. How can I improve their long-term stability?

A2: Aggregation during storage is a common issue and can be influenced by several factors:

  • Storage Temperature: Storing lipid nanoparticle formulations at 4°C is often preferable to freezing. Freeze-thaw cycles can induce phase separation and aggregation upon thawing.[2] If freezing is necessary, consider using cryoprotectants.

  • Cryoprotectants for Lyophilization: For long-term storage, lyophilization (freeze-drying) is a common strategy. However, the freezing process itself can cause aggregation.[3] The use of cryoprotectants like sucrose (B13894) or trehalose (B1683222) is highly recommended to prevent particle fusion during freezing and to facilitate redispersion.[3] These sugars form a glassy matrix that isolates the nanoparticles from each other.

  • Inappropriate Buffer: Some buffers, like phosphate-buffered saline (PBS), can experience significant pH shifts during freezing and thawing, which can induce aggregation.[2] Consider using alternative buffers if storing frozen.

  • Biotin-Mediated Aggregation: If your experimental system contains avidin (B1170675) or streptavidin, this can be a major cause of aggregation. The high-affinity interaction between biotin (B1667282) and avidin can cross-link your nanoparticles, leading to visible aggregates.[4][5] Ensure your storage buffers and downstream application buffers are free from these proteins unless specific binding is intended and controlled.

Q3: What is the polydispersity index (PDI), and what is a good value for stable DSPE-PEG-Biotin nanoparticles?

A3: The polydispersity index (PDI) is a measure of the heterogeneity of the size distribution of a population of nanoparticles.[6] PDI values range from 0.0 to 1.0.

  • Low PDI (e.g., < 0.2): Indicates a monodisperse or narrowly distributed population of nanoparticles, which is generally desirable for stability and reproducibility.[6]

  • High PDI (e.g., > 0.3): Suggests a polydisperse or broadly distributed population, which may indicate the presence of aggregates or multiple size populations and can be a predictor of future instability.[6]

For lipid-based drug delivery applications, a PDI of ≤ 0.3 is generally considered acceptable.[6]

Q4: How does the concentration of DSPE-PEG-Biotin affect nanoparticle size and stability?

A4: The concentration of PEGylated lipids, such as DSPE-PEG-Biotin, plays a crucial role in nanoparticle stability. The PEG chains create a "stealth" layer that provides steric hindrance, preventing close contact and aggregation of nanoparticles.[1]

  • Increasing DSPE-PEG-Biotin Concentration: Generally, a higher concentration of PEG-lipid can lead to smaller and more stable nanoparticles by preventing aggregation during formation.[1] However, there is a saturation point beyond which adding more PEG-lipid may not further decrease size and could even lead to the formation of micelles.[7]

  • Optimizing the PEG-Lipid Ratio: The optimal concentration of DSPE-PEG-Biotin will depend on the other lipids in the formulation and the desired final characteristics of the nanoparticles. It is often a parameter that requires empirical optimization.

Q5: Can the interaction with avidin or streptavidin be controlled to prevent aggregation?

A5: Yes, the interaction can be modulated. The aggregation of biotinylated nanoparticles in the presence of avidin is dependent on the stoichiometry of the interaction.[4][5]

  • Large Excess or Very Low Avidin Concentration: When there is a large excess of avidin or a very low amount, nanoparticles tend to remain isolated or form small clusters (dimers or trimers).[4]

  • Stoichiometric Concentrations: At or near stoichiometric concentrations, extensive cross-linking occurs, leading to the formation of large aggregates.[4]

If you are using the biotin-avidin interaction for targeting, it is crucial to carefully control the concentrations of both the nanoparticles and the avidin-conjugated molecule to avoid unwanted aggregation.

Quantitative Data on Formulation Parameters

The following table summarizes the impact of various formulation parameters on the characteristics of DSPE-PEG containing nanoparticles, based on literature data.

ParameterVariationEffect on Particle SizeEffect on PDIReference
DSPE-PEG2000 to Soluplus Ratio (w/w) Decreasing DSPE-PEG2000 from 10:1 to 4:1IncreaseDecrease[8]
1:1116.6 nm0.112[8]
Increasing Soluplus from 1:4 to 1:10DecreaseGenerally low (<0.11)[8]
Lipid Concentration Higher (>10 mM)Larger particlesMay increase[1]
LowerSmaller particlesMay decrease[1]
PEG-Lipid Concentration HigherSmaller, more uniform particlesDecrease[1]
LowerLarger particles, potential for aggregationIncrease[1]
Cholesterol Content Low (e.g., 10 mol%)Larger particlesHigh[9]

Experimental Protocols

Protocol 1: Formulation of DSPE-PEG-Biotin Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing DSPE-PEG-Biotin containing liposomes with a uniform size distribution.

  • Lipid Film Preparation: a. Dissolve DSPE-PEG-Biotin and other lipids (e.g., a structural lipid like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. c. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[9]

  • Hydration: a. Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids to ensure proper hydration and formation of multilamellar vesicles (MLVs).[9]

  • Size Reduction by Extrusion: a. Assemble a lipid extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Load the MLV suspension into one of the gas-tight syringes and attach it to one side of the extruder. Attach an empty syringe to the other side. c. Push the MLV suspension through the membrane to the empty syringe. d. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure that the final liposome (B1194612) suspension is in the alternate syringe, minimizing contamination with larger, unextruded vesicles.[10] e. The resulting solution should be a translucent suspension of small unilamellar vesicles (SUVs).

  • Storage: a. Store the prepared liposomes at 4°C for short-term storage. For long-term storage, consider lyophilization with a suitable cryoprotectant.

Protocol 2: Characterization of Nanoparticle Size and Polydispersity by Dynamic Light Scattering (DLS)

DLS is a standard technique for measuring the size distribution and polydispersity of nanoparticles in suspension.

  • Sample Preparation: a. Dilute a small aliquot of the nanoparticle suspension in the same buffer it was prepared in to an appropriate concentration to avoid multiple scattering effects. The optimal concentration depends on the instrument and can be determined empirically.

  • Instrument Setup: a. Transfer the diluted sample to a clean cuvette. b. Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Measurement: a. Perform the measurement according to the instrument's software instructions. The instrument will measure the fluctuations in scattered light intensity due to the Brownian motion of the nanoparticles.

  • Data Analysis: a. The software will calculate the Z-average diameter (an intensity-weighted average size) and the polydispersity index (PDI). Record these values as key indicators of your nanoparticle characteristics.[10]

Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization prep_lipids Prepare Lipid Mixture (DSPE-PEG-Biotin, other lipids) dissolve Dissolve in Organic Solvent prep_lipids->dissolve film_formation Form Thin Lipid Film (Rotary Evaporation) dissolve->film_formation hydration Hydrate with Aqueous Buffer film_formation->hydration extrusion Size Reduction (Extrusion) hydration->extrusion dls Measure Size & PDI (DLS) extrusion->dls Final Nanoparticle Suspension zeta Measure Zeta Potential dls->zeta morphology Assess Morphology (TEM/Cryo-TEM) zeta->morphology

Experimental workflow for DSPE-PEG-Biotin nanoparticle formulation and characterization.

troubleshooting_aggregation cluster_immediate Immediate Aggregation cluster_storage Aggregation During Storage cluster_biotin Biotin-Specific Aggregation start Nanoparticle Aggregation Observed q_formulation Check Formulation Parameters start->q_formulation q_storage Check Storage Conditions start->q_storage q_avidin Is Avidin/Streptavidin Present? start->q_avidin a_ph Adjust Buffer pH q_formulation->a_ph pH issue? a_ionic Decrease Ionic Strength q_formulation->a_ionic High salt? a_lipid_conc Lower Lipid Concentration q_formulation->a_lipid_conc High lipid conc.? a_mixing Optimize Mixing Rate q_formulation->a_mixing Poor mixing? a_temp Store at 4°C instead of freezing q_storage->a_temp Freeze-thaw cycles? a_cryo Add Cryoprotectant for Lyophilization q_storage->a_cryo Lyophilization issue? a_buffer Use appropriate buffer for frozen storage q_storage->a_buffer Buffer incompatibility? a_avidin_control Control Avidin Concentration q_avidin->a_avidin_control Yes a_remove_avidin Remove Avidin from Buffers q_avidin->a_remove_avidin Yes

Troubleshooting decision tree for DSPE-PEG-Biotin nanoparticle aggregation.

Mechanism of avidin-induced aggregation of biotinylated nanoparticles.

References

how to improve streptavidin binding efficiency to biotinylated liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the binding efficiency of streptavidin to your biotinylated liposomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My streptavidin binding efficiency is low. What are the common causes and how can I improve it?

Low binding efficiency is a frequent issue that can stem from several factors. Here’s a breakdown of potential causes and solutions:

  • Steric Hindrance: The biotin (B1667282) on the liposome (B1194612) surface may not be easily accessible to streptavidin.

    • Solution: Incorporate a biotinylated lipid with a spacer arm. A six-carbon spacer arm (like in Biotin-X-DSPE) has been shown to significantly improve binding by extending the biotin moiety away from the liposome surface, reducing steric hindrance caused by other bulky molecules like PEG or monosialoganglioside (GM1).[1]

  • Insufficient Biotin Concentration: The density of biotin on the liposome surface may be too low.

    • Solution: Increase the molar percentage of the biotinylated lipid in your liposome formulation. The binding avidity of liposomes to streptavidin increases with a higher concentration of the targeting ligand.[2][3] However, be aware that excessive concentrations can lead to liposome aggregation.[4]

  • Liposome Formulation Issues: The overall composition of your liposome can influence binding.

    • Solution: The inclusion of cholesterol in the liposome formulation has been demonstrated to enhance the binding of streptavidin.[2][3][5] The rigidity it imparts to the membrane can improve the presentation of the biotin ligand.

  • Suboptimal Incubation Conditions: The time and temperature of incubation can affect the binding reaction.

    • Solution: While binding is often rapid (less than 5 minutes), ensure sufficient incubation time.[5] Binding can be performed at 4°C to minimize liposome leakage, as higher temperatures (e.g., 37°C) can compromise vesicle integrity.[1]

Q2: I'm using PEGylated liposomes and observing poor streptavidin binding. Why is this happening?

PEGylation is a common strategy to increase the circulation time of liposomes, but it can also shield the biotin ligands, hindering streptavidin binding. This is a classic example of steric hindrance.

  • The "Mushroom" vs. "Brush" Conformation: At low PEG densities, the PEG chains are in a "mushroom" conformation, which may still allow some access to the biotin. At higher densities, they adopt a "brush" conformation, creating a dense layer that can block streptavidin from reaching the surface.

  • PEG Chain Length: Longer PEG chains (e.g., PEG5000) can have a stronger screening effect than shorter chains (e.g., PEG2000), further reducing binding.[6]

  • Solutions:

    • Use a Biotinylated Lipid with a Long Spacer Arm: This can help the biotin moiety extend beyond the PEG layer.

    • Optimize PEG Density: Reduce the molar percentage of the PEGylated lipid. Studies have shown that even with PEG, binding can be achieved, although it might be diminished.[7]

    • Use a Biotinylated-PEG-Lipid: Incorporating lipids where biotin is attached to the end of the PEG chain can also be an effective strategy.

Q3: How does the choice of biotinylated lipid affect binding efficiency?

The specific biotinylated lipid used is a critical factor.

  • Spacer Arm: As mentioned, a spacer arm between the biotin and the lipid headgroup is crucial for overcoming steric hindrance.[1][2][3] Liposomes prepared with lipids having a hexanoyl spacer arm show significantly improved binding characteristics.[3]

  • Lipid Anchor: Whether the biotin is attached to a saturated versus an unsaturated lipid can also have a minor influence on binding.[2]

Q4: Can the physical properties of my liposomes influence streptavidin binding?

Yes, the physical state of the liposome can play a role.

  • Liposome Fluidity: At lower temperatures (4°C), the fluidity of the liposome has been shown to have a minimal impact on the amount of bound streptavidin.[1]

  • Liposome Stability: At higher temperatures (37°C), leakage from the liposomes can occur, which can interfere with quantification methods that rely on encapsulated markers.[1]

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature to guide your experimental design.

Factor Observation Lipid Composition / Condition Reference
Biotinylated Lipid Concentration Increasing biotin-PE from 0.01 mol% to 0.1 mol% resulted in a 10-fold decrease in the lipid concentration needed to achieve the same level of binding.Biotin-DOPE in liposomes[3]
Cholesterol Inclusion The presence of equimolar cholesterol doubled the amount of streptavidin bound to biotin-PE containing liposomes.Biotin-PE/Egg PC liposomes with and without cholesterol[5]
Spacer Arm Optimal binding occurs with a six-carbon spacer arm derivative of DSPE (biotin-X-DSPE), especially in the presence of bulky molecules like GM1.Biotin-DSPE vs. Biotin-X-DSPE in liposomes containing GM1[1]
PEGylation (Screening Effect) The screening effect of PE-PEG(5000) on avidin (B1170675) binding is stronger than that of PE-PEG(2000).DPPC liposomes with PE-PEG(2000) or PE-PEG(5000)[6]
Streptavidin to Lipid Ratio Up to 30 µg of streptavidin can be bound per µmol of lipid.Liposomes with increasing mol% of biotin-PE[4]

Experimental Protocols

Protocol 1: Preparation of Streptavidin-Coated Biotinylated Liposomes (Non-covalent)

This protocol describes the direct, non-covalent attachment of streptavidin to pre-formed biotinylated liposomes.

  • Liposome Preparation:

    • Prepare biotinylated liposomes using your desired lipid composition (e.g., DSPC, Cholesterol, and Biotin-X-DSPE) via a standard method such as thin-film hydration followed by extrusion to achieve a defined size.

    • Incorporate 0.1-1.0 mol% of a biotinylated lipid with a spacer arm (e.g., Biotin-X-DSPE).

    • Include cholesterol (e.g., 30-50 mol%) to enhance membrane rigidity and binding.

  • Streptavidin Incubation:

    • Determine the concentration of your liposome preparation (e.g., via a phosphate (B84403) assay).

    • Add streptavidin solution to the liposome suspension. A common starting point is a 10-fold molar excess of streptavidin to the biotinylated lipid to minimize liposome aggregation.[8]

    • Incubate for 30-60 minutes at room temperature with gentle mixing.[9] The binding is typically rapid.[5]

  • Removal of Unbound Streptavidin:

    • Separate the streptavidin-coated liposomes from unbound streptavidin using size exclusion chromatography (e.g., Sepharose CL-4B column) or dialysis with a high molecular weight cutoff (e.g., >300 kDa).[8]

  • Characterization:

    • Quantify the amount of bound streptavidin using a protein assay (e.g., BCA assay) after separating the liposomes from free streptavidin.

    • Analyze the size and zeta potential of the final streptavidin-liposome conjugates using Dynamic Light Scattering (DLS).

Protocol 2: Quantification of Streptavidin Binding using a Fluorescence Assay

This protocol provides a method to quantify the binding of biotinylated liposomes to immobilized streptavidin.[1]

  • Plate Preparation:

    • Coat microtiter plate wells with streptavidin and block any remaining non-specific binding sites with a suitable blocking agent (e.g., BSA).

  • Liposome Preparation:

    • Prepare biotinylated liposomes encapsulating a fluorescent marker (e.g., rhodamine 123).

  • Binding Assay:

    • Add serial dilutions of the fluorescently labeled biotinylated liposomes to the streptavidin-coated wells.

    • Incubate for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 4°C to prevent leakage).

    • Wash the wells thoroughly to remove unbound liposomes.

  • Quantification:

    • Lyse the bound liposomes with a detergent to release the encapsulated fluorescent dye.

    • Measure the fluorescence intensity using a plate reader.

    • Correlate the fluorescence signal to the amount of bound liposomes using a standard curve.

Visualizations

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_binding Streptavidin Binding cluster_purification Purification cluster_characterization Characterization lipid_film Lipid Film Hydration (with Biotin-Lipid) extrusion Extrusion lipid_film->extrusion biotin_lipo Biotinylated Liposomes extrusion->biotin_lipo incubation Incubation biotin_lipo->incubation streptavidin Streptavidin Solution streptavidin->incubation separation Size Exclusion Chromatography incubation->separation final_product Streptavidin-Coated Liposomes separation->final_product analysis Protein Assay (BCA) DLS (Size, Zeta) final_product->analysis

Caption: Workflow for preparing and characterizing streptavidin-coated liposomes.

troubleshooting_logic start Low Streptavidin Binding Efficiency check_hindrance Is steric hindrance a possibility? start->check_hindrance check_concentration Is biotin concentration adequate? check_hindrance->check_concentration No solution_spacer Add Spacer Arm to Biotin-Lipid check_hindrance->solution_spacer Yes solution_peg Optimize PEG Density and Chain Length check_hindrance->solution_peg Yes (PEGylated) check_formulation Is the liposome formulation optimal? check_concentration->check_formulation No solution_concentration Increase Molar % of Biotin-Lipid check_concentration->solution_concentration Yes solution_cholesterol Incorporate Cholesterol check_formulation->solution_cholesterol Yes

Caption: Troubleshooting guide for low streptavidin binding efficiency.

References

Technical Support Center: Optimizing DSPE-PEG 2000 Biotin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSPE-PEG 2000 Biotin (B1667282) in their formulations.

Troubleshooting Guides

This section addresses common issues encountered during the formulation of nanoparticles, liposomes, and other drug delivery systems incorporating DSPE-PEG 2000 Biotin.

Issue 1: Low Binding Affinity or Efficiency to Streptavidin/Avidin

Possible Causes:

  • Insufficient Biotin Exposure: The concentration of DSPE-PEG 2000 Biotin may be too low, resulting in an inadequate number of biotin molecules on the nanoparticle surface for effective binding.

  • Steric Hindrance: Other components in the formulation, such as longer PEG chains or bulky targeting ligands, may physically block the biotin from interacting with streptavidin or avidin.

  • Suboptimal Molar Ratio: The molar ratio of DSPE-PEG 2000 Biotin to other lipids in the formulation is a critical parameter that needs to be optimized.

Troubleshooting Steps:

  • Increase DSPE-PEG 2000 Biotin Concentration: Gradually increase the molar percentage of DSPE-PEG 2000 Biotin in your formulation. Start with a low concentration (e.g., 0.1 mol%) and incrementally increase it (e.g., 0.5 mol%, 1 mol%, 2.5 mol%) while monitoring the binding efficiency.[1]

  • Optimize Molar Ratios: Systematically vary the molar ratios of all lipid components. A common starting point for biotinylated liposomes is a lipid/cholesterol/DSPE-PEG 2000 Biotin molar ratio in the range of 50-55 / 40-45 / 0.1-5.[1]

  • Evaluate Spacer Arm Length: If steric hindrance is suspected, consider using a DSPE-PEG 2000 Biotin conjugate with a longer PEG spacer arm to extend the biotin moiety further from the nanoparticle surface.

  • Quantify Biotin Incorporation: Utilize a biotin quantification assay, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, to confirm the presence and accessibility of biotin on your nanoparticles.[2]

Issue 2: Nanoparticle Aggregation and Instability

Possible Causes:

  • Inadequate PEGylation: The concentration of total PEGylated lipids (including DSPE-PEG 2000 and DSPE-PEG 2000 Biotin) may be insufficient to provide a stable protective hydrophilic layer.

  • High Concentration of DSPE-PEG 2000 Biotin: While necessary for binding, excessive concentrations of DSPE-PEG 2000 Biotin can sometimes lead to instability.

  • Improper Storage: Incorrect storage temperature or exposure to light can degrade the formulation components.

Troubleshooting Steps:

  • Optimize Total PEG-Lipid Concentration: Ensure the total molar percentage of PEGylated lipids is sufficient to create a stable "stealth" layer. This is often in the range of 3-10 mol% of the total lipid content.

  • Balance Biotinylated and Non-Biotinylated PEG-Lipids: If high concentrations of DSPE-PEG 2000 Biotin are causing instability, try substituting a portion with a non-functionalized DSPE-PEG 2000 to maintain the total PEG concentration while reducing the biotin density.

  • Monitor Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to monitor the particle size, polydispersity index (PDI), and zeta potential of your formulations. A stable formulation will have a consistent particle size and a sufficiently high absolute zeta potential to prevent aggregation. An increase in the proportion of DSPE-PEG 2000 can lead to an increase in the absolute value of the zeta potential.[3]

  • Proper Storage: Store DSPE-PEG 2000 Biotin and prepared formulations at the recommended temperature, typically -20°C, and protect from light.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration for DSPE-PEG 2000 Biotin in a liposome (B1194612) formulation?

A common starting point is between 0.1 mol% and 1 mol% of the total lipid composition.[1] The optimal concentration is application-dependent and should be determined experimentally.

Q2: How can I prepare liposomes containing DSPE-PEG 2000 Biotin?

The thin-film hydration method is a widely used technique.[7] Briefly, the lipids, including DSPE-PEG 2000 Biotin, are dissolved in an organic solvent, which is then evaporated to form a thin lipid film. The film is subsequently hydrated with an aqueous buffer to form liposomes.[7]

Q3: What is the post-insertion method for incorporating DSPE-PEG 2000 Biotin?

The post-insertion technique involves preparing liposomes first and then incubating them with a solution containing DSPE-PEG 2000 Biotin micelles.[8] The DSPE-PEG 2000 Biotin will then insert into the outer leaflet of the pre-formed liposomes.[8][9] This method can be useful for controlling the orientation of the biotin moiety on the exterior of the vesicle.

Q4: How does the concentration of DSPE-PEG 2000 affect the size of my nanoparticles?

The effect can be complex. In some systems, increasing the DSPE-PEG 2000 concentration can lead to smaller and more stable nanoparticles.[10] However, in other cases, an increase in the proportion of DSPE-PEG 2000 can initially lead to an increase in particle size, followed by a decrease at higher concentrations. The optimal ratio for stable particle size needs to be determined experimentally for each specific formulation.[10]

Q5: How can I confirm that the biotin on my nanoparticles is accessible for binding?

A qualitative method is the HABA-avidin/streptavidin displacement assay.[2] This assay relies on the displacement of HABA from the colored HABA-avidin complex by the biotin on your nanoparticles, leading to a measurable decrease in absorbance at 500 nm.[2] For quantitative analysis, commercially available biotin quantitation kits can be used.[11]

Data Presentation

Table 1: Recommended Molar Ratios of DSPE-PEG 2000 Biotin in Formulations

Formulation TypeRecommended Molar Ratio of DSPE-PEG 2000 Biotin (mol%)Reference
Liposomes for general targeting0.1 - 5.0[1]
Nanoparticles for cell surface anchoring5 - 10 µM (solution concentration for incubation)[12]

Table 2: Effect of DSPE-PEG 2000 Concentration on Nanoparticle Properties

DSPE-PEG 2000 / Soluplus (w/w ratio)Average Particle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference
10/136.5-28.50.900[10]
5/180.8-29.20.644[10]
4/1128.1-28.10.295[10]
1/1116.6-13.70.112[10]
1/472.0-11.30.103[10]
1/554.5-6.00.057[10]
1/1056.1-7.70.101[10]
DSPE-PEG 2000 alone52.0-38.00.952[3][10]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration
  • Lipid Mixture Preparation: Dissolve the desired lipids (e.g., primary phospholipid, cholesterol) and DSPE-PEG 2000 Biotin in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[7]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[7]

  • Drying: Further dry the lipid film under vacuum for at least one hour to remove any residual solvent.[7]

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation at a temperature above the phase transition temperature of the primary lipid.[7]

  • Sizing: To obtain unilamellar vesicles of a defined size, the resulting liposome suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.[9]

Protocol 2: Post-Insertion of DSPE-PEG 2000 Biotin
  • Prepare Pre-formed Liposomes: Prepare liposomes using the desired lipid composition without DSPE-PEG 2000 Biotin, following the thin-film hydration method described above.

  • Prepare DSPE-PEG 2000 Biotin Micelles: Dissolve the DSPE-PEG 2000 Biotin in an aqueous buffer to form a micellar solution.

  • Incubation: Mix the pre-formed liposomes with the DSPE-PEG 2000 Biotin micelle solution. The incubation is typically carried out at a temperature slightly above the phase transition temperature of the liposome-forming lipid for a defined period (e.g., 1-2 hours) with gentle mixing.[8][9]

  • Purification: Remove any unincorporated DSPE-PEG 2000 Biotin micelles by size exclusion chromatography or dialysis.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_post_insertion Post-Insertion Method cluster_characterization Characterization prep_start Start: Lipid Mixture in Organic Solvent film_formation Thin-Film Formation (Rotary Evaporation) prep_start->film_formation hydration Hydration with Aqueous Buffer film_formation->hydration sizing Sizing (Extrusion/Sonication) hydration->sizing size_zeta Size & Zeta Potential (DLS) sizing->size_zeta pi_start Pre-formed Liposomes incubation Incubation pi_start->incubation micelles DSPE-PEG 2000 Biotin Micelles micelles->incubation purification Purification incubation->purification purification->size_zeta binding_assay Binding Assay (HABA) size_zeta->binding_assay

Caption: Experimental workflow for preparing and characterizing biotinylated liposomes.

troubleshooting_logic cluster_binding_solutions Solutions for Low Binding cluster_aggregation_solutions Solutions for Aggregation start Problem Encountered low_binding Low Binding Efficiency start->low_binding aggregation Aggregation / Instability start->aggregation increase_biotin Increase DSPE-PEG-Biotin Concentration low_binding->increase_biotin Cause: Insufficient Biotin optimize_ratio Optimize Molar Ratios low_binding->optimize_ratio Cause: Suboptimal Formulation check_sterics Evaluate Steric Hindrance low_binding->check_sterics Cause: Physical Blockage optimize_peg Optimize Total PEG-Lipid Concentration aggregation->optimize_peg Cause: Inadequate Stabilization balance_peg Balance Biotinylated vs. Non-Biotinylated PEG aggregation->balance_peg Cause: Formulation Imbalance check_storage Verify Storage Conditions aggregation->check_storage Cause: Degradation

Caption: Troubleshooting logic for common issues with DSPE-PEG 2000 Biotin formulations.

References

Technical Support Center: Preventing Non-specific Binding of DSPE-PEG-Biotin Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG-Biotin conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent non-specific binding in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of DSPE-PEG-Biotin conjugates?

A1: Non-specific binding refers to the undesirable adhesion of DSPE-PEG-Biotin functionalized constructs, such as liposomes or nanoparticles, to surfaces or biomolecules other than the intended target (e.g., streptavidin). This can be caused by hydrophobic or electrostatic interactions between the conjugate and various components in the experimental system.

Q2: Why is it important to prevent non-specific binding?

A2: Non-specific binding can lead to several issues in experimental assays, including:

  • High background signals: This can obscure the specific signal from the target interaction, leading to inaccurate data and reduced assay sensitivity.

  • False positives: Non-specific interactions can be misinterpreted as specific binding events.

  • Reduced targeting efficiency: In in-vivo applications, non-specific binding can lead to the rapid clearance of the conjugates from circulation and off-target accumulation, reducing the therapeutic or diagnostic efficacy.

Q3: What are the common causes of non-specific binding with DSPE-PEG-Biotin conjugates?

A3: Several factors can contribute to non-specific binding:

  • Hydrophobic Interactions: The DSPE lipid anchor is hydrophobic and can interact with other hydrophobic surfaces or proteins.

  • Electrostatic Interactions: The phosphate (B84403) group in DSPE carries a negative charge, which can lead to electrostatic interactions with positively charged surfaces or molecules.

  • Insufficient PEGylation: The polyethylene (B3416737) glycol (PEG) chain helps to create a hydrophilic shield around the conjugate, reducing non-specific interactions. Insufficient PEG density or length can leave hydrophobic regions exposed.

  • Biotin-related issues: While biotin (B1667282) itself is not a primary cause of non-specific binding to non-streptavidin surfaces, endogenous biotin in biological samples can interfere with assays.

Q4: How does PEG help in preventing non-specific binding?

A4: The PEG component of DSPE-PEG-Biotin plays a crucial role in minimizing non-specific binding through a mechanism known as steric hindrance or the "stealth effect".[1][2] The flexible and hydrophilic PEG chains form a hydrated layer on the surface of the conjugate. This layer physically blocks the approach of other molecules to the hydrophobic DSPE core and reduces electrostatic interactions, thereby preventing non-specific adsorption of proteins and other biomolecules.[1][2]

Q5: Can the length of the PEG chain influence non-specific binding?

A5: Yes, the length of the PEG chain is an important factor. Longer PEG chains generally provide a more effective steric barrier against non-specific interactions. However, excessively long PEG chains might also hinder the specific binding of the biotin moiety to streptavidin. Therefore, an optimal PEG chain length needs to be chosen based on the specific application.

Troubleshooting Guides

Issue 1: High Background Signal in ELISA

Symptom: You are using DSPE-PEG-Biotin functionalized nanoparticles in an ELISA-based assay and observe a high signal in your negative control wells, where no target analyte is present.

Possible Causes and Solutions:

high_background_elisa start High Background Signal in ELISA cause1 Insufficient Blocking start->cause1 cause2 Non-specific Binding of Conjugate to Plate start->cause2 cause3 Contaminated Reagents start->cause3 cause4 Endogenous Biotin in Sample start->cause4 solution1a Increase blocking agent concentration (e.g., 1-5% BSA or casein) cause1->solution1a solution1b Increase blocking incubation time and/or temperature cause1->solution1b solution1c Try a different blocking agent cause1->solution1c solution2a Add a non-ionic detergent (e.g., 0.05% Tween-20) to wash buffers cause2->solution2a solution2b Optimize PEG density/ length on conjugates cause2->solution2b solution3a Use fresh, high-purity reagents and buffers cause3->solution3a solution4a Perform a biotin blocking step cause4->solution4a

Troubleshooting high background in ELISA.
Issue 2: High Non-specific Cell Uptake in Flow Cytometry

Symptom: When incubating your DSPE-PEG-Biotin labeled nanoparticles with cells, you observe high fluorescence signals in your control cell population that should not be targeted.

Possible Causes and Solutions:

high_cell_uptake start High Non-specific Cell Uptake cause1 Insufficient PEG Shielding start->cause1 cause2 Electrostatic Interactions with Cell Membrane start->cause2 cause3 Hydrophobic Interactions start->cause3 cause4 Aggregation of Nanoparticles start->cause4 solution1a Increase PEG density on the nanoparticle surface cause1->solution1a solution1b Use longer PEG chains (e.g., PEG 2000 or 5000) cause1->solution1b solution2a Include serum proteins (e.g., BSA) in the incubation medium cause2->solution2a solution2b Modify surface charge of nanoparticles cause2->solution2b solution3a Incorporate more hydrophilic components into the nanoparticle cause3->solution3a solution4a Check for aggregation using DLS and optimize formulation cause4->solution4a

Troubleshooting high non-specific cell uptake.

Data Presentation

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1-5% (w/v)Readily available, effective for many applications.Can have lot-to-lot variability; may cross-react with some antibodies.[3]
Casein/Non-fat Dry Milk1-5% (w/v)Inexpensive and effective.Contains endogenous biotin, which can interfere with avidin-biotin systems; may mask some epitopes.[4][5]
Fish Gelatin0.1-1% (w/v)Reduces background in some mammalian systems.Can be less effective than BSA or casein in some cases.
Polyethylene Glycol (PEG)0.1-1% (w/v)Synthetic and protein-free, good for sensitive assays.May not be as effective as protein-based blockers for all types of non-specific binding.[6]
Polyvinylpyrrolidone (PVP)0.5-2% (w/v)Synthetic and effective at blocking hydrophobic surfaces.Can be difficult to dissolve.

Table 2: Effect of PEG Chain Length on Non-specific Protein Adsorption (Illustrative Data)

DSPE-PEG ConjugateAdsorbed Protein (ng/cm²)
DSPE-PEG(750)150
DSPE-PEG(2000)50
DSPE-PEG(5000)20

Note: This table presents illustrative data. Actual values will vary depending on the specific experimental conditions, protein, and surface.

Experimental Protocols

Protocol 1: General Blocking Procedure for ELISA

This protocol provides a general guideline for blocking non-specific binding in an ELISA format using DSPE-PEG-Biotin conjugates.

Materials:

  • ELISA plate

  • Blocking buffer (e.g., 1% BSA in PBS, or a commercial blocking solution)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • DSPE-PEG-Biotin functionalized nanoparticles

Procedure:

  • Coating: Coat the ELISA plate with your capture antibody or antigen as per your standard protocol.

  • Washing: Wash the plate 3 times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well.

  • Incubation: Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL of wash buffer per well.

  • Sample Incubation: Proceed with the addition of your DSPE-PEG-Biotin conjugates and subsequent detection steps.

Protocol 2: Preparation of DSPE-PEG-Biotin Liposomes

This protocol describes a common method for preparing liposomes incorporating DSPE-PEG-Biotin.

Materials:

  • Primary lipid (e.g., DSPC or DPPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • DSPE-PEG(2000)-Biotin

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., a molar ratio of DSPC:Cholesterol:DSPE-PEG:DSPE-PEG-Biotin of 55:40:4:1) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, extrude the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome (B1194612) extruder. Repeat the extrusion process 10-20 times.

  • Purification:

    • Remove any unencapsulated material by size exclusion chromatography or dialysis.

Disclaimer: The information provided in this technical support center is for guidance only. Researchers should always optimize protocols for their specific experimental conditions and applications.

References

DSPE-PEG-Biotin storage conditions and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of DSPE-PEG-Biotin. It includes frequently asked questions and troubleshooting guides to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for DSPE-PEG-Biotin?

A1: DSPE-PEG-Biotin should be stored at -20°C in a dry environment, protected from light.[1][2] For long-term storage, a freezer at -20°C or lower is recommended.[3]

Q2: What is the shelf life of DSPE-PEG-Biotin?

A2: When stored correctly, DSPE-PEG-Biotin is stable for at least one year.[1] Some suppliers indicate a stability of up to four years.[4] Always refer to the manufacturer's certificate of analysis for batch-specific information.

Q3: How should I handle DSPE-PEG-Biotin upon receipt?

A3: DSPE-PEG-Biotin is typically shipped on dry ice or at ambient temperature.[5] Upon receipt, it is crucial to store it at the recommended -20°C to maintain its stability.

Q4: In what solvents is DSPE-PEG-Biotin soluble?

A4: DSPE-PEG-Biotin is soluble in chloroform (B151607), ethanol, and DMSO. Solubility in alcohols generally increases with decreasing molecular weight of the PEG chain.[3]

Q5: How can I prepare a stock solution of DSPE-PEG-Biotin?

A5: To prepare a stock solution, dissolve the desired amount of DSPE-PEG-Biotin in a compatible organic solvent such as chloroform or ethanol. For example, a 10 mg/ml solution can be prepared in chloroform or ethanol. For aqueous applications, the organic solvent is typically evaporated to form a thin lipid film, which is then hydrated with an aqueous buffer.

Q6: Can I store DSPE-PEG-Biotin in solution?

A6: Stock solutions in organic solvents can be temporarily stored in a refrigerator. However, it is important to avoid repeated freeze-thaw cycles.[3] For aqueous solutions, it is best to prepare them fresh for each experiment to minimize hydrolysis.

Q7: What are the primary degradation pathways for DSPE-PEG-Biotin?

A7: The two main points of degradation are the phosphodiester bond in the DSPE anchor and the polyethylene (B3416737) glycol (PEG) chain. The phosphodiester bond is susceptible to hydrolysis, while the PEG chain can undergo oxidative degradation.[6][7][8]

Q8: How does the PEG chain length affect the properties of DSPE-PEG-Biotin?

A8: The PEG chain provides a "stealth" characteristic to nanoparticles, reducing recognition by the immune system and prolonging circulation time.[9] Increasing the PEG concentration can lead to a decrease in liposome (B1194612) size.[10] However, excessively high concentrations (above 7 mol%) can lead to micelle formation and instability.[11]

Storage and Stability

Proper storage is critical to maintain the integrity and functionality of DSPE-PEG-Biotin.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature -20°C or lowerMinimizes chemical degradation (hydrolysis and oxidation).[1][2][3]
Light Protect from lightPrevents photo-oxidation.[9]
Moisture Keep in a dry environmentReduces the risk of hydrolysis of the phosphodiester bond.[9]
Stability Considerations

DSPE-PEG-Biotin is a complex molecule with two primary points of potential degradation:

  • Hydrolysis of the DSPE Headgroup: The phosphodiester bond in the DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor is susceptible to hydrolysis. Phosphodiester bonds are generally very stable, but the rate of hydrolysis can be influenced by pH and temperature.[8][12] Storing the product in a dry state at low temperatures significantly mitigates this risk.

  • Oxidation of the PEG Chain: The polyethylene glycol (PEG) chain can undergo thermal and oxidative degradation, especially at elevated temperatures (above 70°C) and in the presence of oxygen.[13] This degradation can lead to chain scission, resulting in byproducts like lower molecular weight PEGs and ethylene (B1197577) glycol.[6][13] The use of antioxidants can suppress this process.[6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with DSPE-PEG-Biotin.

Problem Possible Cause(s) Recommended Solution(s)
Poor Liposome/Micelle Formation - Incorrect hydration temperature.- Inadequate sonication or extrusion.- Poor quality of DSPE-PEG-Biotin due to improper storage.- Ensure the hydration buffer is above the phase transition temperature of the lipids.- Use appropriate sonication power and duration, or extrude through membranes of the desired pore size.- Verify the storage conditions and age of the DSPE-PEG-Biotin.
Particle Aggregation - High concentration of DSPE-PEG-Biotin.- Presence of divalent cations.- Inter-particle bridging via biotin-streptavidin interactions if streptavidin is present.[14]- Optimize the molar percentage of DSPE-PEG-Biotin in your formulation (typically 1-5 mol%).- Use a buffer with low ionic strength or add a chelating agent like EDTA.- Control the concentration of streptavidin and consider the PEG spacer arm length to minimize bridging.
Low Biotin (B1667282) Binding to Streptavidin - Steric hindrance from the PEG chain.- Inaccessible biotin due to its orientation in the lipid bilayer.- Biotin degradation.- Use a DSPE-PEG-Biotin with a longer PEG spacer arm to increase biotin accessibility.[15]- Ensure the liposome composition does not mask the biotin. Including cholesterol can sometimes improve binding.[16]- Use freshly prepared liposomes and ensure the DSPE-PEG-Biotin has been stored correctly.
High Non-Specific Binding in Assays - Non-specific binding of avidin (B1170675) (if used) due to its high pI and glycosylation.[17]- Presence of endogenous biotin in samples or blocking buffers (e.g., nonfat dry milk).[17]- Use streptavidin instead of avidin, as it has a lower non-specific binding profile.[17]- Use a biotin-free blocking buffer, such as BSA fraction V.[17]- If using cell lysates, consider a biotin blocking step.[17]
Inconsistent Experimental Results - Repeated freeze-thaw cycles of stock solutions.- Degradation of DSPE-PEG-Biotin over time in aqueous solutions.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[3]- Prepare aqueous formulations fresh before each experiment.

Experimental Protocols & Workflows

Protocol: Liposome Formulation using Thin-Film Hydration

This protocol describes the preparation of biotinylated liposomes using the thin-film hydration method.

Materials:

  • DSPE-PEG-Biotin

  • Primary lipid(s) (e.g., DSPC, Cholesterol)

  • Chloroform or another suitable organic solvent

  • Aqueous buffer (e.g., PBS, HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder and polycarbonate membranes of the desired pore size

Procedure:

  • Lipid Dissolution: Dissolve DSPE-PEG-Biotin and other lipids in chloroform in a round-bottom flask at the desired molar ratio.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the aqueous buffer by vortexing. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Liposome_Formulation_Workflow cluster_prep Preparation cluster_form Formation dissolve 1. Dissolve Lipids in Organic Solvent evaporate 2. Form Thin Film (Rotary Evaporation) dissolve->evaporate dry 3. Dry Film (High Vacuum) evaporate->dry hydrate 4. Hydrate Film with Aqueous Buffer dry->hydrate extrude 5. Extrude for Size Uniformity hydrate->extrude

Fig 1. Workflow for Liposome Formulation.
Protocol: Assessing Biotin-Streptavidin Binding using a Microplate Assay

This protocol provides a method to quantify the binding of biotinylated liposomes to immobilized streptavidin.

Materials:

  • Streptavidin-coated microplate

  • Biotinylated liposomes (prepared as above, encapsulating a fluorescent dye like calcein)

  • Control (non-biotinylated) liposomes

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Lysis buffer (e.g., 1% Triton X-100)

  • Fluorescence microplate reader

Procedure:

  • Blocking: Block the streptavidin-coated wells with blocking buffer for 1 hour at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • Liposome Incubation: Add serial dilutions of biotinylated liposomes and control liposomes to the wells and incubate for 1 hour at room temperature.

  • Washing: Wash the wells thoroughly to remove unbound liposomes.

  • Lysis: Add lysis buffer to each well to release the encapsulated fluorescent dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the dye.

  • Data Analysis: Subtract the fluorescence from the control liposomes (non-specific binding) and plot the fluorescence intensity against the liposome concentration to determine the binding affinity.

Biotin_Binding_Assay_Workflow start Start: Streptavidin-Coated Plate block 1. Block with BSA start->block wash1 2. Wash block->wash1 incubate 3. Incubate with Biotinylated Liposomes wash1->incubate wash2 4. Wash Unbound Liposomes incubate->wash2 lyse 5. Lyse Liposomes wash2->lyse measure 6. Measure Fluorescence lyse->measure end End: Data Analysis measure->end

Fig 2. Biotin-Streptavidin Binding Assay Workflow.
Logical Relationship: Factors Influencing DSPE-PEG-Biotin Stability

The stability of DSPE-PEG-Biotin is a critical factor for its successful application. The following diagram illustrates the key factors and their impact on the molecule's integrity.

Stability_Factors stability DSPE-PEG-Biotin Stability temp Temperature stability->temp light Light Exposure stability->light moisture Moisture stability->moisture oxygen Oxygen stability->oxygen oxidation Oxidation of PEG Chain temp->oxidation accelerates light->oxidation induces hydrolysis Hydrolysis of Phosphodiester Bond moisture->hydrolysis enables oxygen->oxidation required for degradation Degradation Pathways hydrolysis->degradation oxidation->degradation

Fig 3. Factors Affecting DSPE-PEG-Biotin Stability.

References

challenges in removing unencapsulated drug from DSPE liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE liposome (B1194612) purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the effective removal of unencapsulated drugs from DSPE-containing liposomal formulations.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unencapsulated drugs from DSPE liposome preparations?

The most prevalent techniques for purifying DSPE liposomes from free, unencapsulated drugs are dialysis, size exclusion chromatography (SEC), and tangential flow filtration (TFF).[1][2][3][4] The choice of method depends on factors such as the physicochemical properties of the drug, the liposome characteristics, the sample volume, and the required purity level.[4]

Q2: Why is it challenging to remove unencapsulated hydrophobic drugs?

Hydrophobic drugs tend to associate with the lipid bilayer of liposomes, making their separation from the liposomal formulation difficult.[2] During centrifugation, both the drug-loaded liposomes and the free, water-insoluble drug may sediment together.[2] Similarly, with ultrafiltration, both liposomes and dispersed drug particles can be retained by the membrane.[2]

Q3: How can I quantify the amount of unencapsulated drug to assess the purity of my DSPE liposome sample?

To determine the amount of unencapsulated drug, you first need to separate the liposomes from the surrounding medium containing the free drug using one of the purification methods discussed.[1] Subsequently, the liposomes are disrupted using a detergent (e.g., Triton X-100) or an organic solvent (e.g., methanol) to release the encapsulated drug.[1][2] The concentration of the drug in the disrupted liposome fraction and in the filtrate/dialysate can then be quantified using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1][2]

Q4: Can the purification process affect the stability and integrity of my DSPE liposomes?

Yes, the purification process can impact the stability of DSPE liposomes.[5] Shear stress and excessive heat during techniques like TFF can lead to the disintegration of these nanoparticles.[5] It is crucial to optimize the parameters of your chosen purification method to maintain liposome integrity.

Troubleshooting Guides

Dialysis

Problem: Low efficiency of unencapsulated drug removal.

Possible CauseSuggested Solution
Inappropriate molecular weight cut-off (MWCO) of the dialysis membrane. Select a dialysis membrane with a MWCO that is significantly smaller than the liposomes but large enough to allow the free drug to pass through. For liposomes, a MWCO of 10-20 kDa is often used.
Insufficient dialysis time or infrequent buffer changes. Increase the duration of dialysis and the frequency of buffer changes to maintain a high concentration gradient. It may take several days with at least one to two buffer changes per day for efficient removal.
Small dialysis buffer volume. Use a large volume of dialysis buffer relative to the sample volume (e.g., 100- to 1000-fold excess) to ensure a sufficient concentration gradient for diffusion.
Hydrophobic drug properties. For hydrophobic drugs that are poorly soluble in the aqueous dialysis buffer, consider adding a surfactant to the external medium to facilitate their removal.

Problem: Sample volume has significantly increased after dialysis.

Possible CauseSuggested Solution
Osmotic imbalance between the sample and the dialysis buffer. Ensure that the osmolarity of the dialysis buffer is similar to that of the liposome suspension to prevent excessive water influx into the sample.
Size Exclusion Chromatography (SEC)

Problem: Poor separation of liposomes from the free drug.

Possible CauseSuggested Solution
Inappropriate column size or packing. Use a column with a volume that is at least 10-20 times the sample volume for good resolution.[6] Ensure the column is packed uniformly to avoid channeling.
Incorrect bead size or pore size of the stationary phase. Select a stationary phase with a pore size that excludes the liposomes while allowing the smaller, unencapsulated drug molecules to enter the pores, thus retarding their elution.
Sample overloading. Do not exceed the recommended loading capacity of the column to prevent peak broadening and poor separation.

Problem: Low recovery of liposomes.

Possible CauseSuggested Solution
Adsorption of liposomes to the column matrix. Pre-saturate the column with empty liposomes before loading your sample to block non-specific binding sites.[7]
Liposome retention within the gel beads. This can be a dynamic and reversible process.[8] Consider using a column with a larger pore size if significant retention is observed.
Sample dilution. SEC inherently leads to sample dilution. If concentration is critical, consider an alternative method like TFF or concentrate the sample after SEC.
Tangential Flow Filtration (TFF)

Problem: Low liposome recovery or evidence of liposome rupture.

Possible CauseSuggested Solution
High transmembrane pressure (TMP) or shear stress. Optimize the TFF process by using a lower TMP and feed flow rate to minimize shear stress on the liposomes.[5]
Inappropriate membrane pore size. Select a membrane with a molecular weight cut-off (MWCO) that is small enough to retain the liposomes while allowing the unencapsulated drug to pass through into the permeate.
Process temperature is too high. Maintain a low process temperature (e.g., 8-10 °C) to preserve the integrity of the liposomes.[5]

Problem: Inefficient removal of unencapsulated drug.

Possible CauseSuggested Solution
Insufficient diafiltration volumes. Increase the number of diafiltration volumes (DVs) to wash out the unencapsulated drug more effectively. Typically, 5-10 DVs are used.
Membrane fouling. If the flux rate decreases significantly, the membrane may be fouled. Clean the membrane according to the manufacturer's instructions or use a new one.

Quantitative Data Summary

Purification MethodDrug Removal EfficiencyLiposome RecoveryProcessing TimeKey AdvantagesKey Disadvantages
Dialysis Moderate to HighHighLong (hours to days)Simple setup, gentle on liposomes.Time-consuming, potential for sample dilution.[2]
Size Exclusion Chromatography (SEC) HighModerate to HighModerate (minutes to hours)Good separation, relatively fast.Sample dilution, potential for liposome adsorption and retention.[2][8]
Tangential Flow Filtration (TFF) HighHighFast (minutes to hours)Rapid, scalable, allows for concentration and buffer exchange in one step.[9]Requires specialized equipment, potential for shear-induced liposome damage if not optimized.[5]

Experimental Protocols

Protocol 1: Removal of Unencapsulated Drug using Dialysis

Materials:

  • Liposome suspension containing unencapsulated drug.

  • Dialysis membrane tubing or cassette with an appropriate MWCO.

  • Dialysis buffer (same as the external buffer of the liposome formulation).

  • Large beaker or container.

  • Stir plate and stir bar.

Methodology:

  • Prepare the dialysis membrane according to the manufacturer's instructions (this may involve soaking in buffer).

  • Load the liposome suspension into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Securely close the dialysis tubing or cassette.

  • Place the sealed dialysis device in a beaker containing a large volume of dialysis buffer (e.g., 100-fold the sample volume).

  • Place the beaker on a stir plate and stir the buffer gently at a controlled temperature (e.g., 4°C or room temperature).

  • Replace the dialysis buffer with fresh buffer at regular intervals (e.g., after 2, 4, and 8 hours, then overnight).

  • After a sufficient dialysis period (typically 24-48 hours), carefully remove the dialysis device from the buffer.

  • Recover the purified liposome suspension from the dialysis device.

Protocol 2: Removal of Unencapsulated Drug using Size Exclusion Chromatography (SEC)

Materials:

  • Liposome suspension containing unencapsulated drug.

  • SEC column packed with an appropriate gel filtration medium (e.g., Sephadex G-50).

  • Elution buffer (same as the external buffer of the liposome formulation).

  • Chromatography system or a simple column setup with a fraction collector.

Methodology:

  • Equilibrate the SEC column with at least 2-3 column volumes of elution buffer.

  • (Optional but recommended) Pre-saturate the column by loading a sample of empty liposomes to minimize non-specific binding of the drug-loaded liposomes.

  • Carefully load the liposome suspension onto the top of the column.

  • Begin the elution with the elution buffer at a controlled flow rate.

  • Collect fractions as the sample passes through the column. The liposomes, being larger, will elute first in the void volume, while the smaller, unencapsulated drug molecules will elute later.

  • Monitor the fractions for the presence of liposomes (e.g., by measuring turbidity or a lipid-specific marker) and the drug (e.g., by UV-Vis spectrophotometry or fluorescence).

  • Pool the fractions containing the purified liposomes.

Protocol 3: Removal of Unencapsulated Drug using Tangential Flow Filtration (TFF)

Materials:

  • Liposome suspension containing unencapsulated drug.

  • TFF system with a pump and a TFF cassette/hollow fiber module with an appropriate MWCO.

  • Diafiltration buffer (same as the external buffer of the liposome formulation).

  • Reservoir for the sample and the diafiltration buffer.

Methodology:

  • Assemble the TFF system according to the manufacturer's instructions.

  • Equilibrate the system by running the diafiltration buffer through it.

  • Load the liposome suspension into the sample reservoir.

  • Begin recirculating the liposome suspension through the TFF module at an optimized feed flow rate and transmembrane pressure (TMP).

  • Collect the permeate (filtrate containing the unencapsulated drug).

  • Perform diafiltration by adding diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed. Continue for a predetermined number of diafiltration volumes (e.g., 5-10 DVs).

  • (Optional) After diafiltration, the liposome suspension can be concentrated by continuing the filtration process without adding more buffer.

  • Once the purification is complete, recover the concentrated and purified liposome suspension from the system.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_purification Purification Methods cluster_analysis Analysis start DSPE Liposome Formulation (with unencapsulated drug) dialysis Dialysis start->dialysis sec Size Exclusion Chromatography (SEC) start->sec tff Tangential Flow Filtration (TFF) start->tff analysis Quantification of Unencapsulated Drug dialysis->analysis sec->analysis tff->analysis end Purified DSPE Liposomes analysis->end

Caption: Workflow for the removal of unencapsulated drug from DSPE liposomes.

troubleshooting_workflow cluster_dialysis Dialysis cluster_sec Size Exclusion Chromatography cluster_tff Tangential Flow Filtration start Problem: Inefficient Drug Removal d_cause1 Check MWCO start->d_cause1 d_cause2 Increase Dialysis Time/ Buffer Changes start->d_cause2 d_cause3 Increase Buffer Volume start->d_cause3 s_cause1 Optimize Column Parameters start->s_cause1 s_cause2 Check Stationary Phase start->s_cause2 s_cause3 Reduce Sample Load start->s_cause3 t_cause1 Increase Diafiltration Volumes start->t_cause1 t_cause2 Check for Membrane Fouling start->t_cause2 solution Solution: Improved Purity d_cause1->solution d_cause2->solution d_cause3->solution s_cause1->solution s_cause2->solution s_cause3->solution t_cause1->solution t_cause2->solution

Caption: Troubleshooting logic for inefficient removal of unencapsulated drug.

References

impact of raw material impurities on DSPE-PEG experiment outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the impact of raw material impurities on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in DSPE-PEG raw materials and what is their origin?

A1: DSPE-PEG raw materials can contain several types of impurities stemming from the manufacturing process, storage, and handling. These include:

  • Hydrolysis Products: Due to the presence of ester bonds, DSPE-PEG is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[1][2] This results in the formation of lysolipids and free fatty acids.[1][2]

  • Oxidized Lipids: The lipid components can undergo oxidation, especially if they contain unsaturated fatty acids, leading to the formation of lipid peroxides and other reactive species.[3]

  • PEG-related Impurities: The polyethylene (B3416737) glycol (PEG) portion can contain impurities from its synthesis, such as ethylene (B1197577) oxide, 1,4-dioxane, and degradation products like peroxides, formaldehyde, and acetaldehyde.[4][5][6][7]

  • Synthesis Byproducts and Intermediates: These can include unreacted DSPE, DSPE-PEG with different fatty acid chain lengths, or dimeric structures where two DSPE molecules are linked to one PEG chain.[8]

  • Variations in PEG Chain Length (Polydispersity): While not a classic impurity, significant variation in the length of the PEG chain across molecules can affect the material's properties and performance.[8][9]

Q2: How can I detect and characterize impurities in my DSPE-PEG raw material?

A2: A combination of analytical techniques is typically employed for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for purity assessment.[10] When coupled with detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS), HPLC can identify and quantify various impurities.[3][8][9]

  • Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) and Electrospray Ionization (ESI-MS) are powerful for identifying impurities by their mass-to-charge ratio and for determining the polydispersity of the PEG chain.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ³¹P NMR can provide detailed structural information about DSPE-PEG and help identify impurities with distinct chemical signatures.[10][12][13]

  • Thin-Layer Chromatography (TLC): TLC is a simpler and more cost-effective method for the qualitative separation and identification of lipids and their byproducts.[14][15]

Q3: What are the visible signs in my experiment that might indicate impure DSPE-PEG?

A3: Several experimental observations can point towards issues with your DSPE-PEG raw material:

  • Inconsistent Liposome (B1194612)/Micelle Size: You may observe significant batch-to-batch variability in the size of your nanoparticles or a broader size distribution (high polydispersity index).[16][17]

  • Formation of Aggregates or Precipitates: Impurities can lead to the instability of your formulation, causing aggregation or precipitation over time.[18]

  • Low Encapsulation Efficiency: The presence of impurities can disrupt the lipid bilayer, leading to poor encapsulation of your therapeutic agent.[19]

  • Premature Leakage of Encapsulated Drug: Instability of the lipid formulation due to impurities can result in the premature release of the encapsulated content.[1][2]

  • Changes in Physical Appearance: The solution may appear cloudy or milky when it is expected to be clear or translucent.[20]

Troubleshooting Guides

This section provides structured guidance for troubleshooting common experimental issues that may arise from impure DSPE-PEG.

Issue 1: Inconsistent Nanoparticle Size and High Polydispersity

Possible Cause:

  • Presence of hydrolyzed lipids (lysolipids) which can alter the packing of the lipid bilayer.[1][2]

  • Significant polydispersity in the PEG chain length of the DSPE-PEG raw material.[8][9]

  • Presence of DSPE-PEG dimers or other synthesis byproducts.[8]

Troubleshooting Workflow:

start Start: Inconsistent Nanoparticle Size check_pdi Analyze Polydispersity of DSPE-PEG (e.g., via MS) start->check_pdi high_pdi High Polydispersity Detected check_pdi->high_pdi Yes check_impurities Analyze for Impurities (HPLC-MS, NMR) check_pdi->check_impurities No source_new Source DSPE-PEG with lower polydispersity high_pdi->source_new optimize_formulation Optimize Formulation Parameters (e.g., hydration temperature, sonication) source_new->optimize_formulation impurities_found Impurities (e.g., dimers, hydrolyzed lipids) Detected check_impurities->impurities_found Yes check_impurities->optimize_formulation No purify Purify DSPE-PEG if possible or source higher purity material impurities_found->purify purify->optimize_formulation end_success End: Consistent Nanoparticle Size optimize_formulation->end_success end_fail End: Issue Persists, Consider other factors optimize_formulation->end_fail

Caption: Troubleshooting workflow for inconsistent nanoparticle size.

Issue 2: Formulation Instability (Aggregation, Fusion, or Leakage)

Possible Cause:

  • Hydrolysis: Accumulation of hydrolysis products like lysolipids and fatty acids can destabilize the liposome membrane, leading to fusion and leakage.[1][2]

  • Oxidation: Oxidized lipids can alter membrane fluidity and integrity.[3][21]

  • Inappropriate PEG Density: Too low a concentration of DSPE-PEG may not provide sufficient steric stabilization, while excessively high concentrations can also destabilize the bilayer.[16][22]

Logical Relationship Diagram:

impurity Raw Material Impurities hydrolysis Hydrolysis Products (Lysolipids, Fatty Acids) impurity->hydrolysis oxidation Oxidized Lipids impurity->oxidation peg_issues Inappropriate PEG Density impurity->peg_issues destabilization Membrane Destabilization hydrolysis->destabilization oxidation->destabilization peg_issues->destabilization outcome Experimental Outcomes fusion Liposome Fusion destabilization->fusion leakage Drug Leakage destabilization->leakage aggregation Aggregation destabilization->aggregation fusion->outcome leakage->outcome aggregation->outcome start Start: Formulation dissolve 1. Dissolve DSPE-PEG and Drug in Organic Solvent start->dissolve evaporate 2. Form Thin Film via Rotary Evaporation dissolve->evaporate hydrate 3. Hydrate Film with Aqueous Buffer evaporate->hydrate agitate 4. Agitate for Self-Assembly hydrate->agitate homogenize 5. Size Homogenization (Sonication/Extrusion) agitate->homogenize end End: Nanoparticle Formulation homogenize->end

References

optimizing lipid film hydration for uniform vesicle formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipid vesicle formation. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the lipid film hydration method for creating uniform vesicles.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of a heterogeneous vesicle size distribution (high Polydispersity Index - PDI) after hydration?

A1: The thin-film hydration method inherently produces multilamellar vesicles (MLVs) of various sizes, leading to a high PDI, often ranging from 0.3 to 0.5.[1] The initial self-assembly process as the lipid film hydrates and detaches from the flask wall is not uniform.[2] To achieve a monodisperse population of unilamellar vesicles (LUVs or SUVs) with a PDI below the FDA-recommended 0.3, post-hydration processing steps like extrusion or sonication are mandatory.[1][3]

Q2: Why is my encapsulation efficiency for hydrophilic drugs consistently low?

A2: Low encapsulation efficiency for water-soluble drugs is a known limitation of the passive loading mechanism in the thin-film hydration method.[3] The volume of the aqueous core in the forming vesicles is small compared to the total volume of the hydration buffer.[3] Several factors can be optimized to improve this:

  • Hydration Rate: A slower hydration rate can increase the efficiency of drug encapsulation.[4]

  • Lipid Concentration: Higher lipid concentrations can lead to the formation of vesicles that entrap more of the aqueous phase.

  • Freeze-Thaw Cycles: Subjecting the MLV suspension to several cycles of freezing (e.g., in liquid nitrogen) and thawing can increase the trapped volume.[5][6]

Q3: What is the importance of the hydration temperature?

A3: The hydration temperature is a critical parameter. The process must be conducted at a temperature above the main phase transition temperature (Tm) of the lipid with the highest Tm in your formulation.[1][4][7] Below the Tm, the lipid bilayers are in a rigid gel state, which hinders proper swelling and detachment from the flask, leading to incomplete hydration and non-uniform vesicle formation. Above the Tm, the lipids are in a fluid, liquid-crystalline state that allows for the spontaneous self-assembly into vesicles.[2]

Q4: How does the choice of organic solvent affect the lipid film?

A4: The organic solvent's primary role is to create a homogeneous mixture of all lipid components. A mixture of chloroform (B151607) and methanol (B129727) (e.g., 7:3 v/v) is commonly used to dissolve a wide range of lipids effectively.[8][9] The key is to ensure complete dissolution to form a uniform, thin film upon evaporation.[2] Incomplete solvent removal is a major issue; residual solvent can be toxic and interfere with bilayer formation and stability.[3][10] Therefore, drying the film under a high vacuum for an extended period is a crucial step.[1][11]

Q5: Should I choose sonication or extrusion for vesicle sizing?

A5: The choice depends on your desired vesicle characteristics and scale.

  • Sonication uses high-frequency sound waves to break down MLVs into small unilamellar vesicles (SUVs), typically 15-50 nm in diameter.[2] It is a fast method but has significant drawbacks, including potential lipid degradation from localized overheating, contamination from the sonicator tip (titanium particles), and less reproducible size distributions.[2][12][13]

  • Extrusion involves repeatedly forcing the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm).[2][13] This method produces large unilamellar vesicles (LUVs) with a narrow, reproducible size distribution and is the preferred method for achieving uniform vesicle populations.[13][14]

Troubleshooting Guide

Problem 1: The dried lipid film is difficult to hydrate (B1144303) and does not detach from the flask.

Potential Cause Recommended Solution
Incomplete Solvent Removal Residual organic solvent can make the film "gummy" and prevent proper hydration. Ensure the film is dried under a high vacuum for at least several hours, or overnight, to remove all solvent traces.[10][11]
Hydration Temperature is Too Low The hydration buffer and flask must be heated to a temperature above the phase transition temperature (Tm) of the lipids.[1][7] This ensures the lipids are in a fluid state.
Thick or Uneven Lipid Film A thick film has less surface area exposed to the hydration buffer. Ensure the lipid solution is spread evenly over a large surface area of a round-bottom flask during evaporation to create a very thin film.[13]
Inadequate Agitation Gentle agitation (swirling or vortexing) is required to help the swelling lipid sheets detach and form vesicles.[2] Adding a few sterile glass beads to the flask before hydration can also aid this process.[6]
Lipid Composition Certain lipids, like those with high concentrations of phosphatidylethanolamine, are known to hydrate poorly. Consider adjusting the lipid composition if possible.

Problem 2: Vesicles are very large or form aggregates and precipitate out of solution.

Potential Cause Recommended Solution
No Sizing Step Performed The initial product of hydration is large, multilamellar vesicles (MLVs). These must be processed further. Use extrusion or sonication to reduce the size and create a stable, uniform suspension.[2][3]
Incorrect Buffer Ionic Strength Highly charged lipids can form a viscous gel or aggregate in low ionic strength solutions.[2] Using a buffer with physiological ionic strength (e.g., PBS) can often prevent this.
Vesicle Fusion Vesicles can be unstable and fuse over time, leading to larger particles. Including PEGylated lipids (e.g., DSPE-PEG) in the formulation provides a steric barrier that prevents aggregation.[10][15]
Extrusion Below Tm Attempting to extrude a lipid suspension below its Tm will be unsuccessful and can cause the membrane to clog, resulting in a heterogeneous mixture. Always perform extrusion above the Tm.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing vesicle formation.

Table 1: Influence of Lipid Composition on Vesicle Size

ComponentConcentration ChangeEffect on Vesicle SizeCitation(s)
Cholesterol Increasing concentrationIncreases average vesicle size and membrane stiffness[16][17][18]
PEG-Lipid Increasing concentration (e.g., 0.5% to 3%)Decreases particle size and reduces aggregation[1][15]
Lipid Concentration Higher concentration (>10 mM)Can lead to larger particles[15]

Table 2: Typical Process Parameters and Outcomes

ParameterTypical Value / MethodOutcomeCitation(s)
Initial Lipid Concentration 10-20 mg/mL in organic solventEnsures complete dissolution for a uniform film[2][8]
PDI (Thin-Film Hydration only) 0.3 - 0.5Heterogeneous, multilamellar vesicles (MLVs)[1]
PDI (Post-Extrusion) < 0.3Homogeneous, unilamellar vesicles (LUVs)[1]
Sonication-derived Size 15 - 50 nm (SUVs)Small, unilamellar vesicles[2]
Extrusion-derived Size (100 nm pore) 120 - 140 nm (LUVs)Uniform vesicles slightly larger than the pore size[2]
Lipid Loss (Extrusion) ~10 - 20%Some material is lost during the process[5]

Experimental Protocols

Protocol: Thin-Film Hydration Followed by Extrusion

This protocol describes the standard method for producing unilamellar vesicles with a uniform size distribution.

  • Lipid Dissolution:

    • Accurately weigh and combine your desired lipids in a clean, glass round-bottom flask.

    • Add a sufficient volume of an appropriate organic solvent (e.g., a 2:1 or 7:3 mixture of chloroform:methanol) to completely dissolve the lipids, typically resulting in a final concentration of 10-20 mg/mL.[2][8][9]

    • If including a lipophilic drug, add it at this stage.[19]

  • Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature that facilitates evaporation but does not degrade the lipids (e.g., 35-45°C).[7]

    • Rotate the flask and apply a vacuum to evaporate the solvent. Continue until a thin, uniform lipid film is visible on the inner surface of the flask.[1]

  • Film Drying:

    • To ensure complete removal of residual organic solvent, place the flask under a high vacuum for a minimum of 2-4 hours, or preferably overnight.[10][11] This step is critical for vesicle stability and quality.

  • Hydration:

    • Pre-heat your aqueous hydration buffer (e.g., PBS, saline, or a solution containing a hydrophilic drug) to a temperature above the Tm of the lipid with the highest transition temperature in your formulation.[1][7]

    • Add the pre-heated buffer to the round-bottom flask containing the dried lipid film.[1]

    • Gently agitate the flask by hand or on an orbital shaker at the same temperature (above Tm) for approximately 30-60 minutes.[7] The film will gradually peel off the glass and swell to form a milky suspension of multilamellar vesicles (MLVs).[2]

  • Size Reduction by Extrusion:

    • Assemble a mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).[11]

    • Ensure the extruder and syringes are heated to the same temperature as the hydration step (above Tm).

    • Load the MLV suspension into one of the syringes.

    • Force the suspension back and forth through the membranes for an odd number of passes (e.g., 11 to 21 times).[20] This ensures the final product is collected from the opposite syringe. The suspension should become progressively more translucent.

    • The resulting solution contains large unilamellar vesicles (LUVs) with a relatively uniform size distribution.[2] Store at an appropriate temperature (e.g., 4°C).

Visual Guides

G cluster_prep Phase 1: Lipid Film Preparation cluster_form Phase 2: Vesicle Formation & Sizing dissolve 1. Dissolve Lipids in Organic Solvent evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry 3. Dry Film (High Vacuum) evaporate->dry hydrate 4. Hydrate Film (Buffer > Tm) dry->hydrate Add pre-heated aqueous buffer mlvs Multilamellar Vesicles (MLVs) hydrate->mlvs extrude 5. Extrude (Through Membrane) mlvs->extrude luvs Uniform Unilamellar Vesicles (LUVs) extrude->luvs

Caption: Experimental workflow for preparing uniform vesicles via the thin-film hydration and extrusion method.

G start High PDI or Large Vesicles Observed q1 Was a post-hydration sizing step performed? start->q1 a1_no Action: Perform extrusion or sonication to reduce vesicle size and PDI. q1->a1_no No q2 Was extrusion performed above the lipid Tm? q1->q2 Yes a2_no Action: Re-extrude at a temperature > Tm to ensure fluidity of lipid bilayers. q2->a2_no No q3 Is the lipid film uniform and thin? q2->q3 Yes a3_no Action: Optimize solvent evaporation to create a thinner, more even film. q3->a3_no No end_node Review lipid composition and buffer conditions. q3->end_node Yes

References

Technical Support Center: DSPE-PEG-Biotin Insertion into Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DSPE-PEG-Biotin for cell membrane modification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of DSPE-PEG-Biotin insertion into a cell membrane?

A1: DSPE-PEG-Biotin inserts into a cell membrane through a process known as post-insertion or lipid fusion. In an aqueous solution, the amphiphilic DSPE-PEG-Biotin molecules self-assemble into micelles. When these micelles come into contact with a cell membrane, the hydrophobic DSPE "anchor" spontaneously inserts into the lipid bilayer of the cell, while the hydrophilic PEG-Biotin chain remains exposed to the extracellular environment. This process is driven by the favorable energetic interactions between the lipid anchor and the cell membrane.[1][2]

Q2: What are the critical factors that influence the efficiency of DSPE-PEG-Biotin insertion?

A2: Several factors can significantly impact the efficiency of DSPE-PEG-Biotin insertion into cell membranes. These include:

  • Incubation Temperature: Temperature plays a crucial role in membrane fluidity. Higher temperatures generally lead to more fluid membranes, facilitating easier insertion of the lipid anchor.

  • Incubation Time: The duration of incubation directly affects the number of DSPE-PEG-Biotin molecules that can successfully integrate into the cell membrane.

  • DSPE-PEG-Biotin Concentration: The concentration of the lipid-PEG conjugate in the incubation solution will influence the insertion rate, though excessively high concentrations can lead to micelle aggregation and potential cytotoxicity.

  • Cell Type and Membrane Composition: The lipid composition of the target cell membrane can affect insertion efficiency. For instance, membranes with higher cholesterol content or specific lipid raft domains may exhibit different insertion kinetics.[3][4][5]

  • PEG Chain Length: While not the primary focus here, the length of the PEG chain can influence micelle formation and the steric hindrance at the cell surface, which can indirectly affect insertion.

  • Lipid Anchor Type: The choice of the lipid anchor has a significant impact. For example, cholesterol-based anchors have been shown to have a higher incorporation efficiency compared to DSPE-based anchors in some cell types.[3][4]

Q3: How can I verify the successful insertion of DSPE-PEG-Biotin into the cell membrane?

A3: Successful insertion can be confirmed using several analytical techniques:

  • Flow Cytometry: This is a high-throughput method to quantify the percentage of labeled cells and the relative fluorescence intensity. After insertion, cells can be labeled with a fluorescently tagged streptavidin or avidin (B1170675) conjugate that specifically binds to the exposed biotin (B1667282).[3][4]

  • Confocal Microscopy: This technique provides visual confirmation of the localization of the DSPE-PEG-Biotin on the cell surface. Similar to flow cytometry, a fluorescent streptavidin conjugate is used for detection, and imaging can confirm that the labeling is confined to the cell membrane and not internalized.[3][4]

  • Immuno-gold Labeling and Electron Microscopy: For higher resolution imaging, immuno-gold labeling followed by electron microscopy can be employed to visualize the precise location of the biotinylated molecules on the cell surface.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no cell labeling detected by flow cytometry or microscopy. 1. Suboptimal incubation conditions: Temperature might be too low, or incubation time too short. 2. Low DSPE-PEG-Biotin concentration: The concentration may be insufficient for efficient insertion. 3. Reagent degradation: The DSPE-PEG-Biotin or the fluorescent streptavidin may have degraded. 4. Inefficient washing: Residual unbound DSPE-PEG-Biotin micelles could be interfering with detection. 5. Cell type resistance: The specific cell line may have a membrane composition that hinders insertion.[3][4]1. Optimize incubation temperature (e.g., 37°C) and time (e.g., 20-60 minutes).[3][4][5] 2. Increase the concentration of DSPE-PEG-Biotin. Perform a concentration titration to find the optimal concentration for your cell type.[3][4] 3. Check the expiration dates and storage conditions of your reagents.[7] Test the fluorescent streptavidin with a known biotinylated control. 4. Ensure thorough washing steps with an appropriate buffer (e.g., PBS) after incubation to remove unbound micelles.[3] 5. Consider trying a different lipid anchor, such as a cholesterol-based one, which may have higher efficiency in your cell type.[3][4]
High background fluorescence or non-specific binding. 1. Excess DSPE-PEG-Biotin: High concentrations can lead to non-specific adsorption. 2. Insufficient blocking: The cells may have endogenous biotin or biotin receptors. 3. Streptavidin aggregation: The fluorescent streptavidin conjugate may be forming aggregates.1. Reduce the concentration of DSPE-PEG-Biotin used for incubation. 2. Include a blocking step with a solution like 1% BSA in PBS before adding the fluorescent streptavidin. 3. Centrifuge the streptavidin solution before use to pellet any aggregates.
Cell viability is compromised after incubation. 1. Cytotoxicity of DSPE-PEG-Biotin: High concentrations or prolonged incubation times can be toxic to some cells. 2. Harsh experimental conditions: The incubation buffer or temperature may not be optimal for the cells.1. Perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal, non-toxic concentration range of DSPE-PEG-Biotin for your specific cell type.[3] 2. Ensure that the incubation is performed in a physiologically compatible buffer (e.g., PBS or cell culture medium) and at a suitable temperature (e.g., 37°C).
Inconsistent results between experiments. 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect membrane properties. 2. Inconsistent reagent preparation: Variations in the preparation of DSPE-PEG-Biotin or streptavidin solutions. 3. Procedural variations: Minor differences in incubation times, temperatures, or washing steps.1. Use cells from a consistent passage number and at a similar confluency for all experiments. 2. Prepare fresh reagent solutions for each experiment or ensure proper storage of stock solutions.[8] 3. Strictly adhere to a standardized protocol for all experimental steps.

Quantitative Data Summary

Table 1: Influence of Incubation Conditions on DSPE-PEG Insertion

ParameterConditionCell Type/MembraneOutcomeReference
Incubation Time 5, 10, 20 minRAW 264.7 cellsIncreased insertion observed with longer incubation times.[3][4]
1, 24 hoursDSPC membraneHigher insertion fraction with longer incubation.[5]
Temperature 37°CRAW 264.7 cellsEffective insertion observed.[3][4]
4, 25, 37, 50°CDSPC membraneIncreased insertion at higher temperatures.[5]
Concentration 5, 10 µMRAW 264.7 cellsConcentration-dependent increase in insertion.[3][4]
0.01-0.06 mg/mLLiposomesConcentration affects liposome (B1194612) binding and spreading.[9]

Table 2: Comparison of Different Lipid Anchors

Lipid AnchorCell Type/MembraneObservationReference
DSPE-PEG-DBCO RAW 264.7 cellsLower incorporation efficiency compared to cholesterol-based anchor.[3][4]
Cholesterol-PEG-DBCO RAW 264.7 cellsHigher incorporation efficiency.[3][4]
DSPE-PEG2k vs. Chol-PEG2k POPC membraneDifferent insertion fractions observed.[5]

Experimental Protocols

Protocol 1: Cell Surface Modification with DSPE-PEG-Biotin

  • Cell Preparation:

    • Culture cells of interest to the desired confluency in appropriate culture vessels.

    • For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.

    • Wash the cells twice with ice-cold PBS (pH 7.4) by centrifugation.

    • Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/mL.

  • DSPE-PEG-Biotin Incubation:

    • Prepare a stock solution of DSPE-PEG-Biotin in a suitable solvent (e.g., DMSO, ethanol, or chloroform:methanol mixture) as recommended by the manufacturer.[7][10]

    • Dilute the DSPE-PEG-Biotin stock solution in PBS to the desired final concentration (e.g., 5-10 µM).

    • Add the DSPE-PEG-Biotin solution to the cell suspension.

    • Incubate the cells for a specified time (e.g., 20-60 minutes) at a controlled temperature (e.g., 37°C) with gentle agitation.

  • Washing:

    • After incubation, pellet the cells by centrifugation.

    • Carefully aspirate the supernatant containing unbound DSPE-PEG-Biotin.

    • Wash the cells three times with cold PBS to remove any residual unbound lipid-PEG.

Protocol 2: Quantification of DSPE-PEG-Biotin Insertion by Flow Cytometry

  • Cell Labeling:

    • Following the cell surface modification protocol, resuspend the washed cells in a blocking buffer (e.g., 1% BSA in PBS) and incubate for 15-30 minutes on ice to reduce non-specific binding.

    • Prepare a solution of fluorescently labeled streptavidin (e.g., Streptavidin-FITC or Streptavidin-PE) in blocking buffer at the manufacturer's recommended concentration.

    • Add the fluorescent streptavidin solution to the cells and incubate for 30-60 minutes on ice, protected from light.

  • Washing:

    • Wash the cells three times with cold PBS to remove unbound streptavidin.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA and 2 mM EDTA).

    • Analyze the cells on a flow cytometer, using an appropriate laser and filter set for the chosen fluorophore.

    • Include unstained cells and cells treated only with fluorescent streptavidin as negative controls.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_insertion DSPE-PEG-Biotin Insertion cluster_detection Detection & Analysis cell_culture 1. Culture Cells cell_harvest 2. Harvest & Wash Cells cell_culture->cell_harvest prepare_dspe 3. Prepare DSPE-PEG-Biotin Solution incubate 4. Incubate Cells with DSPE-PEG-Biotin prepare_dspe->incubate wash_unbound 5. Wash to Remove Unbound Lipid incubate->wash_unbound add_streptavidin 6. Add Fluorescent Streptavidin wash_unbound->add_streptavidin wash_streptavidin 7. Wash Unbound Streptavidin add_streptavidin->wash_streptavidin analyze 8. Analyze by Flow Cytometry / Microscopy wash_streptavidin->analyze

Caption: Experimental workflow for cell surface modification and analysis.

insertion_mechanism cluster_micelle cluster_membrane Cell Membrane cluster_inserted Modified Cell Membrane micelle DSPE-PEG-Biotin Micelle p6 micelle->p6 Insertion p1 p2 p3 p4 p5 p7 ip1 p8 ip2 ip3 ip4 ip5 ip6 ip7 ip8 inserted_lipid Inserted DSPE-PEG-Biotin

Caption: Mechanism of DSPE-PEG-Biotin insertion into the cell membrane.

References

Technical Support Center: Overcoming Steric Hindrance in Antibody-Biotin-Streptavidin Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to steric hindrance in antibody-biotin-streptavidin conjugation.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of antibody-biotin-streptavidin conjugation?

A: Steric hindrance refers to the spatial obstruction that prevents the binding of streptavidin to a biotinylated antibody. This can occur when the biotin (B1667282) molecule is attached to the antibody in a location that is too close to the antigen-binding site or when multiple biotin molecules are crowded together, physically blocking the streptavidin's access to the biotin.[1][2] This can lead to reduced binding efficiency, low signal, or a complete loss of function.

Q2: What are the primary causes of steric hindrance in this system?

A: The main causes include:

  • Excessive Biotinylation: Attaching too many biotin molecules to an antibody can lead to crowding.[1]

  • Suboptimal Spacer Arm Length: If the linker connecting biotin to the antibody is too short, the bulky streptavidin molecule may be sterically hindered from binding.[3]

  • Biotinylation Site Proximity: If biotin is conjugated to amino acids within or near the antibody's antigen-binding site (paratope), the binding of streptavidin can interfere with antigen recognition.[1][2]

  • Formation of High-Molecular-Weight Complexes: When multiple biotin molecules on an antibody are cross-linked by streptavidin, large, insoluble aggregates can form, which may precipitate out of solution.[2]

Q3: How can I tell if steric hindrance is affecting my experiment?

A: Common indicators of steric hindrance include:

  • Weak or no signal in assays like ELISA, Western blot, or flow cytometry.[4][5]

  • High background noise.

  • Poor reproducibility between experiments.[4]

  • Loss of antibody binding to its target antigen after biotinylation.[6]

Troubleshooting Guide

Problem: Weak or No Signal

This is a common issue that can often be attributed to steric hindrance preventing the formation of the antibody-biotin-streptavidin complex.

Solution 1: Optimize the Biotin-to-Antibody Molar Ratio

Over-biotinylation is a frequent cause of steric hindrance. It is crucial to titrate the molar ratio of the biotinylation reagent to the antibody.

Recommended Action: Perform a titration experiment to determine the optimal ratio. A common starting point is a range of molar excesses of biotin to antibody.

Molar Ratio (Biotin:Antibody)Expected OutcomeRecommendation
Low (e.g., 5:1 to 10:1) Lower degree of labeling, may result in a weaker signal but less likely to cause steric hindrance.A good starting point for antibodies where the binding site is sensitive.
Medium (e.g., 15:1 to 30:1) Moderate labeling, often providing a good balance between signal strength and functionality.Often recommended in standard protocols.[7]
High (e.g., >40:1) High degree of labeling, which can lead to increased signal but also a higher risk of steric hindrance and antibody inactivation.[8]Use with caution and compare results with lower ratios.
Solution 2: Utilize Biotinylation Reagents with Long Spacer Arms

A longer spacer arm increases the distance between the antibody and the biotin molecule, providing better accessibility for streptavidin.[3][9]

Recommended Action: Choose a biotinylation reagent with an appropriate spacer arm length for your application. Polyethylene glycol (PEG) linkers are often used to enhance solubility and flexibility.[10][11][12][13]

Reagent TypeSpacer Arm Length (Å)Key Advantages
NHS-Biotin13.5Standard, short spacer arm.
NHS-LC-Biotin22.4"Long Chain" version, provides more space than standard NHS-Biotin.[14]
NHS-PEG4-Biotin29.0Contains a 4-unit PEG linker, increasing solubility and flexibility.[3][11]
NHS-PEG12-Biotin55.1Contains a 12-unit PEG linker for applications requiring significant separation.[11]

Spacer arm lengths are approximate and can vary slightly by manufacturer.

Logical Flow for Troubleshooting Weak Signal

start Weak or No Signal Observed check_ratio Is the biotin:antibody ratio optimized? start->check_ratio check_spacer Are you using a long spacer arm biotin? check_ratio->check_spacer Yes optimize_ratio Perform Biotin Titration (e.g., 10:1, 20:1, 40:1 ratios) check_ratio->optimize_ratio No check_premix Have you tried a pre-conjugation strategy? check_spacer->check_premix Yes use_long_spacer Switch to a Biotin Reagent with a Longer Spacer Arm (e.g., PEGylated biotin) check_spacer->use_long_spacer No implement_premix Implement a Pre-mixing Protocol (Optimize Ab:Streptavidin ratio) check_premix->implement_premix No consider_alternative Consider Alternative Conjugation Chemistries or Detection Systems check_premix->consider_alternative Yes optimize_ratio->check_spacer success Signal Restored optimize_ratio->success use_long_spacer->check_premix use_long_spacer->success implement_premix->consider_alternative implement_premix->success consider_alternative->success

Caption: Troubleshooting workflow for weak or no signal.

Solution 3: Employ a Pre-conjugation Strategy

Pre-mixing the biotinylated antibody with fluorescently labeled streptavidin before incubation with the sample can sometimes overcome steric hindrance.[1] This method requires careful optimization of the ratio of the biotinylated probe to streptavidin.[1] Pre-conjugating biotinylated antibodies to a streptavidin-coated surface has also been shown to be effective at mitigating interference.[15][16][17]

Recommended Action: Test different ratios of biotinylated antibody to streptavidin (e.g., 3:1, 1:1, 1:3) to find the optimal complex for your assay.[1]

Problem: High Background

High background can be caused by non-specific binding of the streptavidin conjugate.

Solution 1: Use Streptavidin Instead of Avidin

Avidin is a glycoprotein (B1211001) with a high isoelectric point, which can lead to high non-specific binding. Streptavidin is not glycosylated and has a more neutral pI, which generally results in lower background.[18]

Solution 2: Optimize Blocking and Washing Steps

Ensure that blocking buffers do not contain biotin (e.g., avoid some serums and RPMI 1640).[1][18] Thorough washing after incubation steps is critical to remove unbound reagents.

Experimental Protocols

Protocol 1: Standard Antibody Biotinylation (Amine-Reactive)

This protocol is for conjugating biotin to primary amines (lysine residues) on the antibody.

Materials:

  • Antibody (in amine-free buffer like PBS, pH 7.4-8.5)[6][19]

  • NHS-activated biotin reagent (e.g., NHS-PEG4-Biotin)

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Antibody Preparation: Ensure the antibody is at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS). If buffers contain Tris or sodium azide, they must be removed by dialysis or buffer exchange.[6][19]

  • Prepare Biotin Reagent: Immediately before use, dissolve the NHS-activated biotin in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add the desired molar excess of the biotin solution to the antibody solution. For a first attempt, try a 20-fold molar excess.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-biotin. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted biotin using a desalting column or by dialyzing against PBS.

  • Characterization: Determine the protein concentration and, if possible, the degree of biotinylation.

Workflow for Antibody Biotinylation

prep_ab 1. Prepare Antibody (1-5 mg/mL in amine-free buffer) conjugate 3. Mix Antibody and Biotin (e.g., 20:1 molar excess) prep_ab->conjugate prep_biotin 2. Prepare NHS-Biotin (10 mg/mL in DMSO) prep_biotin->conjugate incubate 4. Incubate (30-60 min, RT, dark) conjugate->incubate quench 5. Quench Reaction (Add Tris buffer) incubate->quench purify 6. Purify (Desalting column or dialysis) quench->purify store Store Biotinylated Antibody purify->store

Caption: Step-by-step workflow for antibody biotinylation.

Protocol 2: Pre-mixing Biotinylated Antibody and Streptavidin

Materials:

  • Purified biotinylated antibody

  • Fluorescently labeled streptavidin

  • Assay buffer

Procedure:

  • Determine Optimal Ratio: Perform a titration to find the best ratio of biotinylated antibody to streptavidin. Test molar ratios of 3:1, 1:1, and 1:3.

  • Pre-incubation: Mix the biotinylated antibody and labeled streptavidin at the optimized ratio in your assay buffer.

  • Incubate: Let the complex form by incubating for 30 minutes at room temperature.[1]

  • Application: The pre-formed complex is now ready to be added to your cells or tissue for staining. The pre-mixed solution is generally stable for at least a week.[1]

Alternatives to Biotin-Streptavidin

If steric hindrance remains a persistent issue, consider alternative systems:

  • FITC-Anti-FITC System: This involves labeling your antibody with fluorescein (B123965) isothiocyanate (FITC) and detecting it with an enzyme-conjugated anti-FITC antibody. This system has been shown to have similar sensitivity to the biotin-streptavidin system with potentially lower non-specific binding.[20]

  • Anti-Biotin Antibodies: Instead of streptavidin, a high-affinity monoclonal antibody that recognizes biotin can be used for detection.[21]

By systematically addressing the potential causes of steric hindrance and optimizing your experimental parameters, you can significantly improve the performance and reliability of your antibody-biotin-streptavidin-based assays.

References

Validation & Comparative

A Researcher's Guide to Quantifying DSPE-PEG-Biotin on Liposome Surfaces: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the crucial step of quantifying biotin (B1667282) on liposome (B1194612) surfaces, this guide provides a comprehensive comparison of common methodologies. We delve into the experimental protocols of prevalent techniques, present a comparative analysis of their performance, and explore alternative biotinylation strategies, all supported by experimental data to inform your selection process.

The functionalization of liposomes with biotin, typically via a DSPE-PEG linker, is a cornerstone of targeted drug delivery and diagnostic applications. The ability to accurately quantify the density of biotin on the liposome surface is paramount for ensuring batch-to-batch consistency, optimizing targeting efficiency, and meeting regulatory requirements. This guide will compare the most established methods: the colorimetric HABA assay and more sensitive fluorescence-based assays. Furthermore, we will explore alternative conjugation chemistries, such as click chemistry and maleimide-thiol reactions, and their impact on biotin quantification and stability.

Comparison of Biotin Quantification Methods

The choice of quantification method depends on factors such as the required sensitivity, available equipment, and the complexity of the liposomal formulation. Below is a summary of the key quantitative parameters for the most common assays.

Quantification MethodPrincipleLimit of Detection (LOD)Dynamic RangeKey AdvantagesKey Disadvantages
HABA Assay Colorimetric; Biotin displaces HABA from avidin (B1170675), causing a decrease in absorbance at 500 nm.[1][2][3]~1-10 µM2 to 16 µM[4]Simple, rapid, cost-effective, requires standard spectrophotometer.[5]Lower sensitivity, potential for interference from colored compounds.[5]
Fluorescence-Based Assays Fluorometric; Displacement of a fluorescent probe or quencher from avidin/streptavidin by biotin leads to a change in fluorescence intensity.[6][7]As low as 4 pmol[6]Wide, can be adjusted by probe concentration.High sensitivity, suitable for low biotin concentrations.[8]Requires a fluorescence plate reader, potential for quenching by other components.
NMR Spectroscopy Spectroscopic; Provides structural information and quantification based on peak integrals of specific protons on the DSPE-PEG-Biotin molecule.Higher concentration neededDependent on instrument and acquisition parametersProvides detailed structural information, non-destructive.Lower sensitivity compared to fluorescence assays, requires specialized equipment and expertise.
Mass Spectrometry Mass-to-charge ratio; Can identify and quantify the biotinylated lipid in the liposome preparation.High sensitivityWide dynamic rangeHigh specificity and accuracy, can provide information on conjugation efficiency.Requires sample destruction, complex instrumentation and data analysis.

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducible results. Below are the experimental protocols for the most commonly employed quantification techniques, along with visual workflows.

HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay

This colorimetric assay is based on the displacement of the HABA dye from an avidin-HABA complex by biotin. The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of avidin in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of HABA in a suitable solvent (e.g., 10 mM NaOH).

    • Prepare a biotin standard solution of known concentration.

  • Preparation of HABA/Avidin Solution: Mix the avidin and HABA stock solutions in a buffer to form a colored complex. The final concentration of each component should be optimized for the desired assay range.

  • Standard Curve Generation:

    • Create a series of biotin standards of known concentrations.

    • Add a fixed volume of the HABA/Avidin solution to each standard.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature.

    • Measure the absorbance at 500 nm.

    • Plot the decrease in absorbance against the biotin concentration to generate a standard curve.

  • Sample Measurement:

    • Add the same volume of the liposome sample (ensure liposomes are appropriately diluted) to the HABA/Avidin solution.

    • Incubate and measure the absorbance at 500 nm as with the standards.

  • Quantification: Determine the biotin concentration in the liposome sample by interpolating its absorbance value on the standard curve.

HABA_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Avidin Avidin Solution Mix_HABA_Avidin Mix HABA and Avidin Avidin->Mix_HABA_Avidin HABA HABA Solution HABA->Mix_HABA_Avidin Biotin_Std Biotin Standards Add_Biotin Add Biotin Standards or Sample Biotin_Std->Add_Biotin Liposome_Sample Liposome Sample Liposome_Sample->Add_Biotin Mix_HABA_Avidin->Add_Biotin Incubate Incubate Add_Biotin->Incubate Measure_Abs Measure Absorbance at 500 nm Incubate->Measure_Abs Std_Curve Generate Standard Curve Measure_Abs->Std_Curve Quantify Quantify Biotin in Sample Measure_Abs->Quantify Std_Curve->Quantify

HABA Assay Workflow

Fluorescence-Based Displacement Assay

This assay offers higher sensitivity than the HABA assay and is based on a similar principle of displacement. A fluorescently labeled molecule that binds to avidin or streptavidin is displaced by biotin, leading to a change in fluorescence.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of streptavidin or avidin in a suitable buffer.

    • Prepare a stock solution of a fluorescent biotin probe (e.g., biotin-4-fluorescein) or a fluorescent avidin conjugate with a quencher.

    • Prepare a biotin standard solution of known concentration.

  • Assay Setup:

    • In a microplate, add the streptavidin/avidin solution.

    • Add the fluorescent probe, allowing it to bind and establish a baseline fluorescence signal.

  • Standard Curve Generation:

    • Add increasing concentrations of the biotin standard to the wells.

    • Incubate for a sufficient time to allow for displacement of the fluorescent probe.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Plot the change in fluorescence against the biotin concentration to create a standard curve.

  • Sample Measurement:

    • Add the liposome sample to the wells containing the streptavidin/avidin and fluorescent probe mixture.

    • Incubate and measure the fluorescence as with the standards.

  • Quantification: Determine the biotin concentration in the liposome sample from the standard curve.

Fluorescence_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Streptavidin Streptavidin Solution Mix_Reagents Mix Streptavidin & Fluorescent Probe Streptavidin->Mix_Reagents Fluor_Probe Fluorescent Probe Fluor_Probe->Mix_Reagents Biotin_Std Biotin Standards Add_Biotin Add Biotin Standards or Sample Biotin_Std->Add_Biotin Liposome_Sample Liposome Sample Liposome_Sample->Add_Biotin Mix_Reagents->Add_Biotin Incubate Incubate Add_Biotin->Incubate Measure_Fluor Measure Fluorescence Incubate->Measure_Fluor Std_Curve Generate Standard Curve Measure_Fluor->Std_Curve Quantify Quantify Biotin in Sample Measure_Fluor->Quantify Std_Curve->Quantify

Fluorescence Assay Workflow

Alternative Biotinylation Strategies

While the simple inclusion of DSPE-PEG-Biotin during liposome formation is a common method, alternative covalent conjugation strategies can offer greater control over biotin orientation and potentially higher stability.

Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), provides a highly efficient and specific method for conjugating biotin to the liposome surface.[9][10][11] This approach involves preparing liposomes with an azide (B81097) or alkyne functionality and then "clicking" a biotin molecule containing the complementary group. Studies have shown that click chemistry can lead to high coupling yields and offers excellent control over the conjugation process.[9][11]

Maleimide-Thiol Chemistry

This method involves the reaction between a maleimide (B117702) group on the liposome surface and a thiol group on a biotin-containing molecule. It is a widely used and relatively efficient conjugation method. However, maleimide groups can be susceptible to hydrolysis, and the reaction may be less specific than click chemistry if other thiol-containing molecules are present.

Comparative data on the efficiency and stability of these different biotinylation methods is still emerging, but preliminary studies suggest that click chemistry may offer advantages in terms of reaction efficiency and the stability of the resulting conjugate.

Conjugation_Strategies cluster_inclusion DSPE-PEG-Biotin Inclusion cluster_click Click Chemistry cluster_maleimide Maleimide-Thiol Chemistry Inclusion Mix DSPE-PEG-Biotin with other lipids during liposome formulation End Biotinylated Liposome Inclusion->End Liposome_Azide Prepare Liposomes with Azide/Alkyne Groups Click_Reaction Perform Click Reaction Liposome_Azide->Click_Reaction Biotin_Alkyne Biotin with Alkyne/Azide Group Biotin_Alkyne->Click_Reaction Click_Reaction->End Liposome_Mal Prepare Liposomes with Maleimide Groups Thiol_Reaction Perform Thiol-Maleimide Reaction Liposome_Mal->Thiol_Reaction Biotin_Thiol Biotin with Thiol Group Biotin_Thiol->Thiol_Reaction Thiol_Reaction->End Start Start Start->Inclusion Start->Liposome_Azide Start->Liposome_Mal

Biotinylation Strategies

Conclusion

The quantification of DSPE-PEG-Biotin on liposome surfaces is a critical aspect of liposomal drug development. The choice between the HABA assay and fluorescence-based methods will depend on the specific needs of the researcher, with the latter offering significantly higher sensitivity. For conjugation, while the direct inclusion of DSPE-PEG-Biotin is straightforward, alternative methods like click chemistry are emerging as powerful tools for achieving more controlled and stable surface functionalization. As the field advances, the development of standardized protocols and direct comparative studies will be invaluable for ensuring the quality and efficacy of biotinylated liposomal formulations.

References

A Comparative Guide to the Characterization of DSPE-PEG-Biotin Nanoparticles using Dynamic Light Scattering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical characteristics of DSPE-PEG-Biotin nanoparticles and their non-biotinylated counterparts, with a focus on data obtained through Dynamic Light Scattering (DLS). Understanding these properties is critical for the development of targeted drug delivery systems, where nanoparticle size, dispersity, and surface charge play pivotal roles in stability, circulation time, and cellular uptake.

Performance Comparison: DSPE-PEG-Biotin vs. Alternative Nanoparticles

Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the hydrodynamic size distribution, polydispersity index (PDI), and zeta potential of nanoparticles in suspension. These parameters are crucial indicators of the quality and in-vivo performance of nanoparticle formulations.

Hydrodynamic Size and Polydispersity Index (PDI)

The hydrodynamic diameter of a nanoparticle, as measured by DLS, is the size of a hypothetical sphere that diffuses at the same rate as the nanoparticle. The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes in a sample, with a smaller PDI value indicating a more uniform and monodisperse population. For drug delivery applications, a monodisperse population with a controlled size is often desirable.

The inclusion of a biotin (B1667282) ligand on the distal end of the PEG chain is not expected to significantly alter the hydrodynamic size or PDI of DSPE-PEG nanoparticles, given the relatively small molecular weight of biotin. However, the overall composition and preparation method of the nanoparticle formulation are the primary determinants of these characteristics. Below is a summary of typical DLS data for DSPE-PEG based nanoparticles, which can serve as a baseline for comparison with DSPE-PEG-Biotin formulations.

Nanoparticle FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DSPE-mPEG2000 Micelles~10 - 23< 0.2+6 to +8[1]
DSPE-PEG2000 Nanoparticles81.93 ± 0.5Narrow Distribution-11.1[1]
DSPE-PEG2000/Soluplus (1:1)116.60.112-13.7[2]
DSPE-mPEG2000 functionalized with DTPA~10Not Specified-2.7 ± 1.1[3]

Note: The values presented are illustrative and can vary based on the specific formulation parameters, including the core material, drug loading, and buffer conditions.

Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic charge at the nanoparticle surface. It is a key indicator of the stability of a colloidal suspension; a higher magnitude of zeta potential (either positive or negative) generally indicates greater electrostatic repulsion between particles, leading to a more stable formulation that resists aggregation. The introduction of biotin, a neutral molecule, is not expected to significantly change the zeta potential of DSPE-PEG nanoparticles, which is typically near neutral or slightly negative due to the phosphate (B84403) group in the DSPE anchor.

Experimental Protocols

A standardized protocol for the DLS characterization of DSPE-PEG-Biotin nanoparticles is essential for obtaining reproducible and comparable results.

I. Preparation of DSPE-PEG-Biotin Nanoparticles (Thin-Film Hydration Method)
  • Dissolution: Dissolve DSPE-PEG-Biotin and any other lipid components (e.g., phospholipids, cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by gentle agitation above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain smaller, more uniform nanoparticles, the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with defined pore sizes.

II. Dynamic Light Scattering (DLS) Measurement
  • Sample Preparation: Dilute the nanoparticle suspension to an appropriate concentration with the same buffer used for hydration to avoid multiple scattering effects. The optimal concentration should be determined empirically but is typically in the range of 0.1 to 1.0 mg/mL.

  • Instrument Setup:

    • Set the laser wavelength (e.g., 633 nm).

    • Set the scattering angle (e.g., 173° for backscatter detection, which is suitable for a wide range of particle sizes).

    • Set the temperature to 25°C and allow the sample to equilibrate for at least 1-2 minutes before measurement.

  • Data Acquisition:

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

    • The instrument software will measure the fluctuations in scattered light intensity over time and apply a correlation function to determine the diffusion coefficient of the nanoparticles.

  • Data Analysis:

    • The Stokes-Einstein equation is used to calculate the hydrodynamic diameter from the diffusion coefficient.

    • The PDI is determined from the width of the size distribution.

    • For zeta potential measurements, a separate electrophoretic light scattering (ELS) measurement is performed using the same instrument. The diluted nanoparticle suspension is placed in a specialized cuvette with electrodes, and an electric field is applied. The velocity of the particles is measured, and the Henry equation is used to calculate the zeta potential.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in nanoparticle preparation and DLS analysis.

DSPE_PEG_Biotin_Nanoparticle_Preparation DSPE-PEG-Biotin Nanoparticle Preparation Workflow cluster_prep Preparation Steps dissolution 1. Dissolve Lipids in Organic Solvent film_formation 2. Form Thin Lipid Film (Rotary Evaporation) dissolution->film_formation drying 3. Dry Film (High Vacuum) film_formation->drying hydration 4. Hydrate with Aqueous Buffer drying->hydration size_reduction 5. Size Reduction (Sonication/Extrusion) hydration->size_reduction DLS_Characterization_Workflow DLS Characterization Workflow cluster_dls DLS Analysis sample_prep 1. Dilute Nanoparticle Suspension instrument_setup 2. Instrument Setup (Wavelength, Angle, Temp) sample_prep->instrument_setup data_acquisition 3. Data Acquisition (Replicate Measurements) instrument_setup->data_acquisition data_analysis 4. Data Analysis (Size, PDI, Zeta Potential) data_acquisition->data_analysis DLS_Parameter_Relationships Interpreting DLS Data cluster_params Key DLS Parameters cluster_implications Performance Implications Size Hydrodynamic Size Circulation In-vivo Circulation Size->Circulation Uptake Cellular Uptake Size->Uptake PDI Polydispersity Index Stability Colloidal Stability PDI->Stability Zeta Zeta Potential Zeta->Stability

References

Validating Biotin Accessibility on DSPE-PEG Functionalized Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals leveraging biotin-streptavidin interactions for targeted delivery and surface immobilization, ensuring the accessibility of biotin (B1667282) on DSPE-PEG functionalized surfaces is paramount. The polyethylene (B3416737) glycol (PEG) linker, while crucial for reducing non-specific protein adsorption and enhancing circulation times, can also sterically hinder the binding of streptavidin to the terminal biotin moiety. This guide provides a comparative analysis of common methods to validate biotin accessibility, supported by experimental data and detailed protocols.

Comparison of Biotinylated Surfaces and Validation Methods

The choice of biotin presentation and the method for quantifying its accessibility can significantly impact the efficiency of streptavidin binding. Below are comparisons of different biotinylated surfaces and the influence of key parameters on streptavidin binding.

Table 1: Comparison of Streptavidin Binding Capacity on Different Biotinylated Surfaces

This table compares the biotin binding capacity of surfaces functionalized with DSPE-PEG-biotin against commercially available pre-coated streptavidin and neutravidin plates. While DSPE-PEG-biotin offers the flexibility of incorporation into lipid-based nanocarriers, pre-coated plates provide a ready-to-use solution for in vitro assays.

Surface TypeBiotin Binding Capacity (pmol/well)Key AdvantagesConsiderations
DSPE-PEG(2000)-Biotin on Supported Lipid Bilayer ~3.7 pmol/cm² (maximum coverage)[1]Customizable biotin density, suitable for liposomes and cell surface modification.[1]Biotin accessibility can be influenced by PEG length and surface density.
Streptavidin Coated Plate ~6.8 pmol/well[2]High affinity for biotin, readily available.Potential for non-specific binding due to the protein coating.
Streptavidin High Binding Plate ~21.1 pmol/well[2]Highest biotin binding capacity among the tested plates.[2]Higher cost compared to standard streptavidin plates.
Neutravidin Coated Plate ~5.7 pmol/well[2]Deglycosylated avidin (B1170675) with a neutral pI, reducing non-specific binding.[2]Slightly lower binding capacity than standard streptavidin plates.
Table 2: Effect of Biotin Density on Streptavidin Coverage on DSPE-PEG Functionalized Surfaces

The density of DSPE-PEG-biotin on a surface is a critical factor influencing the final coverage of streptavidin. This table, based on a predictive model and experimental data, illustrates this relationship on a supported lipid bilayer (SLB).

Biotin Fraction in SLB (%)Biotin Density (pmol/cm²)Predicted Streptavidin Coverage (pmol/cm²)Experimental Streptavidin Coverage (pmol/cm²)
0.1~0.2~0.2~0.25
0.5~1.0~1.0~1.1
1~2.0~1.8~1.9
2~4.0~2.8~2.9
5~10.0~3.7~3.7

Data adapted from a study on supported lipid bilayers.[1][3]

Table 3: Influence of PEG Linker Length on Streptavidin Binding

The length of the PEG linker in DSPE-PEG-biotin plays a crucial role in biotin accessibility. A linker that is too short may not sufficiently expose the biotin, while an excessively long linker might fold back and mask the biotin.

PEG Molecular Weight (kDa)Streptavidin Binding ObservationReference
1Ineffective at preventing non-specific protein adsorption, leading to potential interference with specific binding.[4][5]
5Effectively prevents non-specific protein adsorption while allowing for efficient streptavidin binding.[5]
40Low binding effect due to steric hindrance (crowding effect) of the long PEG chains.[4][5]

Experimental Protocols for Validating Biotin Accessibility

Two widely used methods for quantifying biotin on surfaces are the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay and fluorescence-based streptavidin binding assays.

HABA Assay for Biotin Quantification

The HABA assay is a colorimetric method based on the displacement of the HABA dye from the avidin-HABA complex by biotin. The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample.

Materials:

  • Avidin

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid)

  • Biotin standards

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DSPE-PEG-biotin functionalized liposomes or surfaces

  • Spectrophotometer (plate reader or cuvette-based)

Protocol:

  • Preparation of HABA/Avidin Solution:

    • Prepare a stock solution of HABA in a suitable buffer (e.g., 10 mM in DMSO).

    • Prepare an avidin solution in PBS.

    • Mix the HABA and avidin solutions to form a colored complex. The optimal ratio should be determined to give an initial absorbance at 500 nm between 0.8 and 1.2.

  • Generation of a Biotin Standard Curve:

    • Prepare a series of biotin standards of known concentrations in PBS.

    • Add a fixed volume of the HABA/Avidin solution to each well of a 96-well plate (or to a cuvette).

    • Add the biotin standards to the wells and mix.

    • Incubate for 5-10 minutes at room temperature.

    • Measure the absorbance at 500 nm.

    • Plot the decrease in absorbance against the biotin concentration to generate a standard curve.

  • Quantification of Biotin on DSPE-PEG Surfaces:

    • For liposome (B1194612) suspensions, add a known amount of the DSPE-PEG-biotin liposome solution to the HABA/Avidin mixture.

    • For functionalized surfaces, the assay may need to be adapted, for example, by using a soluble biotinylated analogue or by attempting to quantify the depletion of biotin from a solution.

    • Measure the absorbance at 500 nm after incubation.

    • Calculate the amount of biotin present in the sample by interpolating the absorbance value on the standard curve.

HABA_Assay_Workflow cluster_std_curve Standard Curve Generation prep_reagents Prepare HABA/Avidin Solution and Biotin Standards std_curve Generate Standard Curve add_std Add Biotin Standards to HABA/Avidin Solution prep_reagents->add_std measure_std Measure Absorbance at 500 nm add_std->measure_std plot_curve Plot ΔAbsorbance vs. Biotin Concentration measure_std->plot_curve calculate Calculate Biotin Concentration from Standard Curve plot_curve->calculate sample_prep Prepare DSPE-PEG-Biotin Sample (e.g., Liposomes) add_sample Add Sample to HABA/Avidin Solution sample_prep->add_sample measure_sample Measure Absorbance at 500 nm add_sample->measure_sample measure_sample->calculate

HABA Assay Workflow
Fluorescence-Based Streptavidin Binding Assay

This assay directly measures the binding of fluorescently labeled streptavidin to the biotinylated surface. The fluorescence intensity is proportional to the amount of accessible biotin.

Materials:

  • Fluorescently labeled streptavidin (e.g., Streptavidin-FITC, Streptavidin-Cy3)

  • DSPE-PEG-biotin functionalized surfaces (e.g., liposomes, coated plates)

  • Control (non-biotinylated) surfaces

  • PBS, pH 7.4

  • Fluorometer (plate reader, fluorescence microscope, or flow cytometer)

Protocol:

  • Surface Preparation:

    • Prepare the DSPE-PEG-biotin functionalized surfaces (e.g., immobilize liposomes on a plate, or use biotinylated supported lipid bilayers).

    • Prepare control surfaces without DSPE-PEG-biotin to measure non-specific binding.

  • Incubation with Fluorescent Streptavidin:

    • Prepare a solution of fluorescently labeled streptavidin in PBS at a known concentration.

    • Incubate the biotinylated and control surfaces with the fluorescent streptavidin solution for a defined period (e.g., 30-60 minutes) at room temperature, protected from light.

  • Washing:

    • After incubation, thoroughly wash the surfaces with PBS to remove any unbound fluorescent streptavidin.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the biotinylated and control surfaces using an appropriate instrument.

    • For liposomes in suspension, this can be done using a fluorometer or flow cytometer.

    • For surfaces like coated plates or slides, a fluorescence plate reader or microscope can be used.

  • Data Analysis:

    • Subtract the fluorescence intensity of the control surface (non-specific binding) from the fluorescence intensity of the biotinylated surface to obtain the specific binding signal.

    • A standard curve can be generated by immobilizing known amounts of biotin and measuring the corresponding fluorescence after streptavidin binding to quantify the number of accessible biotin sites.

Fluorescence_Assay_Workflow prep_surfaces Prepare Biotinylated and Control Surfaces incubation Incubate Surfaces with Fluorescent Streptavidin prep_surfaces->incubation prep_strep Prepare Fluorescently Labeled Streptavidin Solution prep_strep->incubation washing Wash to Remove Unbound Streptavidin incubation->washing measure Measure Fluorescence Intensity washing->measure analysis Analyze Data: (Biotinylated - Control) measure->analysis

Fluorescence Assay Workflow

References

Navigating the In Vivo Landscape: A Comparative Guide to DSPE-PEG 2000 Biotin and DSPE-PEG 5000 Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for the success of in vivo studies. Among the critical components for targeted drug delivery and imaging are lipid-polyethylene glycol (PEG) conjugates. This guide provides an objective comparison of two commonly used biotinylated lipids, DSPE-PEG 2000 Biotin (B1667282) and DSPE-PEG 5000 Biotin, to aid in the rational design of nanomedicines for in vivo applications.

The core structure of these molecules consists of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), a biocompatible phospholipid anchor, linked to a hydrophilic PEG chain, which is terminally functionalized with biotin.[1][2] The biotin moiety serves as a high-affinity ligand for streptavidin, enabling a powerful and versatile strategy for targeted delivery of therapeutics or imaging agents.[3][4] The primary distinction between the two molecules lies in the length of the PEG chain—2000 daltons versus 5000 daltons—a difference that significantly influences the physicochemical properties and in vivo performance of the resulting nanoparticles.

Physicochemical and In Vivo Performance Comparison

The length of the PEG chain is a critical determinant of a nanoparticle's behavior in a biological environment. It directly impacts circulation half-life, biodistribution, and interaction with target cells. While direct head-to-head in vivo comparative studies for DSPE-PEG 2000 Biotin versus DSPE-PEG 5000 Biotin are limited, we can infer their performance based on extensive research on the effects of PEG molecular weight on liposome (B1194612) and nanoparticle pharmacokinetics.

Table 1: Comparison of Physicochemical and In Vivo Properties

PropertyDSPE-PEG 2000 BiotinDSPE-PEG 5000 BiotinRationale & References
PEG Chain Conformation Mushroom to Brush-likeMore pronounced Brush-likeLonger PEG chains adopt a more extended "brush" conformation on the nanoparticle surface, creating a thicker hydrophilic layer.[5][6]
Hydrodynamic Diameter SmallerLargerThe larger PEG 5000 molecule contributes to a greater overall particle size.[7]
"Stealth" Properties GoodExcellentThe thicker hydrophilic layer of PEG 5000 provides superior steric hindrance, reducing opsonization and clearance by the reticuloendothelial system (RES).[7][8]
Blood Circulation Half-life LongGenerally LongerA longer PEG chain typically leads to a longer circulation half-life, although this can be formulation-dependent.[7][8]
Biotin Accessibility HigherPotentially LowerThe longer, more flexible PEG 5000 chain may partially mask the biotin moiety, potentially reducing its binding affinity to streptavidin.[9]
Tumor Accumulation (Passive Targeting) EffectivePotentially More EffectiveEnhanced circulation time with PEG 5000 can lead to greater accumulation in tumors via the Enhanced Permeability and Retention (EPR) effect.[10]
Cellular Uptake Generally HigherCan be LowerThe extended PEG 5000 chain may create greater steric hindrance, potentially impeding interaction with and uptake by target cells.[11]

Table 2: Representative In Vivo Pharmacokinetic Parameters of PEGylated Liposomes

ParameterPEG 2000 LiposomesPEG 5000 Liposomes
Elimination Half-life (t½) 20 - 30 hours (in mice)> 30 hours (in mice)
Clearance (CL) LowGenerally Lower
Volume of Distribution (Vd) Small (close to blood volume)Similar to PEG 2000
Area Under the Curve (AUC) HighGenerally Higher

Note: The values presented are representative and can vary significantly based on the specific liposome formulation, encapsulated drug, animal model, and analytical methods used. The data for PEG 5000 liposomes are extrapolated based on the general understanding of the effect of increased PEG length.[10][12]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and comparable in vivo data. Below are representative protocols for the preparation of biotinylated liposomes and a subsequent in vivo biodistribution study.

Protocol 1: Preparation of DSPE-PEG-Biotin Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration and extrusion method.[13][14]

Materials:

  • Main structural lipid (e.g., DSPC or HSPC)

  • Cholesterol

  • DSPE-PEG 2000 Biotin or DSPE-PEG 5000 Biotin

  • Chloroform and Methanol (or other suitable organic solvent mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., HSPC:Cholesterol:DSPE-PEG-Biotin at a molar ratio of 55:40:5) in a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer by gentle rotation at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC-based formulations). This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Equilibrate the mini-extruder to the same temperature as the hydration step.

    • Load the MLV suspension into a syringe and pass it through polycarbonate membranes of a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times). This process results in the formation of SUVs with a more uniform size distribution.

  • Characterization:

Protocol 2: In Vivo Biodistribution Study in a Murine Model

This protocol outlines a typical procedure for assessing the organ distribution of biotinylated liposomes over time.

Materials:

  • Prepared DSPE-PEG 2000 Biotin or DSPE-PEG 5000 Biotin liposomes, incorporating a radioactive or fluorescent label.

  • Tumor-bearing mice (or healthy mice, depending on the study objective).

  • Anesthesia.

  • Scintillation counter or in vivo imaging system (IVIS).

Procedure:

  • Liposome Labeling: For quantitative biodistribution, a lipid-soluble radiolabel (e.g., ³H-cholesteryl hexadecyl ether) or a fluorescent dye can be incorporated during the liposome preparation.

  • Animal Dosing:

    • Administer a defined dose of the labeled liposome formulation intravenously (e.g., via the tail vein) to the mice.

  • Sample Collection:

    • At predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection), euthanize a cohort of animals.

    • Collect blood via cardiac puncture.

    • Perfuse the animals with saline to remove blood from the organs.

    • Harvest and weigh the organs of interest (e.g., liver, spleen, kidneys, lungs, heart, and tumor).

  • Quantification:

    • For radiolabeled liposomes, measure the radioactivity in each organ and blood sample using a scintillation counter.

    • For fluorescently labeled liposomes, homogenize the tissues and measure the fluorescence intensity, or use an in vivo imaging system for whole-body and ex vivo organ imaging.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • Pharmacokinetic parameters can be determined from the blood concentration-time profile.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

G cluster_formulation Liposome Formulation cluster_invivo In Vivo Application cluster_targeting Targeting cluster_clearance Clearance Lipid Mixture Lipid Mixture Thin Film Hydration Thin Film Hydration Lipid Mixture->Thin Film Hydration Extrusion Extrusion Thin Film Hydration->Extrusion Biotinylated Liposomes Biotinylated Liposomes Extrusion->Biotinylated Liposomes IV Injection IV Injection Biotinylated Liposomes->IV Injection Systemic Circulation Systemic Circulation IV Injection->Systemic Circulation Tumor Accumulation (EPR) Tumor Accumulation (EPR) Systemic Circulation->Tumor Accumulation (EPR) Streptavidin Binding Streptavidin Binding Systemic Circulation->Streptavidin Binding Pre-targeting RES Uptake RES Uptake Systemic Circulation->RES Uptake

Figure 1: Experimental workflow for in vivo studies.

Figure 2: Relationship between PEG length and properties.

Conclusion: Making an Informed Decision

The choice between DSPE-PEG 2000 Biotin and DSPE-PEG 5000 Biotin for in vivo studies is not straightforward and depends on the specific research objectives.

  • DSPE-PEG 2000 Biotin is a well-established and widely used reagent that provides a good balance between circulation time and biotin accessibility.[15][16] It is often the default choice for many applications, particularly when efficient binding to streptavidin is the primary concern.

  • DSPE-PEG 5000 Biotin may be advantageous when maximizing circulation time is critical, for instance, to enhance passive tumor accumulation through the EPR effect.[7][8] However, researchers should consider the potential for reduced biotin accessibility due to the longer PEG chain, which could impact the efficiency of streptavidin-mediated targeting.[9]

Ultimately, the optimal choice may require empirical testing for a specific application. This guide provides a framework for making an informed initial selection based on the current scientific understanding of how PEG chain length influences the in vivo performance of biotinylated liposomes.

References

A Head-to-Head Comparison: DSPE-PEG-Biotin vs. Maleimide-PEG-DSPE for Antibody Conjugation in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective conjugation of antibodies to lipid nanoparticles is a critical step in creating targeted therapeutics. The choice of linker chemistry can significantly impact the stability, efficacy, and biodistribution of the final product. This guide provides an in-depth comparison of two widely used methods: the non-covalent DSPE-PEG-Biotin/avidin (B1170675) system and the covalent Maleimide-PEG-DSPE/thiol coupling.

This comparison guide delves into the fundamental chemistry, conjugation efficiency, stability, and practical considerations of each method, supported by experimental data and detailed protocols to inform your selection process.

At a Glance: Key Differences

FeatureDSPE-PEG-BiotinDSPE-PEG-Maleimide
Bonding Type Non-covalent (Biotin-Avidin/Streptavidin)Covalent (Thioether bond)
Reaction High-affinity bindingMichael addition
Specificity Extremely highHigh for thiols at pH 6.5-7.5
Bond Strength Very strong (Kd ≈ 10-15 M)Stable, but potentially reversible
Stability in Serum Highly stable interactionProne to retro-Michael reaction, leading to deconjugation
Potential Issues Immunogenicity of avidin/streptavidin, endogenous biotin (B1667282)Reversibility of linkage, potential for off-target effects

Performance Data: A Quantitative Look

The choice between these two conjugation strategies often comes down to a trade-off between the remarkable bond strength of the biotin-avidin system and the direct covalent linkage offered by maleimide (B117702) chemistry. The following table summarizes key quantitative parameters based on published studies.

ParameterDSPE-PEG-Biotin with StreptavidinDSPE-PEG-Maleimide with Thiolated AntibodyReference
Liposome Binding Efficiency ~95% of liposomes bound to microbubbles~95% of liposomes bound to microbubbles[1][2]
Antibody Conjugation Efficiency 64-88% (simplified method)27.7 ± 1.67% (whole antibody), 64.8 ± 2.32% (Fab')[3][4]
In Vitro Cytotoxicity (IC50) 27.4 nM53.5 nM[1]
In Vivo Tumor Drug Delivery Equivalent to maleimide-thiol linkageEquivalent to biotin-avidin linkage[1]
In Vivo Biodistribution Faster wash-in rateLonger-lived, altered biodistribution away from lungs and towards the liver[1][5][6][7]

Delving into the Chemistry: How They Work

DSPE-PEG-Biotin: The Power of Non-Covalent Affinity

The DSPE-PEG-Biotin method leverages one of the strongest known non-covalent interactions in biology: the binding of biotin to avidin or its bacterial analog, streptavidin.[1] This interaction is characterized by an extremely low dissociation constant (Kd), making the bond practically irreversible under physiological conditions.

The general workflow involves preparing liposomes containing DSPE-PEG-Biotin and separately conjugating the antibody to streptavidin. The streptavidin-antibody conjugate is then incubated with the biotinylated liposomes, resulting in a stable, non-covalent linkage.

cluster_0 DSPE-PEG-Biotin Pathway Liposome Liposome Biotinylated Liposome Biotinylated Liposome Liposome->Biotinylated Liposome Incorporate DSPE-PEG-Biotin DSPE-PEG-Biotin DSPE-PEG-Biotin->Biotinylated Liposome Final Conjugate Final Conjugate Biotinylated Liposome->Final Conjugate Bind Antibody Antibody Streptavidin-Antibody Conjugate Streptavidin-Antibody Conjugate Antibody->Streptavidin-Antibody Conjugate Conjugate Streptavidin Streptavidin Streptavidin->Streptavidin-Antibody Conjugate Streptavidin-Antibody Conjugate->Final Conjugate

DSPE-PEG-Biotin conjugation workflow.

DSPE-PEG-Maleimide: Forging a Covalent Bond

The DSPE-PEG-Maleimide method relies on the formation of a stable, covalent thioether bond between the maleimide group on the PEG linker and a thiol (sulfhydryl) group on the antibody.[8] This Michael addition reaction is highly specific for thiols within a pH range of 6.5 to 7.5.

Antibodies may have naturally occurring free cysteine residues, or more commonly, disulfide bonds within the antibody structure are reduced to generate free thiols for conjugation. Alternatively, thiol groups can be introduced onto the antibody using reagents like Traut's reagent.

cluster_1 DSPE-PEG-Maleimide Pathway Liposome Liposome Maleimide Liposome Maleimide Liposome Liposome->Maleimide Liposome Incorporate DSPE-PEG-Maleimide DSPE-PEG-Maleimide DSPE-PEG-Maleimide->Maleimide Liposome Final Conjugate Final Conjugate Maleimide Liposome->Final Conjugate Covalent Bond Formation Antibody Antibody Thiolated Antibody Thiolated Antibody Antibody->Thiolated Antibody Thiolate Thiolating Reagent Thiolating Reagent Thiolating Reagent->Thiolated Antibody Thiolated Antibody->Final Conjugate

DSPE-PEG-Maleimide conjugation workflow.

Experimental Protocols

Protocol 1: Antibody Conjugation via DSPE-PEG-Biotin and Streptavidin

This protocol outlines a two-step "sandwich" method for attaching antibodies to biotinylated liposomes.

Materials:

  • DSPE-PEG-Biotin

  • Other liposome-forming lipids (e.g., DSPC, Cholesterol)

  • Streptavidin

  • Biotinylated antibody

  • Phosphate (B84403) Buffered Saline (PBS), pH 7.4

  • Dialysis cassette (300 kDa MWCO)

Procedure:

  • Preparation of Biotinylated Liposomes:

    • Prepare liposomes incorporating DSPE-PEG-Biotin at a desired molar ratio using a standard method such as thin-film hydration followed by extrusion.

  • Formation of Streptavidin-Liposome Complex:

    • Incubate the biotinylated liposomes with a 10-fold molar excess of streptavidin to the DSPE-PEG-Biotin lipid for 1 hour at room temperature with gentle mixing.[9]

    • Remove unbound streptavidin by dialysis against PBS (pH 7.4) for 16-24 hours with buffer changes.[9]

  • Attachment of Biotinylated Antibody:

    • Add a 2-fold molar excess of the biotinylated antibody to the streptavidin-liposome complex.[9]

    • Incubate for 1 hour at room temperature with gentle mixing.[9]

  • Purification:

    • Remove non-conjugated antibody by dialysis using a 300 kDa MWCO cassette against PBS (pH 7.4).[9]

  • Quantification:

    • Determine the antibody conjugation efficiency using a protein quantification assay such as the micro BCA assay.[10]

Protocol 2: Antibody Conjugation via DSPE-PEG-Maleimide

This protocol describes the covalent conjugation of a thiolated antibody to maleimide-functionalized liposomes.

Materials:

  • DSPE-PEG-Maleimide

  • Other liposome-forming lipids (e.g., DSPC, Cholesterol)

  • Antibody

  • Traut's Reagent (2-iminothiolane) or TCEP (tris(2-carboxyethyl)phosphine)

  • EDTA

  • PBS, pH 7.0-7.5

  • Size exclusion chromatography column (e.g., Sephadex G-50)

  • 2-Mercaptoethanol (B42355)

Procedure:

  • Preparation of Maleimide-Functionalized Liposomes:

    • Prepare liposomes incorporating DSPE-PEG-Maleimide using a standard method. It is recommended to perform this step not more than one day prior to use due to the potential for maleimide hydrolysis.[10]

  • Thiolation of Antibody:

    • Dissolve the antibody in PBS (pH 7.0-7.5) containing 2 mM EDTA.

    • For reduction of existing disulfide bonds, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.[11]

    • Alternatively, to introduce thiol groups, react the antibody with a 10-20 fold molar excess of Traut's Reagent for 1 hour at room temperature.

    • Remove excess thiolation reagent using a size exclusion column equilibrated with degassed PBS (pH 7.0-7.5).

  • Conjugation Reaction:

    • Immediately mix the thiolated antibody with the maleimide-functionalized liposomes at a desired molar ratio (e.g., 75 µg protein per µmol of lipid).[10]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) with gentle stirring.[8][11]

  • Quenching:

    • Quench any unreacted maleimide groups by adding 2-mercaptoethanol to a final concentration of 2 mM and incubating for 30 minutes.[8]

  • Purification:

    • Separate the antibody-conjugated liposomes from unconjugated antibody and other reactants using size exclusion chromatography (e.g., Sepharose CL-4B).[10]

  • Quantification:

    • Determine the conjugation efficiency by measuring the protein concentration (e.g., BCA assay) and lipid concentration (e.g., phosphate assay).[10]

Logical Comparison of the Two Methodologies

Start Start DSPE_PEG_Biotin DSPE-PEG-Biotin (Non-Covalent) Start->DSPE_PEG_Biotin DSPE_PEG_Maleimide DSPE-PEG-Maleimide (Covalent) Start->DSPE_PEG_Maleimide Biotin_Pros Pros: - Extremely strong & stable interaction - High specificity - Versatile 'sandwich' approach DSPE_PEG_Biotin->Biotin_Pros Biotin_Cons Cons: - Potential immunogenicity of avidin - Endogenous biotin interference - Indirect linkage DSPE_PEG_Biotin->Biotin_Cons Maleimide_Pros Pros: - Direct covalent bond - High thiol specificity (pH 6.5-7.5) - Well-established chemistry DSPE_PEG_Maleimide->Maleimide_Pros Maleimide_Cons Cons: - Potential for retro-Michael reaction - Requires antibody thiolation - Maleimide hydrolysis can occur DSPE_PEG_Maleimide->Maleimide_Cons Decision Optimal Choice Depends On: - Required in vivo stability - Immunogenicity concerns - Complexity of conjugation protocol Biotin_Pros->Decision Biotin_Cons->Decision Maleimide_Pros->Decision Maleimide_Cons->Decision

Decision-making flowchart.

Conclusion: Making the Right Choice for Your Research

Both DSPE-PEG-Biotin and DSPE-PEG-Maleimide offer robust and effective methods for antibody conjugation to lipid nanoparticles.

DSPE-PEG-Biotin is an excellent choice when unparalleled bond strength and stability of the linkage itself are paramount. The versatility of the "sandwich" approach, allowing for the use of pre-biotinylated antibodies, can also simplify workflows. However, researchers must consider the potential for immunogenicity from the streptavidin component and possible interference from endogenous biotin in vivo.

DSPE-PEG-Maleimide provides the advantage of a direct, covalent attachment of the antibody to the nanoparticle. This can be preferable in applications where the introduction of a large protein like streptavidin is undesirable. The primary drawback is the potential instability of the thioether bond in the in vivo environment due to the retro-Michael reaction. However, strategies to mitigate this, such as using next-generation maleimides or post-conjugation hydrolysis of the succinimide (B58015) ring, are being developed.

Ultimately, the selection of the optimal conjugation strategy will depend on the specific requirements of the therapeutic application, including the desired in vivo stability, potential for immunogenicity, and the complexity of the manufacturing process. This guide provides the foundational knowledge and practical protocols to make an informed decision for your targeted drug delivery research.

References

A Comparative Guide to Alternative Lipids for Stealth Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of alternatives to DSPE-PEG-Biotin for the formulation of long-circulating, targeted liposomes.

In the realm of advanced drug delivery, "stealth" liposomes, which are surface-modified with polyethylene (B3416737) glycol (PEG), have become a cornerstone for enhancing the in vivo performance of therapeutic agents. The lipid anchor, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), conjugated to PEG and functionalized with biotin (B1667282) for targeting, has long been considered a gold standard. However, the scientific community is actively exploring alternatives to address potential limitations such as immunogenicity and to optimize drug delivery performance. This guide provides an objective comparison of prominent alternatives to DSPE-PEG-Biotin, supported by experimental data and detailed methodologies.

Executive Summary of Alternatives

The primary alternatives to the conventional DSPE-PEG-Biotin lipid can be categorized into three main groups:

  • Alternative Lipid Anchors: Replacing DSPE with other hydrophobic moieties to anchor the PEG chain to the liposomal bilayer.

  • Alternative Functional Groups: Utilizing different reactive groups at the distal end of the PEG chain for ligand conjugation, moving beyond the biotin-avidin interaction.

  • Alternative Polymers: Employing polymers other than PEG to confer the "stealth" characteristics, aiming to reduce immunogenicity and improve biocompatibility.

The following sections will delve into a detailed comparison of these alternatives, presenting quantitative data in structured tables, outlining experimental protocols for key characterization assays, and providing visual diagrams of relevant workflows and pathways.

Quantitative Performance Comparison

The efficacy of a stealth liposome (B1194612) formulation is determined by several key performance indicators. The following tables summarize the comparative performance of various alternative lipids against the benchmark, DSPE-PEG.

Table 1: Comparison of In Vivo Circulation Half-Life

Stealth Lipid/PolymerCore LipidsCirculation Half-Life (t½) in Mice/RatsReference(s)
mPEG-DSPE (Benchmark) Sphingomyelin/Cholesterol~18 hours (in rats)[1]
Cholesterol-PEG (CPC) Egg PC/CholesterolSignificantly longer than mPEG-DSPE[2]
PEG-Ceramide (C16) Sphingomyelin/Cholesterol~16 hours (in rats)[3]
Polysarcosine (pSar)-lipid Not specifiedMatches the behavior of PEGylated liposomes[4][5]
Poly(2-oxazoline) (POz)-DSPE Not specifiedSimilar to corresponding PEG-DSPE[6]
Non-PEGylated DSPC/Cholesterol/DMPG< 1 hour (in rats)[6]

Table 2: Comparison of Cellular Uptake and Targeting Efficiency

Stealth LipidTargeting Ligand/MethodCell LineKey FindingsReference(s)
DSPE-PEG-Biotin (Benchmark) Biotin-AvidinVariousEffective targeting, but potential for steric hindrance by PEG.[7]
Cholesterol-PEG-Biotin Biotin-AvidinRAW 264.7 macrophagesHigher cell membrane incorporation efficiency compared to DSPE-PEG.[8]
DSPE-PEG-Maleimide Thiolated LigandsVariousEfficient conjugation to antibodies and peptides for targeted delivery.[9][10][11]
PEG Pairing Optimization Aptide (APTEDB)EDB-positive cancer cellsMethoxy-capped PEG length about half that of the targeting ligand-displaying PEG showed the best performance.[12][13]

Table 3: Comparison of Drug Release and Stability

Stealth LipidDrugKey Findings on Release and StabilityReference(s)
DSPE-PEG (Benchmark) Vincristine (B1662923)Significantly increased in vitro and in vivo leakage rates compared to PEG-Ceramide.[3]
PEG-Ceramide VincristineLower in vitro and in vivo leakage rates compared to PEG-DSPE.[3]
Cholesterol-PEG (CPC) Not specifiedCPC6k performed better in stealth performance than the commonly used mPEG2k–DSPE.[2][14]

Experimental Protocols

Reproducible and standardized methodologies are critical for the valid comparison of different liposomal formulations. Below are detailed protocols for key experiments cited in this guide.

Protocol 1: Liposome Preparation by Thin-Film Hydration

This is a widely used method for the preparation of liposomes.

Materials:

  • Phospholipids (e.g., DSPC, Cholesterol)

  • Stealth lipid (e.g., DSPE-PEG-Biotin or alternative)

  • Drug to be encapsulated

  • Organic solvent (e.g., Chloroform/Methanol mixture)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the lipids and the drug (if lipid-soluble) in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

  • Dry the lipid film further under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer (containing the drug if it is water-soluble) by gentle rotation of the flask at a temperature above the phase transition temperature (Tc) of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (typically 10-20 passes).

  • Remove the unencapsulated drug by a suitable method such as dialysis or size exclusion chromatography.

Protocol 2: Determination of In Vivo Circulation Half-Life

This protocol describes a common method for assessing the circulation time of liposomes in an animal model.

Materials:

  • Radiolabeled liposome formulation (e.g., with 3H-cholesteryl hexadecyl ether or a gamma-emitter like 99mTc)

  • Animal model (e.g., mice or rats)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Scintillation counter or gamma counter

Procedure:

  • Administer the radiolabeled liposome formulation to the animals via intravenous (i.v.) injection (e.g., through the tail vein).

  • At predetermined time points (e.g., 5 min, 1, 4, 8, 24, and 48 hours post-injection), collect blood samples.[15]

  • Measure the radioactivity in a known volume of blood using a scintillation or gamma counter.

  • Express the results as a percentage of the injected dose per milliliter of blood (%ID/mL).

  • Plot the %ID/mL versus time on a semi-logarithmic scale.

  • Calculate the circulation half-life (t½) from the elimination phase of the curve using appropriate pharmacokinetic software or a two-compartment model.

Protocol 3: In Vitro Cellular Uptake and Targeting Efficiency Assay

This protocol outlines a method to quantify the uptake of fluorescently labeled liposomes by target cells using flow cytometry.[16][17][18][19]

Materials:

  • Fluorescently labeled liposomes (e.g., containing a lipophilic dye like DiD or a fluorescently tagged lipid)

  • Target cell line and control cell line

  • Cell culture medium and supplements

  • Flow cytometer

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Seed the target and control cells in appropriate culture plates and allow them to adhere overnight.

  • Incubate the cells with the fluorescently labeled liposome formulations at a defined concentration for a specific period (e.g., 4 hours) at 37°C. Include a control group of untreated cells.

  • After incubation, wash the cells three times with cold PBS to remove non-internalized liposomes.

  • Detach the cells from the plate using trypsin-EDTA.

  • Resuspend the cells in PBS for flow cytometry analysis.

  • Analyze the cell-associated fluorescence using a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of liposome uptake.

  • Compare the MFI of cells treated with targeted liposomes to those treated with non-targeted liposomes to determine the targeting efficiency.

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and biological pathways relevant to the development and function of stealth liposomes.

Experimental_Workflow_for_Comparing_Stealth_Liposomes cluster_formulation Formulation cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Formulation Liposome Formulation (Thin-Film Hydration) DSPE_PEG DSPE-PEG-Biotin (Benchmark) Alt_Lipid Alternative Lipid (e.g., Cholesterol-PEG-Biotin) Alt_Polymer Alternative Polymer (e.g., pSar-lipid) Size_Zeta Size & Zeta Potential (DLS) DSPE_PEG->Size_Zeta Alt_Lipid->Size_Zeta Alt_Polymer->Size_Zeta Encapsulation Encapsulation Efficiency Size_Zeta->Encapsulation Release Drug Release Profile Encapsulation->Release Cell_Uptake Cellular Uptake (Flow Cytometry) Release->Cell_Uptake Circulation Circulation Half-Life Cell_Uptake->Circulation Biodistribution Biodistribution Circulation->Biodistribution Efficacy Therapeutic Efficacy Biodistribution->Efficacy Comparison Comparative Analysis Efficacy->Comparison

Caption: Experimental workflow for comparing alternative stealth lipids.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Liposome Targeted Stealth Liposome (e.g., Biotinylated) Binding Ligand-Receptor Binding Liposome->Binding 1. Targeting Receptor Cell Surface Receptor (e.g., Avidin-like) Endocytosis Endocytosis (e.g., Clathrin-mediated) Binding->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome 3. Vesicular Transport Lysosome Lysosome Endosome->Lysosome Fusion or Escape Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape Lysosome->Drug_Release Degradation & Release Target Intracellular Target Drug_Release->Target 4. Therapeutic Action

References

Navigating the Biological Maze: A Comparative Analysis of DSPE-PEG-Biotin in Serum-Containing Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a nanoparticle-based therapeutic from the lab bench to a clinical setting is fraught with biological hurdles. One of the most significant challenges is the interaction of these nanoparticles with blood components, particularly the formation of a protein corona in serum. This guide provides a comprehensive performance analysis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol)-biotin (DSPE-PEG-Biotin) in serum-containing media, offering a comparative look at its stability and binding efficiency against other commonly used functionalized lipids.

The "stealth" properties conferred by polyethylene (B3416737) glycol (PEG) are crucial for extending the circulation half-life of nanoparticles by reducing non-specific protein binding. However, the functionality of targeting ligands at the distal end of the PEG chain, such as biotin (B1667282), can be compromised in a complex biological environment like serum. This guide synthesizes available data to aid in the selection of the most appropriate surface modification for targeted drug delivery applications.

Performance Under Scrutiny: Stability in the Presence of Serum

The stability of functionalized liposomes and nanoparticles in serum is paramount to their efficacy. Instability can lead to premature drug release, aggregation, and rapid clearance from circulation. The choice of the lipid anchor for the PEG chain plays a critical role in maintaining nanoparticle integrity.

A key factor in the stability of PEGylated nanoparticles is the length of the lipid anchor. Studies have shown that PEGylated lipids with longer acyl chains, such as the C18 chains in DSPE, provide a more stable anchoring in the lipid membrane compared to those with shorter chains (e.g., C14). In the presence of serum, nanoparticles formulated with C14-PEG lipids exhibit a significant increase in size and a decrease in concentration over time, indicative of aggregation and instability. In contrast, those with DSPE-PEG (C18) demonstrate greater stability.[1]

Table 1: Stability of Lipid Nanoparticles (LNPs) with Different PEG-Lipid Anchors in Fetal Bovine Serum (FBS) [1]

Lipid-PEG AnchorAcyl Chain LengthMean Size Increase after 4h in FBSNormalized Concentration after 4h in FBS
DSPE-PEGC18MinimalHigh
DMG-PEGC14Significant (>50 nm)Reduced (8-50% of initial)
DTA-PEGC14Significant (>50 nm)Reduced (8-50% of initial)

This enhanced stability of the DSPE anchor is crucial for ensuring that the nanoparticle remains intact long enough to reach its target.

The Challenge of the Protein Corona: Binding Efficiency in a Biological Milieu

The formation of a protein corona upon introduction into serum is an inevitable phenomenon that can mask targeting ligands, thereby reducing binding efficiency. The biotin-streptavidin interaction, one of the strongest non-covalent bonds in nature, is a popular choice for targeted delivery. However, its effectiveness can be hindered in a biological setting.

While direct quantitative comparisons of the binding efficiency of different functional groups in serum are limited in the literature, the choice of conjugation chemistry is a critical consideration. Alternatives to the biotin-streptavidin system include covalent linkages formed by maleimide-thiol or N-hydroxysuccinimide (NHS)-amine reactions.

One study comparing biotin-avidin and maleimide-thiol linkages for therapeutic microbubbles in vivo revealed that the conjugation chemistry can influence the biodistribution of the nanoparticles. Thiol-linked microbubbles showed a shift in distribution from the lungs to the liver compared to their biotinylated counterparts, suggesting differential interactions with serum proteins and other biological components.[2][3] This highlights that the choice of linker can have significant downstream biological consequences.

The composition of the protein corona itself is also influenced by the nanoparticle's surface chemistry. For instance, the protein corona formed on DSPE-PEG-Biotin functionalized lipid nanoparticles was found to differ significantly when incubated in human plasma versus cerebrospinal fluid, leading to altered cellular uptake.[1] This underscores the importance of evaluating performance in a physiologically relevant medium.

Alternative Functionalized Lipids: A Comparative Overview

Beyond DSPE-PEG-Biotin, several other functionalized lipids are commonly employed for nanoparticle surface modification. Each has its own set of characteristics that may be advantageous for specific applications.

  • DSPE-PEG-Maleimide: This lipid allows for the covalent conjugation of thiol-containing molecules, such as antibodies or peptides with engineered cysteine residues. The resulting thioether bond is relatively stable.[3]

  • DSPE-PEG-NHS: The N-hydroxysuccinimide ester group reacts with primary amines on proteins and other ligands to form a stable amide bond.

  • Cholesterol-PEG-Biotin: Utilizing cholesterol as the lipid anchor offers an alternative to phospholipid-based anchors.

The choice between these alternatives will depend on the specific targeting ligand, the desired bond stability, and the overall formulation of the nanoparticle.

Experimental Protocols

To facilitate reproducible research in this area, detailed protocols for key experiments are provided below.

Liposome Stability Assay in Serum

This protocol assesses the stability of liposomes in the presence of serum by measuring the leakage of an encapsulated fluorescent dye.

Materials:

  • Liposome formulation encapsulating a fluorescent marker (e.g., carboxyfluorescein)

  • Fetal Bovine Serum (FBS) or human serum

  • Tris-buffered saline (TBS), pH 7.4

  • 10% sodium deoxycholate solution

  • Spectrofluorometer

Procedure:

  • Incubate the liposomes with 100% serum at 37°C. The lipid-to-serum ratio should be relevant to in vivo conditions.

  • At designated time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the liposome-serum suspension.

  • Dilute the aliquot 200-fold with TBS.

  • Measure the fluorescence intensity (F) at the appropriate excitation and emission wavelengths for the encapsulated dye.

  • To determine the total fluorescence (F_total), representing 100% leakage, add a sufficient volume of 10% sodium deoxycholate to an aliquot of the diluted suspension to completely lyse the liposomes.

  • Calculate the percentage of dye release at each time point using the formula: % Release = (F / F_total) * 100.

Quantification of Nanoparticle Binding to Streptavidin

This protocol can be used to quantify the binding of biotinylated nanoparticles to a streptavidin-coated surface, which can be adapted to be performed in the presence of serum.

Materials:

  • Biotinylated nanoparticles

  • Streptavidin-coated microtiter plates

  • Phosphate-buffered saline (PBS), pH 7.4

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Detection system (e.g., if nanoparticles are fluorescent, a fluorescence plate reader)

Procedure:

  • Wash the streptavidin-coated wells with wash buffer.

  • Block the wells with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Wash the wells three times with wash buffer.

  • Add the biotinylated nanoparticles, diluted in either PBS (for control) or serum-containing media, to the wells.

  • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Wash the wells thoroughly with wash buffer to remove unbound nanoparticles.

  • Quantify the amount of bound nanoparticles using a suitable detection method. For fluorescent nanoparticles, measure the fluorescence intensity in each well.

  • Compare the signal from nanoparticles incubated in serum-containing media to those incubated in buffer to determine the effect of serum on binding.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for stability and binding assays.

Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Analysis Liposomes Liposomes with Encapsulated Dye Incubate Incubate at 37°C Liposomes->Incubate Serum Serum Serum->Incubate Aliquots Take Aliquots at Time Points Incubate->Aliquots Dilute Dilute with TBS Aliquots->Dilute MeasureF Measure Fluorescence (F) Dilute->MeasureF Lyse Lyse Liposomes Dilute->Lyse Calculate Calculate % Release MeasureF->Calculate MeasureFtotal Measure Total Fluorescence (F_total) Lyse->MeasureFtotal MeasureFtotal->Calculate

Caption: Workflow for Liposome Stability Assay in Serum.

Binding_Assay_Workflow cluster_plate_prep Plate Preparation cluster_binding Binding Step cluster_detection Detection cluster_comparison Comparison Plate Streptavidin-Coated Microtiter Plate Wash1 Wash Plate->Wash1 Block Block Wash1->Block Wash2 Wash Block->Wash2 Incubate Incubate Wash2->Incubate Nanoparticles Biotinylated Nanoparticles (in Buffer or Serum) Nanoparticles->Incubate Wash3 Wash Unbound Incubate->Wash3 Quantify Quantify Bound Nanoparticles Wash3->Quantify Compare Compare Binding in Serum vs. Buffer Quantify->Compare

Caption: Workflow for Nanoparticle Binding Assay.

Conclusion

The performance of DSPE-PEG-Biotin in serum-containing media is a multifaceted issue. While the DSPE anchor provides robust stability to the nanoparticle, the functionality of the biotin ligand can be impeded by the formation of a protein corona. The selection of a surface modification strategy should, therefore, be a careful consideration of the required stability, the nature of the targeting ligand and its receptor, and the specific biological environment in which the nanoparticle will operate. This guide provides a foundational understanding and practical protocols to assist researchers in making informed decisions for the rational design of targeted nanotherapeutics. Further head-to-head studies quantifying the performance of different functionalized lipids in serum are warranted to build a more complete picture and accelerate the clinical translation of these promising technologies.

References

A Comparative Guide to Functional Streptavidin Validation: Biotin-FITC Titration and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the functional integrity of streptavidin is paramount for the success of a wide range of applications, from immunoassays to drug delivery systems. This guide provides an objective comparison of the commonly used biotin-fluorescein isothiocyanate (FITC) titration assay with its primary alternatives for the functional validation of streptavidin. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for specific research needs.

The remarkable affinity and specificity of the biotin-streptavidin interaction form the basis of numerous biotechnological tools.[1] Consequently, verifying that streptavidin molecules possess their full biotin-binding capacity is a critical quality control step. This guide delves into the principles, protocols, and performance characteristics of three key assays: the biotin-FITC titration assay, the biotin-4-fluorescein (B4F) fluorescence quenching assay, and the 4'-hydroxyazobenzene-2-carboxylic acid (HABA) colorimetric assay.

Comparison of Streptavidin Functional Validation Assays

The choice of a suitable validation assay depends on factors such as the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the three discussed assays.

FeatureBiotin-FITC Titration AssayBiotin-4-Fluorescein (B4F) Fluorescence Quenching AssayHABA Colorimetric Assay
Principle Fluorescence Polarization or QuenchingFluorescence QuenchingColorimetric Displacement
Instrumentation Fluorometer with polarization capabilitiesFluorometerSpectrophotometer (Visible Range)
Sensitivity ModerateHigh (as low as 0.2-2 nM of streptavidin)[2]Low to Moderate
Speed Slower due to longer incubation times for some commercial fluorescein-biotin conjugates[2]Fast (equilibrium reached within 30 minutes)[2]Rapid
Throughput Moderate to HighHighHigh
Interference Potential for interference from fluorescent compoundsLess susceptible to background fluorescence from colored solutions[3]Can be affected by colored compounds in the sample
Key Advantage Established techniqueHigh sensitivity and speedSimple, does not require a fluorometer
Key Disadvantage Slower kinetics with some probes[2]Requires a fluorometerLower sensitivity compared to fluorescence-based assays

Experimental Protocols

Detailed methodologies for each of the key validation assays are provided below to ensure reproducibility and accurate assessment of streptavidin functionality.

Biotin-FITC Titration Assay (Fluorescence Polarization)

This assay measures the change in fluorescence polarization of a biotin-FITC conjugate upon binding to streptavidin. The larger size of the streptavidin-biotin-FITC complex results in slower rotation and a higher polarization value compared to the free biotin-FITC molecule.

Materials:

  • Streptavidin sample

  • Biotin-FITC conjugate solution (concentration determined empirically)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorometer with polarization filters

Protocol:

  • Prepare a series of dilutions of the streptavidin sample in PBS.

  • To each well of a microplate, add a fixed concentration of the biotin-FITC solution.

  • Add the different concentrations of the streptavidin dilutions to the wells.

  • Incubate the plate at room temperature for a designated period (e.g., 30-60 minutes) to allow for binding equilibrium.

  • Measure the fluorescence polarization of each well using a fluorometer with excitation and emission wavelengths appropriate for FITC (e.g., ~495 nm excitation, ~520 nm emission).

  • Plot the fluorescence polarization values against the streptavidin concentration. The point at which the polarization signal plateaus indicates the saturation of the biotin-FITC probe and can be used to determine the concentration of functional streptavidin.

Biotin-4-Fluorescein (B4F) Fluorescence Quenching Assay

This assay is based on the principle that the fluorescence of biotin-4-fluorescein is significantly quenched upon binding to streptavidin.[3] The decrease in fluorescence is proportional to the amount of functional streptavidin present.

Materials:

  • Streptavidin sample

  • Biotin-4-fluorescein (B4F) solution (e.g., 8 nM)[2]

  • Phosphate-Buffered Saline (PBS), pH 7.4, containing 0.1 mg/mL Bovine Serum Albumin (BSA) to prevent adsorption[2]

  • Fluorometer

Protocol:

  • Prepare a series of dilutions of the streptavidin sample in PBS containing BSA.

  • To each well of a microplate, add a fixed concentration of the B4F solution.

  • Add the different concentrations of the streptavidin dilutions to the wells.

  • Incubate the plate at room temperature for approximately 30 minutes.[2]

  • Measure the fluorescence intensity of each well using a fluorometer with excitation and emission wavelengths appropriate for fluorescein (B123965) (e.g., ~490 nm excitation, ~520 nm emission).

  • Plot the fluorescence intensity against the streptavidin concentration. The decrease in fluorescence will be proportional to the concentration of active streptavidin.

HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay

The HABA assay is a colorimetric method where the HABA dye binds to avidin (B1170675) or streptavidin, producing a yellow-orange complex with a characteristic absorbance at 500 nm. When biotin (B1667282) is introduced, it displaces the HABA dye due to its much higher affinity for streptavidin, causing a decrease in absorbance at 500 nm.

Materials:

  • Streptavidin sample

  • HABA solution

  • Avidin (for standard curve)

  • Biotin solution (for standard curve)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spectrophotometer

Protocol:

  • Prepare a HABA/Avidin solution by mixing HABA and a known concentration of avidin in PBS.

  • Measure the absorbance of the HABA/Avidin solution at 500 nm (this is the initial absorbance).

  • Add a known volume of the biotin-containing sample (or biotin standards) to the HABA/Avidin solution.

  • Incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Measure the absorbance at 500 nm again.

  • The decrease in absorbance is proportional to the amount of biotin in the sample, which can be used to calculate the biotin-binding capacity of the streptavidin. A standard curve using known concentrations of free biotin should be generated for accurate quantification.

Visualizing the Workflow

To better understand the experimental process of the biotin-FITC titration assay, a workflow diagram is provided below.

Biotin-FITC Titration Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis streptavidin_prep Prepare Streptavidin Dilutions mixing Mix Streptavidin and Biotin-FITC streptavidin_prep->mixing biotin_fitc_prep Prepare Biotin-FITC Solution biotin_fitc_prep->mixing incubation Incubate at Room Temperature mixing->incubation measurement Measure Fluorescence Polarization incubation->measurement analysis Plot Polarization vs. Concentration measurement->analysis

Caption: Workflow of the Biotin-FITC Titration Assay.

Signaling Pathway of Biotin-Streptavidin Interaction

The fundamental principle of these assays relies on the highly specific and strong non-covalent interaction between biotin and streptavidin. The following diagram illustrates this molecular recognition event.

Biotin-Streptavidin Interaction cluster_molecules Molecular Components cluster_binding Binding Event streptavidin Streptavidin (Tetramer) complex Streptavidin-Biotin-FITC Complex streptavidin->complex Binds biotin Biotin-FITC biotin->complex Binds

Caption: Biotin-Streptavidin Molecular Interaction.

References

A Head-to-Head Comparison: Cholesterol-Based vs. DSPE-Based Anchors for Cell Surface Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of cell surface engineering, the choice of a membrane anchor is a critical decision point. The two most prominent non-genetic methods for tethering molecules to the cell surface involve the use of cholesterol-based and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE)-based anchors. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most appropriate anchor for your research needs.

The modification of cell surfaces with novel functionalities—such as targeting ligands, imaging agents, or therapeutic molecules—is a rapidly advancing field with significant potential in immunotherapy, regenerative medicine, and diagnostics. The ideal membrane anchor should offer high insertion efficiency, stability, and minimal impact on cell viability and function. Here, we delve into a comparative analysis of cholesterol- and DSPE-based anchors, focusing on key performance metrics.

Performance Comparison: Cholesterol vs. DSPE Anchors

Experimental evidence suggests that the choice between cholesterol and DSPE as a membrane anchor can significantly influence the outcome of cell surface modification. The following tables summarize quantitative data from comparative studies.

Parameter Cholesterol-Based Anchor (CHOL-PEG) DSPE-Based Anchor (DSPE-PEG) Cell Type / System Reference
Insertion Efficiency HigherLowerRAW 264.7 Macrophages[1][2]
(~78-81% of cells modified)(Lower fluorescence signal)[2]
Association Efficiency Higher (3.5-fold higher than DSPE)LowerExtracellular Vesicles[3]
Internalization Little to negligibleMore prone to internalizationRAW 264.7 Macrophages[1][2]
Cytotoxicity Low, no significant toxicity observedLow, no significant toxicity observedRAW 264.7 Macrophages[1][2]
Membrane Residence Time Half-life of approximately 1 hourNot explicitly quantified, but generally considered stableRAW 264.7 Macrophages[1]

Table 1: Performance Comparison of Cholesterol- and DSPE-Based Anchors in Cell Surface Engineering.

In-Depth Analysis of Performance Metrics

Insertion Efficiency and Internalization

Studies on RAW 264.7 macrophage cells have demonstrated that cholesterol-based anchors, specifically a cholesterol-PEG-DBCO conjugate, exhibit a significantly higher cell membrane incorporation efficiency compared to their DSPE-PEG-DBCO counterparts.[1][2] This was evidenced by stronger fluorescence signals from the cell membrane with minimal internalization.[2] The higher efficiency of cholesterol anchors may be attributed to their structural characteristics and their affinity for lipid rafts, which are cholesterol-rich microdomains in the plasma membrane.[1] In contrast, DSPE-based anchors showed lower fluorescence signals, indicating less efficient incorporation into the cell membrane of this particular cell type.[1]

A similar trend has been observed in the modification of extracellular vesicles (EVs), where a cholesterol anchor resulted in a 3.5-fold higher association of a model protein (Horseradish Peroxidase) compared to a DSPE anchor.[3]

Stability and Residence Time

The stability of the anchor on the cell surface is crucial for long-term applications. The plasma membrane is a dynamic environment, with continuous internalization and recycling of its components. A study on RAW 264.7 cells found that a biotinylated cholesterol-PEG conjugate had a retention half-life of about one hour on the cell surface.[1] While direct comparative long-term stability data for DSPE anchors on live cells is limited in the reviewed literature, DSPE-based lipids are generally considered to form stable insertions in lipid bilayers.[4][5] The choice of anchor may therefore depend on the desired duration of surface modification.

Cell Viability

Both cholesterol- and DSPE-based anchors have been shown to have low cytotoxicity upon incorporation into the cell surface of RAW 264.7 cells, as determined by MTT assays.[1][2] This is a critical advantage of these non-genetic modification techniques, as they generally preserve cell health. However, it is always advisable to assess the cytotoxicity of any new conjugate in the specific cell type of interest.

Experimental Protocols

The following are generalized protocols for cell surface modification using cholesterol- and DSPE-based anchors, based on methodologies described in the literature.[1][2]

Protocol 1: Preparation of Lipid Anchor Solutions
  • Prepare a 1 mg/mL stock solution of the cholesterol-PEG or DSPE-PEG conjugate in chloroform (B151607).

  • In a glass vial, evaporate the chloroform under a stream of nitrogen gas to create a thin lipid film.

  • Place the vial under vacuum overnight to ensure complete removal of any residual solvent.

  • Hydrate the lipid film with phosphate-buffered saline (PBS, pH 7.4) to the desired final concentration (e.g., 100 µM).

  • Facilitate the formation of an aqueous solution by vigorous sonication and vortexing for approximately 3 hours.

  • Prepare serial dilutions of the anchor solution in PBS to the final working concentrations (e.g., 5 µM and 10 µM).

Protocol 2: Cell Surface Modification
  • Culture the target cells to the desired density. For adherent cells, detach them using a non-enzymatic cell dissociation buffer.

  • Wash the cells with PBS.

  • Resuspend the cells in PBS containing the desired concentration of the cholesterol-PEG or DSPE-PEG anchor solution.

  • Incubate the cells for a specified time (e.g., 20 minutes) at 37°C.

  • After incubation, wash the cells with PBS to remove any unincorporated anchor molecules.

  • The cells are now surface-modified and ready for downstream applications or analysis.

Protocol 3: Quantification of Surface Modification by Flow Cytometry

This protocol assumes the lipid anchor is conjugated to a molecule (e.g., biotin) that can be detected by a fluorescently labeled secondary molecule (e.g., streptavidin-FITC).

  • Following the cell surface modification protocol, resuspend the cells in a staining buffer (e.g., PBS with 1% BSA).

  • Add a fluorescently labeled detection molecule (e.g., streptavidin-FITC) at the manufacturer's recommended concentration.

  • Incubate the cells for 30 minutes at 4°C in the dark.

  • Wash the cells twice with staining buffer to remove unbound detection molecules.

  • Resuspend the cells in PBS and analyze by flow cytometry, measuring the fluorescence intensity in the appropriate channel.

Visualizing the Process and Potential Implications

To better understand the experimental workflow and the potential impact of anchor insertion on the cell, the following diagrams are provided.

Experimental_Workflow cluster_prep Anchor Preparation cluster_modification Cell Modification cluster_analysis Analysis Lipid-PEG Stock Lipid-PEG Stock Evaporation Evaporation Lipid-PEG Stock->Evaporation N2 Stream Hydration Hydration Evaporation->Hydration PBS + Sonication Aqueous Anchor Solution Aqueous Anchor Solution Hydration->Aqueous Anchor Solution Incubation Incubation Cells in Suspension Cells in Suspension Cells in Suspension->Incubation Add Anchor Solution Washing Washing Incubation->Washing Remove unincorporated anchor Modified Cells Modified Cells Washing->Modified Cells Fluorescent Labeling Fluorescent Labeling Flow Cytometry Flow Cytometry Fluorescent Labeling->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis Signaling_Implications cluster_membrane Cell Membrane cluster_anchors Anchor Insertion cluster_signaling Potential Signaling Impact Lipid Raft Lipid Raft (Cholesterol-rich) Receptor Clustering Receptor Clustering Lipid Raft->Receptor Clustering Modulates Non-Raft Region Non-Raft Region Signal Transduction Signal Transduction Non-Raft Region->Signal Transduction May alter Cholesterol-PEG Cholesterol-PEG Cholesterol-PEG->Lipid Raft Preferential Insertion DSPE-PEG DSPE-PEG DSPE-PEG->Non-Raft Region Insertion Receptor Clustering->Signal Transduction Affects Downstream Effects Downstream Effects Signal Transduction->Downstream Effects

References

A Comparative Guide to 31P-NMR for Structural Characterization of DSPE-PEG Carriers

Author: BenchChem Technical Support Team. Date: December 2025

The structural integrity and formulation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG) carriers are critical determinants of their in vivo performance as drug delivery vehicles. Among the analytical techniques available, Phosphorus-31 Nuclear Magnetic Resonance (31P-NMR) spectroscopy offers a powerful, non-destructive method for detailed structural elucidation. This guide provides a comparative analysis of 31P-NMR against other common characterization techniques, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Why 31P-NMR for DSPE-PEG Analysis?

31P-NMR is uniquely suited for analyzing phospholipid-based carriers like those made with DSPE-PEG. The technique's specificity arises from the phosphorus-31 nucleus, which is 100% naturally abundant and present as a single atom in the phosphate (B84403) headgroup of each DSPE-PEG molecule.[1][2] This provides a direct and sensitive probe into the chemical environment of the headgroup, which is highly responsive to changes in formulation, such as the formation of micelles versus liposomes, and intermolecular interactions.[3][4][5]

The chemical shift (δ), peak shape, and linewidth in a 31P-NMR spectrum reveal critical information:

  • Aggregate Structure: Narrow, symmetric peaks are characteristic of small, rapidly tumbling structures like micelles.[6] In contrast, broader, asymmetric signals, often with two distinct peaks in the presence of a shift reagent, are indicative of larger, less mobile bilayer structures like liposomes.[3][7]

  • Intermolecular Interactions: Changes in the chemical shift and broadening of the signal can signify interactions between the DSPE-PEG phosphate group and other molecules within the carrier system.[4]

  • Quantitative Analysis: Due to the 1:1 ratio of phosphorus atoms to phospholipid molecules, 31P-NMR allows for highly accurate and reliable quantification of DSPE-PEG and other phospholipid components in a mixture, often with minimal sample preparation and without the need for extensive standards required by other methods like mass spectrometry.[1][8][9]

Comparison with Alternative Characterization Techniques

While 31P-NMR provides specific insights into the phosphate headgroup environment, a comprehensive characterization of DSPE-PEG carriers often involves complementary techniques.

Technique Information Provided Advantages Limitations
31P-NMR Aggregate structure (micelle vs. liposome), headgroup environment, intermolecular interactions, quantitative phospholipid composition.[3][4][5][6]Non-destructive, highly specific to phospholipids (B1166683), excellent for quantitative analysis, provides detailed structural information.[1][5]Insensitive to non-phosphorus components, requires higher sample concentration compared to MS, can be influenced by pH and ionic strength.[2][7][10]
Dynamic Light Scattering (DLS) Provides the mean hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension.[11][12]Fast, easy to use, requires small sample volume, provides information on size distribution and stability.Provides an intensity-weighted average size which can be biased by larger particles, gives no information on particle shape or internal structure.
Transmission Electron Microscopy (TEM) Direct visualization of nanoparticle morphology, size, and structure (e.g., confirming spherical micelles or lamellar vesicles).[4][11]Provides direct visual evidence of particle shape and internal structure.Requires samples to be dried under high vacuum which can introduce artifacts, is a low-throughput technique.
1H-NMR Provides information on the entire molecule, including the lipid tails and PEG chains.[12][13]Gives a complete structural picture of all proton-containing components.Spectra can be complex with overlapping signals, especially for polymeric materials like PEG, making quantification challenging.[13]
Mass Spectrometry (MS) Determines molecular weight and can identify impurities and degradation products.[14]Extremely sensitive, excellent for identifying unknown components and characterizing PEG chain length distribution.[14]Can be challenging for quantitative analysis of phospholipid mixtures due to differential ionization efficiencies and isobaric interference.[1]

Experimental Data: 31P-NMR of DSPE-PEG Formulations

The chemical shift and peak width of the DSPE-PEG signal are sensitive indicators of its molecular environment and aggregation state.

Sample Reported 31P Chemical Shift (δ) in ppm Peak Characteristics Inferred Structural Information
DSPE-PEG2000 alone -11.21Narrow peak (Half width = 7.64 Hz)[4]Indicates high mobility, likely existing as individual molecules or very small aggregates in solution.[4]
DSPE-PEG2000 / Soluplus (2/1 w/w) -11.17Broadened peak (Half width = 14.64 Hz)[4]Peak broadening and slight shift suggest reduced mobility and intermolecular interactions between DSPE-PEG and Soluplus.[4]
DSPE-PEG2000 / Soluplus (1/1 w/w) -11.07, -11.10, -11.15 (three broad peaks)Significantly broadened peak (Half width = 24.79 Hz)[4]Strong intermolecular interactions, indicating the formation of stable, aggregated nanoparticles where the phosphate group is involved in the structure.[4]
DSPE-PEG sCT Micelles Not specifiedNarrow, symmetric peak[6]The narrow and symmetric nature of the peak is a clear indicator of the presence of small, well-defined micellar structures.[6]
S unilamellar Vesicles (Liposomes) Two distinct resonances separated by ~0.15 ppm (in the presence of shift reagents)[3]Broader signals compared to micelles.The two signals represent phospholipids on the inner and outer leaflets of the vesicle bilayer, a hallmark of a liposomal structure.[3]

Experimental Protocols

31P-NMR for DSPE-PEG Carrier Characterization

This protocol provides a general methodology for analyzing the structure of DSPE-PEG carriers.

a. Sample Preparation:

  • Disperse the DSPE-PEG carrier formulation (e.g., micelles or liposomes) in a suitable buffer. For quantitative analysis, a known concentration is required.

  • An appropriate solvent system is crucial for good resolution. A common system for phospholipids involves a mixture of chloroform, methanol, and an aqueous buffer containing a chelating agent like EDTA to minimize line broadening from paramagnetic ions.[9]

  • Transfer approximately 600-700 µL of the final sample solution into a 5 mm NMR tube.

  • For quantitative measurements, a suitable internal standard containing phosphorus, such as phosphoserine, can be added.[9] For qualitative structural analysis, an external standard like 85% phosphoric acid can be used for referencing.[4]

b. NMR Data Acquisition:

  • Measurements are typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]

  • Acquire 31P spectra with broadband proton decoupling to obtain narrow signals by removing 1H-31P coupling.[15]

  • Key acquisition parameters to optimize include the pulse interval time and the number of scans to ensure full relaxation of the 31P nucleus for accurate quantification, especially for minor components.[9]

  • Maintain a constant temperature (e.g., 25°C or 37°C) during the experiment, as chemical shifts can be temperature-dependent.[9][10]

c. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections on the resulting spectrum.

  • Reference the spectrum to the internal or external standard (0 ppm for 85% H₃PO₄).

  • Integrate the area under each distinct phosphorus signal. The relative molar ratio of different phospholipid species is directly proportional to their integral values.

Alternative Protocol: Particle Sizing by DLS
  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate solvent (e.g., deionized water or PBS) to a concentration suitable for DLS analysis, ensuring there are no multiple scattering effects.[11]

  • DLS Measurement: Place the diluted sample in a cuvette and insert it into the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[11]

  • Data Analysis: The software's correlation function is used to calculate the hydrodynamic diameter and the polydispersity index (PDI), which indicates the breadth of the size distribution.

Visualizations

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Formulation DSPE-PEG Formulation (e.g., Micelles, Liposomes) Buffer Dispersion in Aqueous Buffer Formulation->Buffer Solvent Addition of Deuterated Solvent (e.g., D2O) Buffer->Solvent NMR_Tube Transfer to 5mm NMR Tube Solvent->NMR_Tube Spectrometer Place in NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Params Set Parameters (Temp, Proton Decoupling, Scans) Spectrometer->Params Acquire Acquire 31P Spectrum Params->Acquire Process Fourier Transform, Phase & Baseline Correction Acquire->Process Reference Reference Spectrum (e.g., H3PO4 at 0 ppm) Process->Reference Analyze Analyze Peak Shape, Chemical Shift & Integral Reference->Analyze

Caption: Workflow for 31P-NMR analysis of DSPE-PEG carriers.

G cluster_data 31P-NMR Spectral Data cluster_interp Structural Interpretation Data Chemical Shift (δ) Linewidth (ν1/2) Peak Shape Micelle Micellar Structure (Small, Mobile) Data->Micelle Narrow, Symmetric Peak Liposome (B1194612) Liposomal Structure (Large, Anisotropic) Data->Liposome Broad, Asymmetric Peak (or two peaks w/ shift reagent) Interaction Intermolecular Interactions Data->Interaction Shift Change & Peak Broadening

Caption: Interpretation of 31P-NMR data for DSPE-PEG structures.

References

Safety Operating Guide

Safe Disposal of DSPE-PEG-Biotin, MW 2000: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like DSPE-PEG-Biotin, MW 2000 is a critical component of laboratory safety and environmental responsibility. This guide provides a clear, step-by-step process for the safe disposal of this PEGylated lipid, ensuring compliance with standard safety protocols.

Essential Safety and Handling Information

This compound, while a valuable tool in nanoparticle drug delivery and other biomedical applications, requires careful handling.[1][2] According to safety data sheets, this compound may be harmful if swallowed and is classified as very toxic to aquatic life with long-lasting effects.[3] Therefore, preventing its release into the environment is of paramount importance.

Parameter Specification Source
Storage Temperature -20°C[1][4][5]
Primary Hazard Very toxic to aquatic life with long lasting effects[3]
Primary Disposal Route Approved waste disposal plant[3]
Spill Containment Sweep up solid material or absorb with inert material[5][6][7]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, before handling the compound.

2. Segregation of Waste:

  • Designate a specific waste container for DSPE-PEG-Biotin and other related PEGylated lipid waste. Do not mix with other waste streams unless permitted by your institution's hazardous waste protocol.

3. Containing the Waste:

  • Solid Waste: If the DSPE-PEG-Biotin is in solid form, carefully sweep it up and place it into a suitable, sealed container.[6]

  • Solutions: If in a solution, absorb the liquid with an inert material such as vermiculite, dry sand, or earth before placing it into the waste container.[7]

  • Contaminated Labware: Any items such as pipette tips, tubes, or glassware that have come into direct contact with DSPE-PEG-Biotin should be considered contaminated and disposed of in the same designated waste container.

4. Labeling the Waste Container:

  • Clearly label the waste container with the full chemical name: "this compound Waste" and any other identifiers required by your institution's environmental health and safety (EHS) department.

5. Storage Pending Disposal:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected by your institution's EHS or a licensed chemical waste disposal service.

6. Final Disposal:

  • The final disposal of the waste must be conducted through an approved and licensed waste disposal facility.[3] Never pour DSPE-PEG-Biotin down the drain or dispose of it with general laboratory trash.[7] Consult your local environmental protection department for specific regulations.[7]

Disposal Process Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_contain Containment cluster_label Labeling & Storage cluster_dispose Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Place Solid DSPE-PEG-Biotin or Absorbed Solution into a Designated Container A->B Start C Add Contaminated Labware (e.g., pipette tips, tubes) B->C D Securely Seal the Container C->D E Label Container Clearly: 'DSPE-PEG-Biotin Waste' D->E F Store in a Designated Safe Area E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G H DO NOT Dispose in Sink or Regular Trash F->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling DSPE-PEG-Biotin, MW 2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of DSPE-PEG-Biotin, MW 2000. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Immediate Precautions

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.

Immediate precautions include washing skin thoroughly after handling and avoiding release into the environment.

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound in both powdered and solution forms.

PPE CategorySpecificationPurpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from airborne powder particles and potential splashes of solutions.
Hand Protection Double-gloving with nitrile gloves is recommended.Prevents direct skin contact with the compound. Nitrile gloves offer moderate resistance to common solvents used for this compound.
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-certified respirator with a particulate filter (e.g., N95) may be required if weighing or handling the powder outside of a certified chemical fume hood where dust may be generated.Prevents inhalation of fine powder particles.
Foot Protection Closed-toe shoes that cover the entire foot.Protects feet from spills and falling objects.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risks.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the compound in a tightly sealed container in a freezer at or below -20°C.

  • Keep in a dry, well-ventilated area away from strong oxidizing agents.

Handling the Powdered Form
  • All handling of the powdered form of this compound that could generate dust, such as weighing, should be conducted within a certified chemical fume hood.

  • Before opening the container, allow it to warm to room temperature to prevent condensation of moisture onto the powder.

  • Use anti-static spatulas and weigh boats to minimize the dispersal of the fine powder.

  • After weighing, securely reseal the container and return it to the freezer.

  • Clean any residual powder from the work surface using a wet wipe or a vacuum cleaner equipped with a HEPA filter. Do not dry sweep.

Preparing Solutions
  • This compound is soluble in solvents such as chloroform, ethanol, and chloroform:methanol mixtures.[1]

  • The preparation of solutions should also be performed in a chemical fume hood to minimize inhalation of solvent vapors.

  • Use a glass syringe or pipette to add the solvent to the vial containing the powdered lipid.

  • Gently vortex or sonicate the mixture until the lipid is fully dissolved, resulting in a clear solution.

  • If transferring the solution, use clean glass vials with Teflon-lined caps (B75204) to prevent contamination from plasticizers.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.

Solid Waste
  • Contaminated Materials: All materials that have come into direct contact with this compound powder, such as gloves, weigh boats, and pipette tips, should be considered contaminated solid chemical waste.

  • Disposal Procedure:

    • Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with general laboratory trash.

    • Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.

Liquid Waste
  • Unused Solutions: Any unused or waste solutions of this compound should be collected as hazardous liquid chemical waste.

  • Disposal Procedure:

    • Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the solvents used.

    • Do not dispose of liquid waste down the drain.

    • Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.

Experimental Protocols and Data

Chemical Resistance of Gloves

When working with solutions of this compound, the choice of gloves should be guided by their resistance to the solvent being used. The following table provides a summary of the chemical resistance of common disposable gloves to solvents used with this compound.

ChemicalNitrile Glove ResistanceLatex Glove Resistance
Chloroform PoorPoor
Methanol Good to ExcellentGood to Excellent
Ethanol ExcellentExcellent

Note: Given the poor resistance of both nitrile and latex to chloroform, if using this solvent, it is crucial to double-glove and change the outer glove immediately upon any splash or suspected contact.

Workflow Diagrams

The following diagrams illustrate the key workflows for safely handling this compound.

Handling_Powdered_DSPE_PEG_Biotin cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Storage A Don Appropriate PPE B Allow Container to Reach Room Temperature A->B C Weigh Powdered Compound B->C D Securely Reseal Container C->D E Clean Work Area with Wet Wipe D->E F Return Container to Freezer E->F G Dispose of Contaminated PPE and Materials F->G

Caption: Workflow for Handling Powdered DSPE-PEG-Biotin.

Preparing_Solution_DSPE_PEG_Biotin cluster_prep Preparation cluster_dissolution Dissolution in Fume Hood cluster_storage_disposal Storage and Disposal A Don Appropriate PPE B Weigh Powder in Fume Hood A->B C Add Solvent to Powder B->C D Vortex/Sonicate to Dissolve C->D E Store Solution in a Sealed Glass Vial D->E F Dispose of Contaminated Materials E->F

Caption: Workflow for Preparing DSPE-PEG-Biotin Solution.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.